Methyl 2-hydroxy-5-methoxybenzoate
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
methyl 2-hydroxy-5-methoxybenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O4/c1-12-6-3-4-8(10)7(5-6)9(11)13-2/h3-5,10H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFNBGZODMHWKKK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)O)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00399022 | |
| Record name | Methyl 2-hydroxy-5-methoxybenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00399022 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2905-82-0 | |
| Record name | Methyl 2-hydroxy-5-methoxybenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00399022 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl 5-Methoxysalicylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to Methyl 2-hydroxy-5-methoxybenzoate: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 2-hydroxy-5-methoxybenzoate, a key aromatic ester, holds a significant position in the landscape of organic synthesis and pharmaceutical development. Its unique structural features, combining a salicylate backbone with a methoxy substituent, make it a versatile precursor for a range of more complex molecules. This guide, designed for the discerning researcher, provides a comprehensive overview of its fundamental properties, synthesis, and critical applications, with a particular focus on its role in the synthesis of pharmacologically active compounds. Understanding the nuances of this compound is pivotal for its effective utilization in research and development, particularly in the synthesis of novel therapeutic agents. This document will delve into the technical details of its physicochemical characteristics, spectroscopic signature, and safe handling, providing a holistic understanding for laboratory and industrial applications.
Physicochemical Properties
The physical and chemical properties of this compound are foundational to its application and handling. A summary of these core properties is presented in the table below.
| Property | Value | Source(s) |
| Molecular Formula | C₉H₁₀O₄ | [1][2] |
| Molecular Weight | 182.17 g/mol | [1][2] |
| CAS Number | 2905-82-0 | [1][2] |
| Appearance | White to off-white crystalline solid | Inferred from related compounds |
| Boiling Point | 280.3 °C | [2] |
| Density | 1.216 g/cm³ | [2] |
| Flash Point | 109.8 °C | [2] |
| Water Solubility | log10(solubility in mol/L) = -1.38 | [3] |
| LogP (Octanol/Water) | 1.187 | [3] |
These properties indicate a compound with moderate lipophilicity and a high boiling point, suitable for a variety of reaction conditions. Its limited water solubility suggests the use of organic solvents for most synthetic transformations.
Synthesis of this compound
The synthesis of this compound can be achieved through several synthetic routes. A common and effective method is the carboxylation of p-methoxyphenol followed by esterification, a variation of the Kolbe-Schmitt reaction.[4] This approach is favored for its use of readily available starting materials and its robust nature.
Experimental Protocol: A Two-Step Synthesis
This protocol outlines the synthesis of this compound from p-methoxyphenol.
Step 1: Carboxylation of p-Methoxyphenol (Kolbe-Schmitt Reaction)
-
Preparation: In a flame-dried, three-necked flask equipped with a mechanical stirrer, reflux condenser, and gas inlet, add sodium hydride (NaH) (1.1 equivalents) as a 60% dispersion in mineral oil to anhydrous N,N-Dimethylformamide (DMF).
-
Formation of Sodium Phenoxide: Cool the suspension to 0 °C and slowly add a solution of p-methoxyphenol (1.0 equivalent) in anhydrous DMF. Allow the reaction mixture to warm to room temperature and stir for 1 hour to ensure complete formation of the sodium phenoxide.
-
Carboxylation: Heat the reaction mixture to 120-140 °C and bubble dry carbon dioxide (CO₂) gas through the solution for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature and pour it into a beaker of ice-water. Acidify the aqueous solution to a pH of 2-3 with concentrated hydrochloric acid (HCl). The resulting precipitate of 2-hydroxy-5-methoxybenzoic acid is collected by vacuum filtration, washed with cold water, and dried.
Step 2: Fischer Esterification
-
Esterification: To a round-bottom flask containing the crude 2-hydroxy-5-methoxybenzoic acid from the previous step, add an excess of methanol (MeOH) and a catalytic amount of concentrated sulfuric acid (H₂SO₄).
-
Reflux: Heat the mixture to reflux for 3-5 hours. Monitor the reaction by TLC.
-
Isolation and Purification: After the reaction is complete, cool the mixture and remove the excess methanol under reduced pressure. Dissolve the residue in ethyl acetate and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a brine wash. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude this compound.
-
Final Purification: The crude product can be further purified by column chromatography on silica gel using a hexane-ethyl acetate gradient or by recrystallization from a suitable solvent system like ethanol/water to afford the pure product.
Caption: Synthesis workflow for this compound.
Spectroscopic Characterization
The structural elucidation of this compound is confirmed through various spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Proton NMR): The ¹H NMR spectrum provides distinct signals for the aromatic protons and the methyl groups.
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~10.5 | Singlet | 1H | Ar-OH |
| ~7.3 | Doublet | 1H | Ar-H |
| ~7.0 | Doublet of Doublets | 1H | Ar-H |
| ~6.9 | Doublet | 1H | Ar-H |
| ~3.9 | Singlet | 3H | -COOCH₃ |
| ~3.8 | Singlet | 3H | Ar-OCH₃ |
¹³C NMR (Carbon NMR): The ¹³C NMR spectrum will show nine distinct signals corresponding to the nine carbon atoms in the molecule.
| Chemical Shift (δ) ppm | Assignment |
| ~170 | C=O (ester) |
| ~155 | Ar-C-OH |
| ~150 | Ar-C-OCH₃ |
| ~123 | Ar-CH |
| ~118 | Ar-CH |
| ~115 | Ar-C-COOCH₃ |
| ~114 | Ar-CH |
| ~56 | Ar-OCH₃ |
| ~52 | -COOCH₃ |
Infrared (IR) Spectroscopy
The IR spectrum will exhibit characteristic absorption bands for the functional groups present.
| Wavenumber (cm⁻¹) | Functional Group |
| 3200-3000 | O-H stretch (phenolic) |
| 3000-2850 | C-H stretch (aromatic and methyl) |
| ~1700 | C=O stretch (ester) |
| 1600-1450 | C=C stretch (aromatic) |
| ~1250 | C-O stretch (ester and ether) |
Mass Spectrometry (MS)
The electron ionization mass spectrum (EI-MS) will show a molecular ion peak and characteristic fragmentation patterns.[1]
| m/z | Ion |
| 182 | [M]⁺ (Molecular Ion) |
| 150 | [M - CH₃OH]⁺ |
| 107 | [M - COOCH₃ - CH₃]⁺ |
Applications in Research and Drug Development
This compound serves as a valuable building block in the synthesis of more complex molecules, particularly in the pharmaceutical industry. Its utility is highlighted by its structural similarity to key intermediates in the synthesis of important drugs.
A closely related compound, Methyl 2-methoxy-5-sulfamoylbenzoate, is a crucial intermediate in the industrial synthesis of Amisulpride , an antipsychotic medication used in the treatment of schizophrenia.[5] The synthesis of Amisulpride from this intermediate underscores the importance of the substituted benzoate scaffold in medicinal chemistry.
Caption: Role as a precursor in pharmaceutical synthesis.
Furthermore, the salicylate moiety is a well-known pharmacophore present in numerous nonsteroidal anti-inflammatory drugs (NSAIDs). The functional group handles on this compound allow for its elaboration into a variety of derivatives, making it an attractive starting point for the discovery of new therapeutic agents. Researchers can leverage the hydroxyl, methoxy, and ester groups to introduce diverse functionalities and explore structure-activity relationships (SAR) in drug discovery programs.
Safety and Handling
As with any chemical reagent, proper safety precautions must be observed when handling this compound.
GHS Hazard Statements: [1]
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
GHS Precautionary Statements: [1]
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.
-
P302+P352: IF ON SKIN: Wash with plenty of soap and water.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
It is imperative to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. In case of contact, follow the first-aid measures outlined in the Safety Data Sheet (SDS). Store the compound in a tightly sealed container in a cool, dry place.
Conclusion
This compound is a compound of significant interest to the scientific community, particularly those involved in organic synthesis and drug development. Its well-defined physicochemical properties, established synthetic routes, and versatile chemical reactivity make it a valuable tool for creating novel molecules with potential therapeutic applications. This guide has provided a comprehensive overview of its essential characteristics, offering researchers and scientists the foundational knowledge required for its effective and safe utilization in the laboratory.
References
Part 1: The Core Synthesis Pathway: From Phenol to Ester
An In-depth Technical Guide to the Synthesis of Methyl 2-hydroxy-5-methoxybenzoate
This guide provides a comprehensive technical overview of the synthesis of this compound, a valuable carbonyl compound used as a precursor and building block in the development of various organic molecules and pharmaceutical agents.[1][2] Designed for researchers, chemists, and drug development professionals, this document moves beyond simple procedural lists to explore the causality behind experimental choices, ensuring a deep, applicable understanding of the synthetic process.
The primary and most efficient pathway to this compound involves a robust two-step synthetic strategy. This approach begins with the regioselective carboxylation of a substituted phenol, followed by a classic acid-catalyzed esterification. Each step is detailed below with mechanistic insights, step-by-step protocols, and expert analysis.
The logical and field-proven approach to synthesizing this compound is a sequential two-step process. This method offers high yields and utilizes well-understood, reliable chemical transformations.
References
An In-depth Technical Guide to Methyl 2-hydroxy-5-methoxybenzoate (CAS No. 2905-82-0)
Prepared for: Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 2-hydroxy-5-methoxybenzoate, also known by synonyms such as Methyl 5-methoxysalicylate and 5-Methoxysalicylic acid methyl ester, is an aromatic ester with the CAS number 2905-82-0.[1][2] This compound serves as a valuable building block in organic synthesis, finding applications in the pharmaceutical, cosmetic, and fragrance industries. Its structure, featuring a salicylate core with a methoxy substituent, imparts specific chemical reactivity and potential biological activity, making it a subject of interest for drug discovery and material science. This guide provides a comprehensive technical overview of its synthesis, characterization, applications, and handling, grounded in established scientific principles and methodologies.
Physicochemical and Spectroscopic Profile
Accurate characterization is the cornerstone of chemical research. The identity and purity of this compound are established through a combination of physical property measurements and spectroscopic analysis.
Physical and Chemical Properties
The compound is typically a colorless to pale yellow clear liquid at room temperature. Its fundamental properties are summarized in the table below, providing essential data for experimental design and safety assessments.
| Property | Value | Source(s) |
| CAS Number | 2905-82-0 | [1][2] |
| Molecular Formula | C₉H₁₀O₄ | [1][2] |
| Molecular Weight | 182.17 g/mol | [1][2][3] |
| IUPAC Name | This compound | [2] |
| Boiling Point | 280.3 °C | [1] |
| Density | 1.216 g/cm³ | [1] |
| Flash Point | 109.8 °C | [1] |
| Appearance | Clear Liquid | |
| SMILES | COC1=CC(=C(C=C1)O)C(=O)OC | [1][2] |
| InChIKey | DFNBGZODMHWKKK-UHFFFAOYSA-N | [2] |
Spectroscopic Data for Structural Elucidation
Spectroscopic methods provide an unambiguous fingerprint of the molecule. Key data points from Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are critical for confirming the structure and purity post-synthesis.
| Spectroscopic Technique | Key Data / Interpretation | Source(s) |
| ¹H NMR | Confirms the presence of aromatic protons, methoxy groups (both ester and ether), and the hydroxyl proton. | |
| ¹³C NMR | Provides the carbon skeleton fingerprint, including signals for the carbonyl carbon, aromatic carbons, and methyl carbons. | [2] |
| IR Spectroscopy | Shows characteristic absorption bands for O-H (hydroxyl), C=O (ester), and C-O (ether and ester) functional groups. | [2] |
| Mass Spectrometry (GC-MS) | The mass spectrum shows a molecular ion peak (M+) at m/z 182, with a top peak at m/z 150, corresponding to the loss of methanol (CH₃OH). | [2] |
Synthesis Methodologies: From Precursor to Product
The synthesis of this compound is most commonly achieved through the direct esterification of its corresponding carboxylic acid, 5-methoxysalicylic acid. This approach is favored for its straightforwardness and efficiency. An alternative, more classical route involves the carboxylation of a phenol precursor.
Primary Synthetic Route: Fischer-Speier Esterification
The most direct synthesis is the Fischer-Speier esterification of 5-methoxysalicylic acid with methanol under acidic catalysis.[4] The acid catalyst, typically concentrated sulfuric acid or hydrochloric acid, protonates the carbonyl oxygen of the carboxylic acid, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by methanol.[5] The reaction is reversible, so an excess of the alcohol (methanol) is used to drive the equilibrium towards the formation of the ester product.[5][6]
Caption: Fischer Esterification workflow for this compound synthesis.
Field-Proven Experimental Protocol: Esterification of 5-Methoxysalicylic Acid [4]
-
Reaction Setup : In a round-bottom flask equipped with a reflux condenser, combine 5-methoxysalicylic acid (e.g., 73 g), a large excess of methanol (e.g., 700 ml), and a catalytic amount of concentrated hydrochloric acid (e.g., 95 ml).
-
Reflux : Heat the mixture to reflux and maintain for an extended period (e.g., 48 hours) to ensure the reaction proceeds to completion. The progress can be monitored by Thin Layer Chromatography (TLC).
-
Neutralization : After cooling, cautiously add a weak base, such as potassium carbonate (10 g) or a saturated sodium bicarbonate solution, to neutralize the acid catalyst.[4][5]
-
Solvent Removal : Concentrate the mixture under reduced pressure to remove the excess methanol, yielding an oily residue.
-
Extraction : Dissolve the residue in an organic solvent like ethyl acetate (250 ml). Wash the organic layer sequentially with a 10% sodium bicarbonate solution (2 x 100 ml) to remove any unreacted carboxylic acid, followed by a brine wash.[4]
-
Drying and Isolation : Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to afford the final product, this compound, as an amber oil.[4]
Alternative Route: The Kolbe-Schmitt Reaction
An alternative pathway begins with 4-methoxyphenol. This precursor can undergo a Kolbe-Schmitt reaction to introduce a carboxyl group, forming 2-hydroxy-5-methoxybenzoic acid (5-methoxysalicylic acid).[7][8] This reaction involves the nucleophilic addition of a sodium phenoxide (generated by treating the phenol with a base like sodium hydride) to carbon dioxide, typically under heat and pressure.[8][9] The resulting salicylic acid can then be esterified as described in the primary route. While more steps are involved, this method is fundamental in industrial synthesis for creating salicylic acid derivatives from simple phenols.[10]
Analytical Workflow for Quality Control
A rigorous analytical workflow is essential to validate the identity and purity of the synthesized compound before its use in further research or development. This involves a multi-step process from initial purification to final structural confirmation.
Caption: General analytical workflow for the characterization of synthesized compounds.
Applications in Scientific Research and Development
This compound is more than a laboratory curiosity; it is a versatile intermediate with documented and potential applications.
-
Chemical Precursor : It is primarily used as a precursor for other organic compounds and in the production of more complex salicylic acid derivatives.[1] Its functional groups—hydroxyl, ester, and ether—can be selectively modified to build more intricate molecular architectures. For instance, analogs like methyl 3-hydroxy-4-methoxybenzoate are used as starting materials in the multi-step synthesis of pharmaceutical agents like the EGFR inhibitor Gefitinib, highlighting the utility of this class of compounds in medicinal chemistry.[11][12]
-
Potential Biological Activity : As a salicylate derivative, the compound is reported to have mild anti-inflammatory and analgesic properties, which could be leveraged in topical formulations.
-
Fragrance and Cosmetics : The pleasant, sweet aroma of some salicylate esters makes them useful in the fragrance and flavor industries.
-
Photophysical Studies : The molecule possesses fluorescence properties and can be used in studies involving intramolecular hydrogen transfer.[1]
Safety, Handling, and Storage
Proper handling of this compound is crucial to ensure laboratory safety. The compound is classified with specific hazards according to the Globally Harmonized System (GHS).[2]
GHS Hazard Information
| Hazard Class | Code | Statement | Source(s) |
| Skin Corrosion/Irritation | H315 | Causes skin irritation | [2] |
| Serious Eye Damage/Irritation | H319 | Causes serious eye irritation | [2] |
| Specific Target Organ Toxicity | H335 | May cause respiratory irritation | [2] |
Recommended Handling and Storage
-
Personal Protective Equipment (PPE) : Wear protective gloves, eye protection, and face protection during handling.[13]
-
Handling : Avoid contact with skin, eyes, and clothing. Use in a well-ventilated area or under a local exhaust hood to prevent inhalation of vapors. Wash hands thoroughly after handling.[13]
-
First Aid : In case of skin contact, wash with plenty of water. If in eyes, rinse cautiously with water for several minutes, removing contact lenses if present and easy to do. Seek medical attention if irritation persists.[13]
-
Storage : Store in a tightly closed container in a cool, dark, and well-ventilated place. Recommended storage temperature is between 10°C and 25°C.[1]
Conclusion
This compound (CAS 2905-82-0) is a well-characterized chemical intermediate with significant utility in synthetic chemistry. Its straightforward synthesis via Fischer esterification, combined with its versatile functional groups, makes it an important building block for creating a wide range of more complex molecules for the pharmaceutical and chemical industries. A thorough understanding of its properties, synthesis, and safe handling procedures, as outlined in this guide, is essential for its effective and safe utilization in a research and development setting.
References
- 1. This compound | 2905-82-0 | FM71188 [biosynth.com]
- 2. This compound | C9H10O4 | CID 4072341 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chemeo.com [chemeo.com]
- 4. prepchem.com [prepchem.com]
- 5. westfield.ma.edu [westfield.ma.edu]
- 6. Acid to Ester - Common Conditions [commonorganicchemistry.com]
- 7. tandfonline.com [tandfonline.com]
- 8. Kolbe–Schmitt reaction - Wikipedia [en.wikipedia.org]
- 9. byjus.com [byjus.com]
- 10. Illustrated Glossary of Organic Chemistry - Kolbe-Schmitt reaction (Kolbe process) [chem.ucla.edu]
- 11. mdpi.com [mdpi.com]
- 12. benchchem.com [benchchem.com]
- 13. tcichemicals.com [tcichemicals.com]
structure of Methyl 2-hydroxy-5-methoxybenzoate
An In-Depth Technical Guide to the Structure, Synthesis, and Characterization of Methyl 2-hydroxy-5-methoxybenzoate
Prepared by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive examination of this compound (CAS No: 2905-82-0), a key chemical intermediate.[1] Intended for researchers, chemists, and drug development professionals, this document delves into the compound's fundamental physicochemical properties, outlines a robust and reproducible synthesis methodology, and offers a detailed analysis of the spectroscopic techniques used for its structural elucidation. By integrating theoretical principles with practical, field-proven protocols, this guide serves as an authoritative resource for the confident synthesis and validation of this compound in a laboratory setting.
Introduction and Physicochemical Profile
This compound, also known as Methyl 5-methoxysalicylate, is a difunctional aromatic compound containing hydroxyl, methoxy, and methyl ester groups. This substitution pattern makes it a versatile building block in organic synthesis, particularly as a precursor for more complex molecules and salicylic acid derivatives.[2] Its structure is foundational for developing novel compounds in medicinal chemistry and materials science.
The compound's identity is unequivocally established by its unique chemical identifiers and physical properties, which are summarized below.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 2905-82-0 | [1] |
| Molecular Formula | C₉H₁₀O₄ | [2] |
| Molecular Weight | 182.17 g/mol | [2] |
| IUPAC Name | This compound | [1] |
| Synonyms | Methyl 5-methoxysalicylate, 5-Methoxysalicylic Acid Methyl Ester | |
| Appearance | Clear Liquid or Solid | |
| Boiling Point | 280.3 °C | [2] |
| Density | 1.216 g/cm³ | [2] |
| SMILES | COC1=CC(=C(C=C1)O)C(=O)OC | [1] |
| InChIKey | DFNBGZODMHWKKK-UHFFFAOYSA-N | [1] |
graph "chemical_structure" { layout=neato; node [shape=plaintext, fontname="sans-serif", fontsize=12]; edge [fontname="sans-serif", fontsize=10];// Define nodes for atoms C1 [label="C"]; C2 [label="C"]; C3 [label="C"]; C4 [label="C"]; C5 [label="C"]; C6 [label="C"]; O_oh [label="O"]; H_oh [label="H"]; O_ome [label="O"]; C_ome [label="CH₃"]; C_coo [label="C"]; O_coo1 [label="O", fontcolor="#EA4335"]; O_coo2 [label="O"]; C_ester [label="CH₃"];
// Position nodes C1 [pos="0,1.2!"]; C2 [pos="-1.04,0.6!"]; C3 [pos="-1.04,-0.6!"]; C4 [pos="0,-1.2!"]; C5 [pos="1.04,-0.6!"]; C6 [pos="1.04,0.6!"]; O_oh [pos="-2.08,1.2!"]; H_oh [pos="-2.7,1.2!"]; O_ome [pos="2.08,-1.2!"]; C_ome [pos="3.12,-1.2!"]; C_coo [pos="2.08,1.2!"]; O_coo1 [pos="2.08,2.2!"]; O_coo2 [pos="3.12,0.6!"]; C_ester [pos="4.16,1.2!"];
// Benzene ring bonds C1 -- C2 [label=""]; C2 -- C3 [label=""]; C3 -- C4 [label=""]; C4 -- C5 [label=""]; C5 -- C6 [label=""]; C6 -- C1 [label=""];
// Substituent bonds C2 -- O_oh [label=""]; O_oh -- H_oh [label=""]; C5 -- O_ome [label=""]; O_ome -- C_ome [label=""]; C1 -- C_coo [label=""]; C_coo -- O_coo1 [label="="]; C_coo -- O_coo2 [label=""]; O_coo2 -- C_ester [label=""]; }
Caption: Chemical .
Synthesis and Mechanistic Insights
The synthesis of this compound is efficiently achieved via a two-step process: the carboxylation of a substituted phenol followed by esterification. This route is chosen for its high yields and reliance on well-understood, scalable reaction mechanisms.
Step 1: Carboxylation of 4-Methoxyphenol (Kolbe-Schmitt Reaction)
The foundational step involves the ortho-carboxylation of 4-methoxyphenol. The Kolbe-Schmitt reaction is the method of choice.
-
Expertise & Causality: We select 4-methoxyphenol as the starting material because its substituent pattern directly maps to the desired product. The hydroxyl group is essential for the reaction mechanism, and the methoxy group is already in the correct para-position. The Kolbe-Schmitt reaction proceeds by forming a phenoxide salt, which increases the electron density of the aromatic ring, making it highly susceptible to electrophilic attack by the weak electrophile, carbon dioxide. The reaction's regioselectivity, favoring ortho-substitution, is driven by the formation of a stable six-membered cyclic transition state involving the sodium or potassium cation, the phenoxide oxygen, and the carbon dioxide.[3][4]
Experimental Protocol: Synthesis of 2-Hydroxy-5-methoxybenzoic Acid
-
Setup: In a flame-dried three-neck round-bottom flask equipped with a reflux condenser, a gas inlet, and a mechanical stirrer, add sodium hydride (5.8 g, 0.24 mol, 60% dispersion in mineral oil) suspended in 25 mL of dry diglyme.
-
Phenoxide Formation: While stirring, slowly add a solution of 4-methoxyphenol (33.1 g, 0.24 mol) in 100 mL of dry diglyme at room temperature. The mixture will warm, and hydrogen gas will evolve. Stir until the gas evolution ceases.
-
Carboxylation: Heat the resulting solution to reflux (approx. 162°C). Bubble dry carbon dioxide gas through the stirred solution for 9 hours.[3]
-
Workup and Isolation: Cool the reaction mixture to room temperature and dilute it with 200 mL of water. Carefully neutralize the mixture with dilute hydrochloric acid until it is acidic (pH ~2-3), which will precipitate the product.
-
Purification: Filter the crude solid product, wash with cold water, and dry. For higher purity, the product can be recrystallized from an appropriate solvent system like ethanol/water. This procedure yields 2-hydroxy-5-methoxybenzoic acid.[3]
Step 2: Fischer Esterification
The synthesized carboxylic acid is converted to its corresponding methyl ester.
-
Expertise & Causality: Fischer esterification is a classic, cost-effective, and reliable method for this transformation. The reaction is an acid-catalyzed nucleophilic acyl substitution. A strong acid (e.g., H₂SO₄) protonates the carbonyl oxygen of the carboxylic acid, rendering the carbonyl carbon more electrophilic. Methanol, acting as the nucleophile, then attacks this carbon. The reaction is driven to completion by using a large excess of methanol, which acts as both the solvent and the reagent, shifting the equilibrium towards the product side according to Le Châtelier's principle.
Experimental Protocol: Synthesis of this compound
-
Setup: In a round-bottom flask, dissolve the dried 2-hydroxy-5-methoxybenzoic acid (from Step 1) in an excess of methanol (e.g., 150 mL).
-
Catalysis: While stirring, carefully add a catalytic amount of concentrated sulfuric acid (e.g., 1-2 mL).
-
Reaction: Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Workup: After cooling, neutralize the excess acid with a saturated solution of sodium bicarbonate. Reduce the volume of methanol using a rotary evaporator.
-
Extraction: Add water to the residue and extract the product into an organic solvent like ethyl acetate or diethyl ether (3 x 50 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The resulting crude product can be purified by vacuum distillation or column chromatography on silica gel to yield pure this compound.
Caption: Two-step synthesis workflow for this compound.
Structural Elucidation via Spectroscopic Analysis
Confirming the structure of the synthesized product is a critical, self-validating step. A combination of NMR, IR, and Mass Spectrometry provides unambiguous evidence of its molecular architecture.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework.
-
¹H NMR: The proton NMR spectrum is expected to show five distinct signals corresponding to the different chemical environments of the protons.
-
¹³C NMR: The carbon NMR spectrum should display nine unique signals, one for each carbon atom in the molecule, confirming the overall structure and substitution pattern.
Table 2: Representative NMR Data for this compound
| Technique | Assignment | Expected Chemical Shift (δ, ppm) | Key Characteristics |
| ¹H NMR | -OH (phenolic) | ~10.5 - 11.0 | Broad singlet, concentration-dependent |
| Ar-H | ~6.9 - 7.3 | 3H total, complex multiplet patterns (doublets, dd) | |
| -O-CH₃ (ester) | ~3.9 | Singlet, integrates to 3H | |
| -O-CH₃ (ether) | ~3.8 | Singlet, integrates to 3H | |
| ¹³C NMR | C =O (ester) | ~170 | Carbonyl carbon |
| Ar-C -O | ~145 - 155 | Two signals for carbons attached to oxygen | |
| Ar-C -H / Ar-C -C | ~112 - 125 | Four signals for the remaining aromatic carbons | |
| -O-C H₃ (ester) | ~52 | Ester methyl carbon | |
| -O-C H₃ (ether) | ~56 | Ether methoxy carbon |
(Note: Specific chemical shifts can vary based on the solvent and spectrometer frequency used.)
Infrared (IR) Spectroscopy
IR spectroscopy is invaluable for identifying the key functional groups present in the molecule. The spectrum provides a unique "fingerprint" for the compound.[5]
Table 3: Key IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Significance |
| 3100 - 3400 | O-H Stretch | Phenolic -OH | A broad, strong absorption indicates the presence of the hydroxyl group, often involved in intramolecular hydrogen bonding with the ester carbonyl.[5] |
| 2850 - 3000 | C-H Stretch | Aromatic & Aliphatic | Confirms the presence of C-H bonds on the benzene ring and the methyl groups. |
| ~1680 | C=O Stretch | Ester Carbonyl | A strong, sharp peak characteristic of the ester functional group. |
| ~1600, ~1480 | C=C Stretch | Aromatic Ring | Peaks confirming the benzene ring structure. |
| 1200 - 1300 | C-O Stretch | Ester & Aryl Ether | Strong absorptions corresponding to the C-O single bonds of the ester and ether groups. |
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight and crucial information about the compound's fragmentation pattern, further confirming its structure.
-
Molecular Ion (M⁺): The electron ionization (EI) mass spectrum will show a parent molecular ion peak at an m/z corresponding to the molecular weight of the compound.[1]
-
Trustworthiness & Validation: The observed molecular ion peak at m/z 182 directly validates the elemental composition of C₉H₁₀O₄.[1] The fragmentation pattern serves as a secondary confirmation, as the observed fragments must logically derive from the proposed structure.
Table 4: Major Fragments in the EI-Mass Spectrum
| m/z | Proposed Fragment Identity | Fragment Lost |
| 182 | [C₉H₁₀O₄]⁺ | Molecular Ion (M⁺) |
| 151 | [M - OCH₃]⁺ | Methoxy group from the ester |
| 150 | [M - CH₃OH]⁺ | Methanol (via rearrangement) |
| 122 | [M - COOCH₃]⁺ | Carbomethoxy group |
| 107 | [C₇H₇O]⁺ | Further fragmentation |
digraph "fragmentation_pathway" { rankdir=LR; node [shape=box, style="rounded,filled", fontname="sans-serif", fontsize=10, fillcolor="#F1F3F4", color="#5F6368", fontcolor="#202124"]; edge [fontname="sans-serif", fontsize=9, color="#EA4335"];M [label="Molecular Ion\n[C₉H₁₀O₄]⁺\nm/z = 182"]; F151 [label="[M - OCH₃]⁺\nm/z = 151"]; F150 [label="[M - CH₃OH]⁺\nm/z = 150"]; F122 [label="[M - COOCH₃]⁺\nm/z = 122"];
M -> F151 [label="- •OCH₃"]; M -> F150 [label="- CH₃OH"]; M -> F122 [label="- •COOCH₃"]; }
Caption: Plausible EI-MS fragmentation pathway for this compound.
Applications and Research Utility
This compound is primarily utilized as a versatile intermediate in organic synthesis. Its functional groups can be selectively modified to create a wide array of derivatives. It serves as a valuable starting material in the synthesis of:
-
Pharmaceuticals: As a substituted salicylic acid derivative, it is a building block for creating more complex biologically active molecules.
-
Fine Chemicals: Used in the production of fragrances, dyes, and polymers.
-
Research Chemicals: Employed in academic and industrial labs for developing novel synthetic methodologies and exploring new chemical space.[6]
Safety and Handling
As with any laboratory chemical, proper handling is essential to ensure safety.
-
Hazard Identification: this compound is classified as causing skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[1][7]
-
Recommended Precautions:
-
Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.
-
Personal Protective Equipment (PPE): Wear protective gloves (e.g., nitrile), safety glasses or goggles, and a lab coat.[7]
-
Handling: Avoid breathing dust, fumes, or vapors. Wash hands thoroughly after handling.[7]
-
-
Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[2]
References
- 1. This compound | C9H10O4 | CID 4072341 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | 2905-82-0 | FM71188 [biosynth.com]
- 3. tandfonline.com [tandfonline.com]
- 4. researchgate.net [researchgate.net]
- 5. infrared spectrum of methyl 2-hydroxybenzoate C8H8O3 prominent wavenumbers cm-1 detecting ester phenol functional groups present finger print for identification of methyl salicylate image diagram oil of wintergreen doc brown's advanced organic chemistry revision notes [docbrown.info]
- 6. clearsynth.com [clearsynth.com]
- 7. tcichemicals.com [tcichemicals.com]
An In-depth Technical Guide to Methyl 2-hydroxy-5-methoxybenzoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 2-hydroxy-5-methoxybenzoate, a substituted aromatic ester, is a compound of significant interest in the fields of organic synthesis and medicinal chemistry. Its unique structural features, including a salicylate core functionalized with a methoxy group, render it a versatile building block for the synthesis of more complex molecules, including pharmaceutically active compounds. This guide provides a comprehensive overview of its chemical and physical properties, a detailed synthesis protocol, spectroscopic characterization, and insights into its applications in research and development. The molecular weight of this compound is 182.17 g/mol .[1][2][3]
Chemical and Physical Properties
This compound is typically encountered as a clear liquid or an amber oil at room temperature.[1][4] Its physical and chemical properties are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₉H₁₀O₄ | [1][2] |
| Molecular Weight | 182.17 g/mol | [1][2][3] |
| CAS Number | 2905-82-0 | [1][2] |
| Appearance | Clear liquid / Amber oil | [1][4] |
| Boiling Point | 280.3 °C | [2] |
| Density | 1.216 g/cm³ | [2] |
| Flash Point | 109.8 °C | [2] |
| Water Solubility | Predicted log(S) = -1.38 | [3] |
Synonyms: 5-Methoxysalicylic Acid Methyl Ester, Methyl 5-methoxysalicylate, 2-Hydroxy-5-methoxybenzoic acid methyl ester.[2]
Molecular Structure
The structure of this compound, characterized by a benzene ring substituted with a hydroxyl group, a methoxy group, and a methyl ester group, is a key determinant of its reactivity. The intramolecular hydrogen bond between the phenolic hydroxyl group and the ester carbonyl is a notable feature.
Caption: 2D Structure of this compound.
Synthesis Protocol
A reliable method for the laboratory-scale synthesis of this compound is the Fischer esterification of 5-methoxysalicylic acid. This method is straightforward and proceeds with good yield.
Reaction Scheme:
Caption: Synthesis of this compound.
Step-by-Step Methodology: [4]
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 73 g of 5-methoxysalicylic acid and 700 ml of methanol.
-
Acid Catalysis: Carefully add 95 ml of concentrated hydrochloric acid to the mixture.
-
Reflux: Heat the reaction mixture to reflux and maintain for 48 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Neutralization and Concentration: After cooling, add 10 g of potassium carbonate to neutralize the excess acid. Concentrate the mixture to an oily residue using a rotary evaporator.
-
Workup: Dissolve the oily residue in 250 ml of ethyl acetate. Wash the organic solution with two 100 ml portions of 10% sodium bicarbonate solution.
-
Drying and Isolation: Dry the ethyl acetate layer over anhydrous sodium sulfate. Evaporate the solvent to yield the final product, this compound, as an amber oil.
Spectroscopic Characterization
The identity and purity of this compound can be confirmed through various spectroscopic techniques.
¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum will exhibit characteristic signals for the aromatic protons, the methoxy group protons, the ester methyl protons, and the phenolic hydroxyl proton. The aromatic protons will appear as a set of coupled multiplets in the aromatic region of thespectrum. The methoxy and methyl ester protons will each show a singlet, typically in the range of 3.5-4.0 ppm. The phenolic hydroxyl proton will appear as a broad singlet, the chemical shift of which can be concentration-dependent.
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will show distinct signals for each of the nine carbon atoms in the molecule. The carbonyl carbon of the ester will be observed downfield, typically in the range of 165-175 ppm. The aromatic carbons will appear between 110 and 160 ppm, with those attached to oxygen atoms being the most deshielded. The carbons of the methoxy and methyl ester groups will be seen upfield, usually between 50 and 60 ppm.
IR (Infrared) Spectroscopy: The IR spectrum provides information about the functional groups present. Key absorptions include:
-
A broad O-H stretching band for the phenolic hydroxyl group, typically in the region of 3200-3600 cm⁻¹.
-
A strong C=O stretching absorption for the ester carbonyl group, usually around 1680-1710 cm⁻¹.
-
C-O stretching bands for the ester and ether linkages in the 1000-1300 cm⁻¹ region.
-
C-H stretching and bending vibrations for the aromatic ring and the methyl groups.
Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak (M⁺) at an m/z corresponding to the molecular weight of the compound (182.17). Common fragmentation patterns for methyl salicylates include the loss of the methoxy group (-OCH₃) and the methyl ester group (-COOCH₃). Key fragments for this compound would be expected at m/z 151 and 123.[5]
Applications in Research and Drug Development
This compound is a valuable intermediate in organic synthesis, particularly in the preparation of more complex molecules with potential biological activity. Its utility stems from the presence of multiple reactive sites that can be selectively functionalized.
-
Precursor for Salicylic Acid Derivatives: It serves as a starting material for the synthesis of a variety of salicylic acid derivatives.[1][2] These derivatives are a well-established class of compounds with a wide range of pharmaceutical applications, including anti-inflammatory, analgesic, and antipyretic properties.
-
Building Block in Medicinal Chemistry: The structural motif of a substituted salicylate is found in numerous biologically active compounds. While direct applications in launched drugs are not widely documented, its structural similarity to key intermediates in the synthesis of targeted therapies, such as the epidermal growth factor receptor (EGFR) inhibitor Gefitinib, highlights its potential in the development of novel therapeutics. The synthesis of Gefitinib utilizes a similarly substituted benzoic acid ester, demonstrating the importance of this class of molecules in accessing complex drug architectures.
-
Fluorescent Properties: The compound exhibits fluorescence, which may be exploited in the development of fluorescent probes for biological imaging or as a structural component in functional materials.[1][2]
Caption: Synthetic utility of this compound.
Safety and Handling
This compound is classified as a hazardous substance and should be handled with appropriate precautions in a laboratory setting.
-
Hazard Statements:
-
Precautionary Measures:
-
Wear protective gloves, clothing, and eye/face protection.
-
Use only in a well-ventilated area. Avoid breathing dust, fumes, gas, mist, vapors, or spray.
-
In case of contact with skin, wash with plenty of soap and water.
-
In case of contact with eyes, rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.
-
If inhaled, remove the person to fresh air and keep comfortable for breathing.
-
Store in a well-ventilated place. Keep the container tightly closed.
-
For complete safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
This compound is a valuable and versatile chemical compound with a well-defined set of properties and established synthetic routes. Its utility as a precursor to more complex molecules, particularly in the realm of medicinal chemistry, underscores its importance for researchers and drug development professionals. A thorough understanding of its chemistry, handling, and applications is crucial for its effective and safe utilization in the laboratory.
References
An In-Depth Technical Guide to Methyl 2-hydroxy-5-methoxybenzoate: Synthesis, Applications, and Biological Relevance
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 2-hydroxy-5-methoxybenzoate, a substituted aromatic ester, is a compound of significant interest in the fields of organic synthesis and medicinal chemistry. Its unique arrangement of functional groups—a hydroxyl, a methoxy, and a methyl ester on a benzene ring—renders it a versatile building block for the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs). This guide provides a comprehensive overview of its chemical identity, synthesis, analytical characterization, and its emerging role in drug discovery, with a particular focus on its potential as a scaffold for kinase inhibitors.
The IUPAC name for this compound is This compound .[1] It is also commonly known by other names such as methyl 5-methoxysalicylate.
Chemical and Physical Properties
A thorough understanding of the physicochemical properties of this compound is fundamental for its application in research and development.
| Property | Value | Source |
| Molecular Formula | C9H10O4 | |
| Molecular Weight | 182.17 g/mol | |
| CAS Number | 2905-82-0 | [1] |
| Appearance | Clear Liquid | |
| SMILES | COC1=CC(=C(C=C1)O)C(=O)OC | [1] |
| InChIKey | DFNBGZODMHWKKK-UHFFFAOYSA-N | [1] |
Synthesis of this compound
The synthesis of this compound is typically achieved through a two-step process, beginning with the carboxylation of a substituted phenol followed by esterification. This approach allows for the regioselective introduction of the carboxyl group, a critical consideration in the synthesis of polysubstituted aromatic compounds.
Step 1: Kolbe-Schmitt Reaction of 4-Methoxyphenol
The Kolbe-Schmitt reaction is a classic method for the synthesis of aromatic hydroxy acids.[2] In this step, the sodium salt of 4-methoxyphenol (sodium 4-methoxyphenoxide) is reacted with carbon dioxide under pressure and at an elevated temperature to yield 2-hydroxy-5-methoxybenzoic acid. The ortho-carboxylation is favored under these conditions.
Experimental Protocol: Synthesis of 2-hydroxy-5-methoxybenzoic acid
-
Preparation of Sodium 4-methoxyphenoxide: In a suitable reaction vessel, dissolve 4-methoxyphenol in an appropriate solvent such as toluene. Add an equimolar amount of a strong base, like sodium hydroxide, and heat to reflux with a Dean-Stark apparatus to remove water and form the sodium phenoxide salt.
-
Carboxylation: Transfer the dried sodium 4-methoxyphenoxide to a high-pressure autoclave. Seal the reactor and purge with an inert gas, such as nitrogen. Pressurize the autoclave with carbon dioxide to approximately 100 atm and heat to around 125°C. Maintain these conditions with vigorous stirring for several hours.
-
Work-up and Isolation: After cooling the reactor and venting the excess CO2, the solid product, sodium 2-hydroxy-5-methoxybenzoate, is dissolved in water. The aqueous solution is then acidified with a strong acid, such as hydrochloric acid, to precipitate the free 2-hydroxy-5-methoxybenzoic acid. The precipitate is collected by filtration, washed with cold water, and dried.
Step 2: Fischer Esterification
The second step involves the esterification of the synthesized 2-hydroxy-5-methoxybenzoic acid with methanol in the presence of an acid catalyst to produce this compound.
Experimental Protocol: Synthesis of this compound
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, suspend 2-hydroxy-5-methoxybenzoic acid in an excess of methanol.
-
Catalyst Addition: Add a catalytic amount of a strong acid, such as concentrated sulfuric acid, to the mixture.
-
Reaction: Heat the reaction mixture to reflux and maintain for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up and Purification: After the reaction is complete, cool the mixture and remove the excess methanol under reduced pressure. The residue is then dissolved in an organic solvent like ethyl acetate and washed with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a brine wash. The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated to yield the crude this compound. Further purification can be achieved by column chromatography or recrystallization.[3]
Caption: Synthetic workflow for this compound.
Analytical Characterization
The identity and purity of synthesized this compound are confirmed using various spectroscopic techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are crucial for structural elucidation. The ¹H NMR spectrum would show distinct signals for the aromatic protons, the methoxy protons, the ester methyl protons, and the hydroxyl proton. The ¹³C NMR spectrum would provide information on the number and types of carbon atoms in the molecule.[1]
-
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present. Characteristic peaks would be observed for the O-H stretch of the hydroxyl group, the C=O stretch of the ester, and C-O stretches of the ether and ester groups.[1]
-
Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, confirming its identity.[1]
Applications in Drug Discovery and Development
This compound and its structural analogs serve as valuable intermediates in the synthesis of various pharmaceuticals. The strategic placement of its functional groups allows for further chemical modifications to build complex molecular architectures.
Case Study: A Building Block for Amisulpride Analogs
Amisulpride is an antipsychotic medication used in the treatment of schizophrenia.[4] The synthesis of Amisulpride and its derivatives often involves intermediates derived from substituted benzoic acids. For instance, a key precursor in some synthetic routes is 2-methoxy-4-amino-5-ethylsulfonyl benzoic acid.[5][6] While not a direct precursor, this compound provides a foundational scaffold that can be elaborated through a series of reactions including amination, sulfonation, and amide bond formation to generate a library of Amisulpride-like molecules for structure-activity relationship (SAR) studies.
Caption: Potential use of the core scaffold in synthesizing Amisulpride analogs.
Potential Role as a Kinase Inhibitor Scaffold: Targeting the PI3K/Akt/mTOR Pathway
The PI3K/Akt/mTOR signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.[7][8] Consequently, the development of inhibitors targeting key components of this pathway is a major focus of cancer drug discovery.
Several studies have highlighted that substituted aromatic compounds, including benzofuran derivatives, can act as potent inhibitors of the mTOR signaling pathway.[9][10] These molecules often feature hydroxyl and methoxy substitutions on a core aromatic ring, similar to the structure of this compound. This structural similarity suggests that this compound could serve as a valuable starting point or fragment for the design of novel mTOR inhibitors. Researchers can utilize its reactive sites to introduce various pharmacophores to optimize binding affinity and selectivity for the kinase domain of mTOR.
Caption: The PI3K/Akt/mTOR signaling pathway and the potential inhibitory role of scaffolds derived from this compound.
Purification Methodologies
Achieving high purity of this compound is essential for its use in subsequent reactions, particularly in a pharmaceutical context. The two primary methods for its purification are column chromatography and recrystallization.
Column Chromatography
Column chromatography is a highly effective technique for separating the desired product from unreacted starting materials and byproducts based on their differential adsorption to a stationary phase.
General Protocol: Column Chromatography Purification
-
Stationary Phase: Silica gel is the most commonly used stationary phase.
-
Mobile Phase (Eluent): A mixture of a non-polar solvent (e.g., hexane) and a moderately polar solvent (e.g., ethyl acetate) is typically used. The optimal ratio is determined by TLC analysis to achieve an Rf value of 0.2-0.3 for the product.
-
Procedure: The crude product is dissolved in a minimal amount of the eluent and loaded onto the top of the silica gel column. The eluent is then passed through the column, and fractions are collected. The fractions containing the pure product are identified by TLC, combined, and the solvent is evaporated.[11]
Recrystallization
Recrystallization is a technique used to purify solid compounds. Although this compound is a liquid at room temperature, this technique can be applied if it solidifies at lower temperatures or for purifying solid derivatives.
General Protocol: Recrystallization
-
Solvent Selection: The ideal solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at an elevated temperature.[12]
-
Procedure: The crude solid is dissolved in a minimum amount of the hot solvent. The hot solution is then allowed to cool slowly and undisturbed. As the solution cools, the solubility of the compound decreases, leading to the formation of pure crystals, while impurities remain in the mother liquor. The crystals are then collected by filtration and dried.[13]
Safety and Handling
This compound should be handled with appropriate safety precautions in a laboratory setting. It is known to cause skin and serious eye irritation, and may cause respiratory irritation.[1] Therefore, personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn. All handling should be performed in a well-ventilated fume hood.
Conclusion
This compound is a valuable and versatile chemical entity with significant potential in organic synthesis and drug discovery. Its straightforward synthesis from readily available starting materials, coupled with its strategic functionalization, makes it an attractive building block for the creation of complex molecular structures. Its structural resemblance to known kinase inhibitors suggests a promising future for this compound as a scaffold in the development of novel therapeutics, particularly in the context of targeting aberrant signaling pathways in diseases such as cancer. This guide provides a foundational understanding for researchers looking to harness the potential of this important molecule.
References
- 1. This compound | C9H10O4 | CID 4072341 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Kolbe–Schmitt reaction - Wikipedia [en.wikipedia.org]
- 3. prepchem.com [prepchem.com]
- 4. nbinno.com [nbinno.com]
- 5. US20130096319A1 - Process for preparation of amisulpride - Google Patents [patents.google.com]
- 6. Preparation method of amisulpride (2019) | Zhou Chensheng [scispace.com]
- 7. mdpi.com [mdpi.com]
- 8. Updates of mTOR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Benzo[b]furan derivatives induces apoptosis by targeting the PI3K/Akt/mTOR signaling pathway in human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. mt.com [mt.com]
- 13. benchchem.com [benchchem.com]
A Comprehensive Technical Guide to Methyl 2-hydroxy-5-methoxybenzoate for Advanced Research and Development
This guide provides an in-depth technical overview of Methyl 2-hydroxy-5-methoxybenzoate, a versatile aromatic compound with significant potential in research, particularly in the fields of medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals, offering detailed insights into its chemical identity, synthesis, analytical characterization, potential applications, and safety protocols.
Chemical Identity and Nomenclature
This compound is a mono-substituted benzoate ester. Its structure features a hydroxyl and a methoxy group on the benzene ring, ortho and para to the methyl ester functionality, respectively. This arrangement of functional groups imparts specific chemical reactivity and physical properties that are of interest in organic synthesis and the development of novel molecules.
A comprehensive list of synonyms and identifiers for this compound is provided in the table below to aid in its unambiguous identification in literature and chemical databases.
| Identifier Type | Value |
| IUPAC Name | This compound[1] |
| CAS Number | 2905-82-0[1] |
| Molecular Formula | C₉H₁₀O₄[1] |
| Molecular Weight | 182.17 g/mol [1] |
| Common Synonyms | Methyl 5-methoxysalicylate, 5-Methoxysalicylic acid methyl ester, 2-Hydroxy-5-methoxybenzoic acid methyl ester[1] |
| InChI | InChI=1S/C9H10O4/c1-12-6-3-4-8(10)7(5-6)9(11)13-2/h3-5,10H,1-2H3[1] |
| SMILES | COC1=CC(=C(C=C1)O)C(=O)OC[1] |
Synthesis of this compound
The synthesis of this compound is typically achieved through a two-step process: the carboxylation of a substituted phenol to form the corresponding hydroxybenzoic acid, followed by esterification. A common and industrially relevant method for the synthesis of the precursor, 2-hydroxy-5-methoxybenzoic acid, is the Kolbe-Schmitt reaction.[2] This reaction involves the nucleophilic addition of a phenoxide to carbon dioxide.[2]
The following workflow outlines a representative synthesis of this compound starting from 4-methoxyphenol.
Caption: Synthesis workflow for this compound.
Experimental Protocol: Synthesis of 2-hydroxy-5-methoxybenzoic acid via Kolbe-Schmitt Reaction
This protocol is adapted from the general principles of the Kolbe-Schmitt reaction.[2]
-
Formation of the Phenoxide: In a high-pressure reactor, 4-methoxyphenol is treated with an equimolar amount of sodium hydroxide to form sodium 4-methoxyphenoxide. The removal of water is crucial for high yields.[3]
-
Carboxylation: The reactor is pressurized with carbon dioxide (typically to 100 atm) and heated to around 125°C.[2] These conditions facilitate the electrophilic addition of CO₂ to the phenoxide ring, primarily at the ortho position.
-
Acidification: After the reaction is complete, the mixture is cooled and the sodium salt of the product is dissolved in water. The solution is then acidified with a strong acid, such as sulfuric acid, to precipitate 2-hydroxy-5-methoxybenzoic acid.
-
Purification: The crude acid is collected by filtration, washed with cold water, and can be further purified by recrystallization.
Experimental Protocol: Fischer Esterification
-
Reaction Setup: 2-hydroxy-5-methoxybenzoic acid is dissolved in an excess of methanol, which acts as both the solvent and the reactant. A catalytic amount of a strong acid, such as concentrated sulfuric acid, is added.
-
Reaction Conditions: The mixture is heated to reflux for several hours to drive the equilibrium towards the formation of the ester.
-
Workup and Purification: After cooling, the excess methanol is removed under reduced pressure. The residue is dissolved in an organic solvent and washed with a sodium bicarbonate solution to remove any unreacted acid, followed by a brine wash. The organic layer is then dried and the solvent is evaporated to yield crude this compound, which can be purified by distillation or chromatography.
Analytical Characterization
Accurate characterization of this compound is essential for its use in research and development. The following sections detail the expected outcomes from key analytical techniques.
Spectroscopic Data
| Technique | Expected Data |
| ¹H NMR | Signals corresponding to the aromatic protons, the methoxy group protons, the ester methyl protons, and the hydroxyl proton. The aromatic protons will exhibit characteristic splitting patterns based on their substitution. |
| ¹³C NMR | Resonances for the nine distinct carbon atoms in the molecule, including the carbonyl carbon of the ester, the aromatic carbons, and the carbons of the methoxy and methyl ester groups. |
| FTIR | Characteristic absorption bands for the hydroxyl group (O-H stretch), the carbonyl group of the ester (C=O stretch), C-O stretching, and aromatic C-H and C=C bonds. |
| Mass Spec. | A molecular ion peak corresponding to the molecular weight of the compound (m/z 182). Fragmentation patterns will be consistent with the loss of the methoxy group, the ester group, and other characteristic fragments.[1] |
Chromatographic Methods
High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are suitable for assessing the purity and quantifying this compound.
A general reverse-phase HPLC method can be employed:
-
Column: C18 stationary phase.
-
Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile.
-
Detection: UV detection at a wavelength corresponding to the absorbance maximum of the compound.
For GC-MS analysis, derivatization of the hydroxyl group may be necessary to improve volatility.
-
Column: A non-polar capillary column (e.g., DB-5ms).
-
Carrier Gas: Helium.
-
Temperature Program: A temperature gradient from a low starting temperature to a higher final temperature to ensure good separation.
-
Detection: Mass spectrometry, allowing for both quantification and identification based on the mass spectrum.
Applications in Research and Development
This compound serves as a valuable building block in organic synthesis due to its multiple functional groups that can be selectively modified.
Precursor in Organic Synthesis
The presence of the hydroxyl, methoxy, and methyl ester groups allows for a variety of chemical transformations. For instance, the hydroxyl group can be alkylated or acylated, the ester can be hydrolyzed or reduced, and the aromatic ring can undergo further electrophilic substitution. This makes it a useful starting material for the synthesis of more complex molecules, including pharmaceuticals and fine chemicals.[4][5]
Caption: Potential reaction sites on this compound.
Potential Biological Activity
While extensive biological studies on this compound are not widely published, its structural similarity to other substituted benzoates and salicylic acid derivatives suggests potential for various biological activities. For example, a closely related compound, Methyl 3-hydroxy-4,5-dimethoxybenzoate, has demonstrated antimicrobial and antioxidant properties.[6] It is plausible that this compound could exhibit similar activities, making it a candidate for screening in drug discovery programs. The presence of a methoxy group on substituted aromatic rings has been shown in some cases to enhance antimicrobial activity.[7]
Safety and Handling
This compound is classified as a hazardous substance and should be handled with appropriate precautions.
Hazard Identification
According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is associated with the following hazards:
-
H315: Causes skin irritation.[1]
-
H319: Causes serious eye irritation.[1]
-
H335: May cause respiratory irritation.[1]
Recommended Safety Protocols
-
Personal Protective Equipment (PPE): Wear protective gloves, safety glasses with side-shields, and a lab coat.[8]
-
Handling: Use in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes. Wash hands thoroughly after handling.[8]
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.
-
First Aid: In case of contact with eyes or skin, rinse immediately with plenty of water. If inhaled, move to fresh air. Seek medical attention if irritation persists.[8]
Conclusion
This compound is a valuable chemical intermediate with a well-defined profile. Its straightforward synthesis from readily available starting materials, combined with its versatile reactivity, makes it an attractive building block for the synthesis of complex organic molecules. Its potential for biological activity warrants further investigation, particularly in the context of antimicrobial and antioxidant research. Adherence to strict safety protocols is essential when handling this compound to mitigate its associated hazards. This guide provides a solid foundation of technical information to support the effective and safe use of this compound in a research and development setting.
References
- 1. This compound | C9H10O4 | CID 4072341 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Kolbe–Schmitt reaction - Wikipedia [en.wikipedia.org]
- 3. jk-sci.com [jk-sci.com]
- 4. This compound | CymitQuimica [cymitquimica.com]
- 5. This compound | 2905-82-0 | FM71188 [biosynth.com]
- 6. benchchem.com [benchchem.com]
- 7. turkjps.org [turkjps.org]
- 8. tcichemicals.com [tcichemicals.com]
A Technical Guide to the Spectral Analysis of Methyl 2-hydroxy-5-methoxybenzoate
This guide provides a comprehensive technical overview of the spectral data for methyl 2-hydroxy-5-methoxybenzoate (CAS No: 2905-82-0), a key intermediate in the synthesis of various pharmaceutical and chemical compounds.[1] This document is intended for researchers, scientists, and drug development professionals, offering in-depth analysis and practical insights into the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data of this compound.
Introduction: The Molecular Blueprint
This compound, with the molecular formula C₉H₁₀O₄ and a molecular weight of 182.17 g/mol , is a derivative of salicylic acid.[1] Its structure, featuring a hydroxyl group, a methoxy group, and a methyl ester on a benzene ring, gives rise to a unique spectral fingerprint. Understanding this fingerprint is paramount for its unambiguous identification, purity assessment, and elucidation of its role in chemical reactions. This guide will dissect the nuances of its ¹H NMR, ¹³C NMR, IR, and MS spectra, providing a foundational understanding for its application in research and development.
Molecular Structure:
References
Unveiling the Bioactive Potential of Methyl 2-hydroxy-5-methoxybenzoate: A Technical Guide for Researchers
Abstract
Methyl 2-hydroxy-5-methoxybenzoate, a derivative of salicylic acid, stands as a compound of significant interest within the realms of chemical synthesis and drug discovery. Its structural similarity to known bioactive agents, including salicylic acid and various phenolic compounds, suggests a compelling potential for a range of biological activities. This technical guide provides an in-depth exploration of the known and inferred biological activities of this compound, with a focus on its antimicrobial, antioxidant, and anti-inflammatory properties. Drawing upon a comprehensive review of existing literature for the compound and its structural analogs, this document details its physicochemical characteristics, proposes a plausible synthetic route, and outlines robust experimental protocols for the evaluation of its biological efficacy. Through a comparative analysis with related molecules, this guide aims to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies required to unlock the therapeutic promise of this compound.
Introduction to this compound
This compound, also known as Methyl 5-methoxysalicylate, is a chemical entity belonging to the benzoate ester and methoxyphenol classes.[1][2] Its core structure is a benzene ring substituted with hydroxyl, methoxy, and methyl ester functional groups. This arrangement of functional groups is pivotal to its chemical reactivity and predicted biological activities. The presence of a hydroxyl group on the aromatic ring, characteristic of phenolic compounds, is often associated with antioxidant and antimicrobial properties. Furthermore, as a derivative of salicylic acid, a cornerstone of anti-inflammatory therapy, it is hypothesized to possess similar pharmacological effects.
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is fundamental for its application in research and development. These properties influence its solubility, stability, and bioavailability.
| Property | Value | Reference |
| CAS Number | 2905-82-0 | [1][2] |
| Molecular Formula | C₉H₁₀O₄ | [1][2] |
| Molecular Weight | 182.17 g/mol | [1][2] |
| Appearance | Clear Liquid | [2] |
| SMILES | COC(=O)c1cc(OC)ccc1O | [1][2] |
| InChIKey | DFNBGZODMHWKKK-UHFFFAOYSA-N | [1][2] |
Synthesis of this compound
While multiple synthetic routes may be conceived, a plausible and efficient method for the laboratory-scale synthesis of this compound is through the esterification of 5-methoxysalicylic acid. This method is advantageous due to the commercial availability of the starting material and the straightforward nature of the reaction.
Caption: Proposed workflow for the synthesis of this compound.
This protocol is adapted from a known procedure for the synthesis of this compound.[3]
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 73 g of 5-methoxysalicylic acid with 700 ml of methanol.
-
Acid Catalysis: Carefully add 95 ml of concentrated hydrochloric acid to the mixture.
-
Reflux: Heat the reaction mixture to reflux and maintain for 48 hours. Monitor the reaction progress using thin-layer chromatography (TLC).
-
Neutralization and Concentration: After completion, cool the mixture and add 10 g of potassium carbonate to neutralize the excess acid. Concentrate the mixture under reduced pressure to obtain an oily residue.
-
Extraction and Washing: Dissolve the residue in 250 ml of ethyl acetate. Wash the organic layer with two 100 ml portions of a 10% sodium bicarbonate solution.
-
Drying and Isolation: Dry the ethyl acetate solution over anhydrous sodium sulfate. Evaporate the solvent to yield this compound as an amber oil.
Biological Activities and Mechanisms of Action
The biological activities of this compound are not yet extensively documented in peer-reviewed literature with specific quantitative data. However, based on the activities of structurally related phenolic compounds and salicylic acid derivatives, we can infer its potential in several key therapeutic areas.
Antimicrobial Activity
Phenolic compounds are well-known for their broad-spectrum antimicrobial properties.[4][5] The proposed mechanism of action for these compounds generally involves the disruption of microbial cell integrity and function.
Caption: Inferred antimicrobial mechanism of this compound.
| Compound | Microorganism | MIC (mg/mL) | Reference |
| 2,4-Dihydroxybenzoic Acid | E. coli | 2 | [6] |
| 3,4-Dihydroxybenzoic Acid | E. coli | 2 | [6] |
| 2,4-Dihydroxybenzoic Acid | S. aureus | 2 | [6] |
| 3,4-Dihydroxybenzoic Acid | S. aureus | 2 | [6] |
| 2,4-Dihydroxybenzoic Acid | P. aeruginosa | 2 | [6] |
| 3,4-Dihydroxybenzoic Acid | P. aeruginosa | 2 | [6] |
| 2,4-Dihydroxybenzoic Acid | C. albicans | 2 | [6] |
| 3,4-Dihydroxybenzoic Acid | C. albicans | 2 | [6] |
It is crucial to experimentally determine the MIC values for this compound to validate these inferences.
Antioxidant Activity
The phenolic hydroxyl group in this compound is a key structural feature that suggests potent antioxidant activity. Phenolic compounds can neutralize free radicals by donating a hydrogen atom, thereby terminating the oxidative chain reactions.
Caption: Inferred antioxidant mechanism of this compound.
The antioxidant potential of a compound is often quantified by its IC₅₀ value in assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay. A lower IC₅₀ value indicates greater antioxidant activity. While specific data for this compound is lacking, the activities of related phenolic compounds offer valuable insights.[7][8]
| Compound | DPPH IC₅₀ (µM) | ABTS IC₅₀ (µM) | Reference |
| Gallic Acid | 4.05 | 2.93 | [8] |
| Syringic Acid | 9.8 | Not Available | [8] |
| Vanillic Acid | >100 | Not Available | [7] |
Experimental determination of the IC₅₀ value for this compound is essential for a definitive assessment of its antioxidant potency.
Anti-inflammatory Activity
As a derivative of salicylic acid, this compound is strongly predicted to possess anti-inflammatory properties. The primary mechanism of action of salicylic acid and its derivatives is the inhibition of cyclooxygenase (COX) enzymes, which are key to the biosynthesis of pro-inflammatory prostaglandins.[9][10]
Caption: Inferred anti-inflammatory mechanism of this compound.
Salicylic acid and its derivatives can also modulate other inflammatory pathways, including the inhibition of transcription factors like NF-κB, which play a crucial role in the expression of inflammatory genes.[3][10]
Experimental Protocols for Biological Activity Assessment
To empirically validate the inferred biological activities of this compound, standardized in vitro assays are indispensable. The following protocols provide detailed methodologies for assessing its antimicrobial, antioxidant, and anti-inflammatory potential.
Antimicrobial Susceptibility Testing: Broth Microdilution Method
The broth microdilution method is a quantitative assay to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[11]
References
- 1. This compound | C9H10O4 | CID 4072341 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | CymitQuimica [cymitquimica.com]
- 3. prepchem.com [prepchem.com]
- 4. Methyl salicylate is the most effective natural salicylic acid ester to close stomata while raising reactive oxygen species and nitric oxide in Arabidopsis guard cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. prepchem.com [prepchem.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. ir.lib.seu.ac.lk [ir.lib.seu.ac.lk]
The Enigmatic Presence of Methyl 2-hydroxy-5-methoxybenzoate in the Plant Kingdom: A Technical Guide
For Distribution To: Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl 2-hydroxy-5-methoxybenzoate, a substituted derivative of the well-known plant signaling molecule methyl salicylate, has a subtle yet definitive presence in the natural world. While not found as a free, volatile compound in the extensive screenings of plant metabolomes, its existence is confirmed as a core structural component of the phenolic glycoside, primulaverin. This technical guide provides an in-depth exploration of the natural occurrence of this compound, focusing on its existence within primulaverin, its proposed biosynthesis, potential ecological significance, and the methodologies required for its study. This document serves as a foundational resource for researchers in natural product chemistry, chemical ecology, and drug discovery.
Introduction: Unveiling a Sequestered Salicylate
The study of plant-derived secondary metabolites is a cornerstone of pharmaceutical and agricultural research. Among these, salicylates represent a critical class of compounds involved in plant defense and signaling. Methyl 2-hydroxybenzoate (methyl salicylate) is a ubiquitous volatile organic compound renowned for its role in systemic acquired resistance and as a "cry for help" to attract natural enemies of herbivores. Its methoxylated analogue, this compound, presents a more nuanced case.
Initial broad-spectrum analyses of plant volatiles and extracts have not identified this compound as a commonly occurring free metabolite. Its natural occurrence is primarily understood through its role as the aglycone of the glycoside primulaverin.[1] This sequestration as a glycoside suggests a different biological role and metabolic regulation compared to its more volatile relatives. This guide will dissect the evidence for its natural occurrence and provide a scientifically grounded framework for its investigation.
Natural Occurrence: The Primulaverin Connection
The definitive natural source of this compound is as the aglycone moiety of primulaverin, a characteristic secondary metabolite of the Primula genus (primroses).
Distribution in Primula Species
Primulaverin is predominantly found in the underground organs—roots and rhizomes—of various Primula species. Its presence is a significant chemotaxonomic marker used to differentiate between species within the genus. Notable species containing primulaverin include:
-
Primula veris (Cowslip)
-
Primula elatior (Oxlip)[2]
The concentration of primulaverin, and by extension its aglycone, can vary based on the species, developmental stage of the plant, and environmental conditions.
The Structure of Primulaverin
Primulaverin is a primeveroside of methyl 5-methoxysalicylate. Its structure consists of the aglycone (this compound) linked via a glycosidic bond to the disaccharide primeverose, which is composed of a glucose and a xylose unit.[1] The enzymatic hydrolysis of primulaverin, typically occurring upon tissue damage, releases the aglycone.
Proposed Biosynthesis of the Aglycone
The biosynthesis of this compound is believed to originate from the well-established phenylpropanoid pathway. While the complete enzymatic sequence is yet to be fully elucidated, a putative pathway can be constructed based on known biochemical transformations in plants.[1]
The pathway can be conceptualized in three key stages:
-
Formation of the Salicylic Acid Backbone: The pathway initiates with the amino acid L-phenylalanine, which is converted to salicylic acid (2-hydroxybenzoic acid) through a series of enzymatic steps.
-
Modification of the Salicylic Acid Core: The salicylic acid molecule undergoes hydroxylation and subsequent methoxylation to form 5-methoxysalicylic acid.
-
Carboxyl Methylation: The final step in the formation of the aglycone is the methylation of the carboxylic acid group of 5-methoxysalicylic acid, catalyzed by a carboxyl methyltransferase (CMT), a class of enzymes belonging to the SABATH family.
The subsequent glycosylation of this compound with primeverose leads to the formation of primulaverin, which is then likely transported and stored in the vacuole.
Caption: Proposed biosynthetic pathway for this compound as the aglycone of primulaverin.
Potential Ecological Roles and Bioactivity
While the direct bioactivity of free this compound in an ecological context is not well-documented, inferences can be drawn from its structural similarity to methyl salicylate and the known roles of phenolic glycosides.
-
Plant Defense: The storage of this compound as a glycoside (primulaverin) is a common plant defense strategy. Upon tissue damage by herbivores, endogenous enzymes can hydrolyze the glycoside, releasing the more bioactive aglycone. This released compound could act as a feeding deterrent or have toxic effects on the herbivore. A study has shown that this compound exhibits a significant antifeedant effect on the pine weevil, Hylobius abietis.[3]
-
Signaling: Upon its release, it is plausible that this compound or its derivatives could participate in local defense signaling within the plant. However, its potential role as a volatile, long-distance signal like methyl salicylate is likely limited due to its methoxy substitution, which may alter its volatility and receptor binding properties.
Table 1: Comparison of Physicochemical Properties
| Property | Methyl 2-hydroxybenzoate | This compound |
|---|---|---|
| Molecular Formula | C₈H₈O₃ | C₉H₁₀O₄ |
| Molecular Weight | 152.15 g/mol | 182.17 g/mol [4] |
| Boiling Point | 222 °C | 280.3 °C[4] |
| LogP (estimated) | ~2.1 | ~2.3 |
The higher molecular weight and boiling point of this compound suggest it is less volatile than methyl salicylate, which would influence its role in airborne signaling.
Methodologies for Study
The investigation of this compound from its natural source requires a multi-step approach involving extraction, isolation of the parent glycoside, hydrolysis, and subsequent analysis.
Extraction and Isolation of Primulaverin
The following is a generalized protocol for the extraction and isolation of primulaverin from Primula roots.
Experimental Protocol: Extraction and Isolation
-
Sample Preparation: Air-dry the roots of Primula veris at room temperature and grind them into a fine powder.
-
Defatting: Macerate the powdered material with a non-polar solvent (e.g., hexane or chloroform) to remove lipids. Discard the solvent.
-
Extraction: Extract the defatted plant material with methanol or an aqueous methanol solution (e.g., 70% v/v) using maceration or ultrasonication.[1]
-
Solvent Partitioning: Concentrate the methanolic extract under reduced pressure and partition it between water and a series of solvents of increasing polarity (e.g., ethyl acetate, n-butanol) to fractionate the compounds. Phenolic glycosides typically partition into the more polar fractions.
-
Chromatographic Purification: Subject the polar fractions to column chromatography (e.g., silica gel, Sephadex LH-20) followed by preparative High-Performance Liquid Chromatography (HPLC) to isolate pure primulaverin.
Hydrolysis and Analysis of the Aglycone
To obtain and analyze the aglycone, this compound, the isolated primulaverin must be hydrolyzed.
Experimental Protocol: Hydrolysis
-
Acid Hydrolysis: Dissolve the purified primulaverin in a dilute acid solution (e.g., 2M HCl) and heat at reflux for 2-4 hours.
-
Work-up: Cool the reaction mixture and extract with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Wash the organic extract with water, dry over anhydrous sodium sulfate, and concentrate to yield the crude aglycone. Purify further by chromatography if necessary.
Structural Elucidation
The identification of this compound is achieved through a combination of spectroscopic techniques:
-
Mass Spectrometry (MS): To determine the molecular weight and elemental composition.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR to determine the carbon-hydrogen framework, and 2D NMR experiments (COSY, HSQC, HMBC) to confirm the connectivity and substitution pattern on the aromatic ring.
-
Infrared (IR) Spectroscopy: To identify functional groups such as the hydroxyl, ester carbonyl, and aromatic ether.
Caption: General workflow for the isolation and identification of this compound from Primula species.
Conclusion and Future Directions
The natural occurrence of this compound is intrinsically linked to its glycosidic form, primulaverin, within the Primula genus. This mode of occurrence suggests a role in chemical defense, where the aglycone is released upon tissue disruption. While its biosynthetic pathway can be proposed based on established metabolic networks, the specific enzymes involved, particularly the O-methyltransferases and glycosyltransferases, warrant further investigation.
Future research should focus on:
-
Enzyme Discovery: Identifying and characterizing the specific enzymes responsible for the methoxylation and methylation of the salicylic acid core in Primula.
-
Bioactivity Studies: Performing detailed bioassays to determine the full spectrum of biological activities of pure this compound against relevant herbivores and pathogens.
-
Metabolomic Screening: Employing advanced analytical techniques, such as LC-MS/MS, to screen for the presence of free this compound in Primula and other related plant species under various stress conditions.
This technical guide provides a comprehensive overview of the current understanding of this compound in nature. It is intended to serve as a valuable resource for researchers, stimulating further inquiry into the chemistry and biology of this intriguing, yet cryptic, natural product.
References
The Chemistry and History of Methyl 2-hydroxy-5-methoxybenzoate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 2-hydroxy-5-methoxybenzoate, also known as Methyl 5-methoxysalicylate, is an aromatic ester with the chemical formula C₉H₁₀O₄. This compound, while not a household name, serves as a valuable building block in organic synthesis and holds potential in various scientific and industrial applications. This technical guide provides a comprehensive overview of its discovery, history, synthesis, properties, and applications, with a focus on its relevance to researchers and professionals in the chemical and pharmaceutical sciences.
Discovery and Historical Context
The history of this compound is intrinsically linked to its parent carboxylic acid, 5-methoxysalicylic acid. 5-Methoxysalicylic acid is a naturally occurring compound, having been identified as a component of castoreum, a glandular secretion from beavers.[1] The study of natural products and their derivatives was a major focus of organic chemistry in the 19th and early 20th centuries, and it is within this context that the synthesis of esters like this compound would have become a logical extension of the characterization of the natural acid.
While a singular, celebrated "discovery" of this compound is not prominent in the historical chemical literature, its preparation falls under the well-established class of reactions known as Fischer esterification. This acid-catalyzed esterification of a carboxylic acid with an alcohol was developed by Emil Fischer and Arthur Speier in 1895. Given the availability of 5-methoxysalicylic acid, its conversion to the methyl ester would have been a straightforward and early synthetic transformation.
The broader historical context lies in the extensive investigation of salicylic acid and its derivatives, which began with the isolation of salicin from willow bark in the early 19th century and culminated in the commercial production of acetylsalicylic acid (aspirin) by Bayer in 1899. The exploration of variously substituted salicylates for medicinal and other properties was a fertile area of research, and the methoxy-substituted analogues would have been of interest for their potential to modulate the biological and chemical properties of the parent salicylate structure.
Synthesis of this compound
The primary and most common method for the synthesis of this compound is the Fischer esterification of 5-methoxysalicylic acid with methanol in the presence of an acid catalyst.
Synthesis of the Precursor: 5-Methoxysalicylic Acid
The necessary precursor, 5-methoxysalicylic acid, can be synthesized via the Kolbe-Schmitt reaction. This reaction involves the carboxylation of a phenoxide, in this case, the sodium salt of 4-methoxyphenol.
Figure 1: Synthesis of 5-Methoxysalicylic Acid via the Kolbe-Schmitt Reaction.
Esterification to this compound
Once 5-methoxysalicylic acid is obtained, it is esterified to yield the final product.
Figure 2: Fischer Esterification of 5-Methoxysalicylic Acid.
Detailed Experimental Protocol
The following is a representative experimental protocol for the synthesis of this compound:
Materials:
-
5-methoxysalicylic acid
-
Methanol (anhydrous)
-
Concentrated sulfuric acid (or hydrochloric acid)
-
Sodium bicarbonate solution (saturated)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Ethyl acetate
-
Distilled water
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve 5-methoxysalicylic acid in an excess of methanol.
-
Slowly and carefully add a catalytic amount of concentrated sulfuric acid or hydrochloric acid to the solution while stirring.
-
Heat the mixture to reflux and maintain the reflux for several hours (typically 4-8 hours). The reaction progress can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess methanol under reduced pressure using a rotary evaporator.
-
Dissolve the residue in ethyl acetate.
-
Wash the organic layer with distilled water, followed by a saturated sodium bicarbonate solution to neutralize the acid catalyst, and then again with water.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
The crude product can be purified by vacuum distillation or column chromatography to yield pure this compound as a clear to light yellow liquid. A published procedure describes heating a mixture of 73 g of 5-methoxysalicylic acid and 95 ml of concentrated hydrochloric acid in 700 ml of methanol under reflux for 48 hours.[2]
Physicochemical and Spectroscopic Properties
A summary of the key physicochemical properties of this compound is provided in the table below.
| Property | Value | Reference |
| Molecular Formula | C₉H₁₀O₄ | |
| Molecular Weight | 182.17 g/mol | |
| CAS Number | 2905-82-0 | |
| Appearance | Colorless to light yellow clear liquid | |
| Boiling Point | 235-240 °C | |
| Density | 1.223 g/mL at 25 °C | |
| Refractive Index (n20/D) | 1.544 |
Spectroscopic Data
The structural elucidation of this compound is confirmed by various spectroscopic techniques.
-
¹H NMR: The proton NMR spectrum will show characteristic peaks for the aromatic protons, the methoxy group protons, the ester methyl protons, and the hydroxyl proton.
-
¹³C NMR: The carbon NMR spectrum will display distinct signals for each of the nine carbon atoms in the molecule, including the carbonyl carbon of the ester.
-
IR Spectroscopy: The infrared spectrum will exhibit characteristic absorption bands for the hydroxyl group (O-H stretch), the carbonyl group of the ester (C=O stretch), and the aromatic ring (C=C stretches).
-
Mass Spectrometry: The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns.
Applications in Research and Industry
This compound serves as a versatile intermediate in organic synthesis and has potential applications in several fields.
Chemical Synthesis
As a difunctional molecule with hydroxyl, methoxy, and methyl ester groups, it is a valuable starting material for the synthesis of more complex molecules. The phenolic hydroxyl group can be alkylated or acylated, the ester can be hydrolyzed or converted to other functional groups, and the aromatic ring can undergo further substitution reactions. It is broadly categorized as a useful research chemical for a range of applications.[3]
Pharmaceutical Research
While direct and widespread pharmaceutical applications are not extensively documented, its structural motif is present in various biologically active compounds. Salicylates, in general, are a well-known class of compounds with analgesic, anti-inflammatory, and antipyretic properties. The methoxy substitution can influence the pharmacokinetic and pharmacodynamic properties of the molecule. A related compound, Methyl 2-methoxy-5-sulfamoylbenzoate, is a key intermediate in the synthesis of the antipsychotic drug Amisulpride, highlighting the utility of this substitution pattern in drug design.[4] Although a paper describing the use of its isomer, methyl 3-hydroxy-4-methoxybenzoate, in the synthesis of the anticancer drug Gefitinib has been retracted, it points to the potential of such isomers as building blocks in medicinal chemistry.
Fragrance and Flavor Industry
Some methyl benzoates and salicylates are used in the fragrance and flavor industry.[5][6] While the specific olfactory properties of this compound are not widely reported, related compounds are known for their pleasant aromas. For instance, a safety assessment for a related compound, benzoic acid, 2-hydroxy-5-methyl-, methyl ester, has been conducted for its use as a fragrance ingredient.[7] Further investigation into the sensory characteristics of this compound could reveal its potential in this sector.
Safety and Handling
This compound is classified as causing skin and serious eye irritation.[8] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn when handling this chemical. It should be used in a well-ventilated area or a fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
This compound, a derivative of a naturally occurring salicylic acid, represents a valuable and versatile chemical entity. While its discovery is not marked by a singular event, its synthesis is a classic example of fundamental organic reactions. Its utility as a building block in organic synthesis, coupled with the potential for applications in medicinal chemistry and the fragrance industry, ensures its continued relevance for researchers and scientists. This guide has provided a comprehensive overview of its history, synthesis, properties, and applications, serving as a valuable resource for professionals in the field.
References
- 1. 5-Methoxysalicylic acid - Wikipedia [en.wikipedia.org]
- 2. prepchem.com [prepchem.com]
- 3. clearsynth.com [clearsynth.com]
- 4. nbinno.com [nbinno.com]
- 5. US7304028B2 - Use of methyl benzoic acid ester in perfume compositions - Google Patents [patents.google.com]
- 6. methyl benzoate, 93-58-3 [thegoodscentscompany.com]
- 7. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]
- 8. This compound | C9H10O4 | CID 4072341 - PubChem [pubchem.ncbi.nlm.nih.gov]
Methyl 2-hydroxy-5-methoxybenzoate safety and hazards
An In-Depth Technical Guide to the Safety and Hazards of Methyl 2-hydroxy-5-methoxybenzoate
Introduction
This compound (CAS No. 2905-82-0) is a substituted aromatic ester, often known by synonyms such as Methyl 5-methoxysalicylate or 2-Hydroxy-5-methoxybenzoic acid methyl ester.[1][2][3] With the molecular formula C₉H₁₀O₄ and a molecular weight of approximately 182.17 g/mol , this compound serves as a useful intermediate and research chemical.[1][2][4] Its utility in various scientific applications necessitates a thorough understanding of its safety profile and potential hazards to ensure the protection of researchers, scientists, and drug development professionals.
This guide provides a comprehensive technical overview of the safety and hazards associated with this compound. Moving beyond a simple recitation of data, it synthesizes information from authoritative sources to explain the causality behind safety protocols, empowering laboratory personnel to conduct informed risk assessments and establish a culture of safety.
Hazard Identification and GHS Classification
The primary hazards associated with this compound are irritant in nature. According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, it is classified as a substance that requires caution to prevent direct contact.[1] The aggregated GHS information from multiple notifications to the ECHA C&L Inventory provides a consistent hazard profile.[1]
Table 1: GHS Classification Summary
| Hazard Class | Category | Hazard Statement | Pictogram | Signal Word |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation | ! (Exclamation Mark) | Warning |
| Serious Eye Damage/Eye Irritation | 2 / 2A | H319: Causes serious eye irritation | ! (Exclamation Mark) | Warning |
| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation | ! (Exclamation Mark) | Warning |
Source: PubChem, TCI Chemicals, MedChemExpress[1][5][6]
Expert Interpretation:
-
Skin Irritation (Category 2): This classification indicates that direct contact with the substance is likely to cause inflammation, redness, or itching. The mechanism is typical of phenolic esters, which can interact with proteins and lipids in the epidermis, disrupting cellular integrity. This necessitates the mandatory use of protective gloves.
-
Serious Eye Irritation (Category 2/2A): This is a significant risk. Exposure to the eyes can cause substantial, but reversible, damage. The crystalline or powder form of the compound increases the risk of mechanical abrasion in addition to chemical irritation.[5] This hazard underscores the absolute requirement for safety glasses or goggles.[5][6]
-
Respiratory Irritation (Category 3): As a solid powder at room temperature, the primary route of respiratory exposure is through the inhalation of airborne dust particles during handling (e.g., weighing, transferring).[5] These particles can deposit in the upper respiratory tract, causing irritation and discomfort. This risk dictates that the material should be handled within a local exhaust ventilation system, such as a chemical fume hood.[6]
Physicochemical Properties and Their Influence on Safety
Understanding the physical properties of a chemical is fundamental to anticipating its behavior and managing risks effectively.
Table 2: Key Physicochemical Properties
| Property | Value | Implication for Safety |
| Physical State | Solid, Crystal - Powder at 20°C | High potential for dust generation. Inhalation is a primary exposure route. |
| Appearance | White to almost white | Spills may be difficult to see on light-colored surfaces. |
| Melting Point | 56°C | Will melt into a liquid if heated slightly above typical ambient temperatures, changing its spill and contact hazard profile. |
| Boiling Point | 174°C @ 1.6 kPa / 280.3°C @ standard pressure | Low volatility at room temperature, but heating will generate vapors. |
| Flash Point | 109.8°C | Classified as a combustible solid. While not highly flammable, it can ignite if exposed to a source of ignition at elevated temperatures. |
Source: TCI Chemicals, Biosynth[3][5]
The solid nature of this compound is the most critical factor in its safety profile. Unlike volatile liquids, the primary risk is not from vapor inhalation at room temperature, but from the aerosolization of fine dust. All handling procedures must be designed with dust mitigation as a central goal.
Toxicological Profile
The toxicological data for this compound is primarily derived from its GHS classification, which is based on aggregated data from suppliers.
-
Acute Toxicity: While some related salicylate compounds are listed as "Harmful if swallowed" (Acute Toxicity, Oral, Category 4), the data for this specific isomer is not consistently reported under this classification.[7][8] Therefore, it is prudent to treat the substance as potentially harmful if ingested and to prevent oral contact by following strict hygiene measures.[5]
-
Dermal and Ocular Effects: As established, the compound is a confirmed skin and serious eye irritant.[1][5] Prolonged or repeated skin contact may lead to dermatitis.
-
Respiratory Effects: The substance may cause irritation to the nose, throat, and lungs upon inhalation of dust.[1]
-
Data Gaps: For many specialized research chemicals, comprehensive toxicological studies are not always available. There is no readily accessible public data on the chronic toxicity, carcinogenicity, mutagenicity, or reproductive toxicity of this compound. In the absence of such data, a conservative approach is warranted. All chemical products should be treated with the recognition of "having unknown hazards and toxicity."[5]
Risk Assessment and Mitigation Workflow
A systematic approach to risk assessment is essential before any work with this compound begins. The following workflow provides a logical framework for ensuring safety.
Caption: Risk Assessment Workflow for Handling Hazardous Powders.
This workflow emphasizes a hierarchical approach to controls. The causality is clear: because the compound is a dusty irritant, the most reliable control (Engineering) is implemented first. Administrative controls and PPE serve as essential secondary and tertiary layers of protection, respectively.
Standard Operating Procedures for Safe Handling
The following protocols are based on the identified hazards and are designed to minimize exposure.
Engineering Controls
-
Primary Containment: All weighing and transfer operations involving the powder must be conducted in a certified chemical fume hood, a glove box, or a powder containment booth with local exhaust ventilation (LEV).[5][6] This is the most critical step to prevent respiratory exposure.
-
Safety Equipment: Ensure that a safety shower and an eyewash station are readily accessible and have been recently tested.[6]
Personal Protective Equipment (PPE)
A risk assessment should guide the final selection of PPE, but the following provides a baseline for handling this compound.
Table 3: Recommended Personal Protective Equipment
| Body Part | Equipment | Specification |
| Hands | Protective Gloves | Chemically resistant gloves (e.g., nitrile) should be worn. Inspect for tears or holes before each use. |
| Eyes/Face | Safety Goggles with Side-Shields | Must be worn at all times. If there is a splash hazard, a face shield should be worn in addition to goggles.[5] |
| Skin/Body | Laboratory Coat | A full-length lab coat should be kept fastened to protect skin and clothing. |
| Respiratory | Dust Respirator | Required if work cannot be conducted within a fume hood or LEV. Follow local and national regulations for respirator use.[5] |
Administrative and Hygiene Protocols
-
Designated Areas: Clearly demarcate the areas where this chemical is stored and handled.
-
Handling: Avoid all personal contact, including inhalation.[9] Do not eat, drink, or smoke in the laboratory.[6][9]
-
Hygiene: Wash hands and face thoroughly with soap and water after handling the compound and before leaving the work area.[5]
-
Clothing: Contaminated work clothes should be removed and laundered separately before reuse.[5][9]
Storage and Incompatibility
-
Conditions: Store in a tightly closed container in a cool, dry, dark, and well-ventilated area.[5][9]
-
Incompatible Materials: Store away from strong oxidizing agents.[5][10]
Spill and Emergency Procedures
-
Minor Spills (Powder):
-
Evacuate non-essential personnel and ensure the area is well-ventilated.
-
Wear all required PPE, including respiratory protection if needed.
-
Avoid actions that create dust (e.g., dry sweeping).
-
Gently cover the spill with an inert absorbent material (e.g., sand, vermiculite).[9]
-
Carefully sweep or scoop the material into a labeled, sealable container for chemical waste.[9][10]
-
Clean the spill area with a damp cloth or sponge, and decontaminate the surface.
-
Dispose of all contaminated materials as hazardous waste.
-
-
First Aid:
-
Eye Contact: Immediately rinse cautiously with water for at least 15 minutes.[5] Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[5][6]
-
Skin Contact: Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water. If skin irritation occurs, seek medical advice.[5][6]
-
Inhalation: Remove the victim to fresh air and keep them at rest in a position comfortable for breathing. If symptoms persist, seek medical attention.[5][6]
-
Ingestion: Rinse mouth with water. Do NOT induce vomiting. Seek medical attention if you feel unwell.[5][6]
-
Disposal Considerations
Disposal of this compound and any contaminated materials must be handled as hazardous waste. Chemical waste generators are responsible for determining the correct waste classification and must consult and comply with all applicable local, regional, and national regulations to ensure complete and accurate classification and disposal.[6][10] Do not empty into drains or release into the environment.[10]
Conclusion
This compound is a valuable research chemical with a well-defined, though limited, hazard profile. Its primary risks are as a skin, eye, and respiratory irritant in its solid powder form. A robust safety protocol, founded on a hierarchy of controls, is essential for its use. The cornerstone of safe handling is the prevention of dust generation and inhalation through the mandated use of engineering controls like a chemical fume hood. This, combined with appropriate PPE and strict hygiene practices, provides a self-validating system for protecting the health and safety of laboratory professionals. Always treat compounds with incomplete toxicological data with a high degree of caution.
References
- 1. This compound | C9H10O4 | CID 4072341 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. clearsynth.com [clearsynth.com]
- 3. This compound | 2905-82-0 | FM71188 [biosynth.com]
- 4. chromatoscientific.com [chromatoscientific.com]
- 5. tcichemicals.com [tcichemicals.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. Methyl 4-hydroxy-2-methylbenzoate | C9H10O3 | CID 12351986 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Methyl 5-methylsalicylate | C9H10O3 | CID 89802 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. datasheets.scbt.com [datasheets.scbt.com]
- 10. fishersci.com [fishersci.com]
Methodological & Application
The Versatile Synthon: A Guide to the Applications of Methyl 2-hydroxy-5-methoxybenzoate in Organic Synthesis
For Immediate Release
Shanghai, China – December 31, 2025 – Methyl 2-hydroxy-5-methoxybenzoate, a readily available substituted salicylate, has emerged as a pivotal building block in the synthesis of a diverse array of complex organic molecules. Its unique structural features, comprising a nucleophilic phenolic hydroxyl group, a modifiable ester functionality, and an activated aromatic ring, render it a versatile precursor for the construction of pharmaceuticals, agrochemicals, and materials. This comprehensive guide, intended for researchers, scientists, and drug development professionals, delineates the extensive utility of this compound, providing in-depth application notes and detailed, field-proven protocols for its key transformations.
Core Compound Information
This compound, also known as Methyl 5-methoxysalicylate, is a white to off-white crystalline solid. A thorough understanding of its physical and chemical properties is fundamental to its effective application in synthesis.
| Property | Value | Source(s) |
| CAS Number | 2905-82-0 | [1] |
| Molecular Formula | C₉H₁₀O₄ | [1] |
| Molecular Weight | 182.17 g/mol | [1] |
| Melting Point | 52 °C | |
| Boiling Point | 280.3 °C | [1] |
| SMILES | COC1=CC(=C(C=C1)O)C(=O)OC | [1] |
Strategic Applications in Synthetic Chemistry
The strategic positioning of the hydroxyl, methoxy, and methyl ester groups on the benzene ring allows for a wide range of chemical manipulations. The electron-donating methoxy group activates the ring towards electrophilic substitution, while the hydroxyl and ester moieties serve as handles for nucleophilic reactions and functional group interconversions.
Below, we detail the application of this compound in several key synthetic operations, complete with detailed protocols.
O-Alkylation: Gateway to Ethers and Polyfunctional Molecules
The phenolic hydroxyl group of this compound is readily alkylated under basic conditions to furnish the corresponding ethers. This transformation is a critical step in the synthesis of numerous biologically active molecules, including the anti-cancer drug Gefitinib, where a similar O-alkylation is a key bond construction.[2]
Protocol: Synthesis of Methyl 2-alkoxy-5-methoxybenzoate
This protocol is adapted from the synthesis of a key intermediate for Gefitinib and can be generalized for various alkyl halides.[2]
Materials:
-
This compound
-
Alkyl halide (e.g., 1-bromo-3-chloropropane)
-
Potassium carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate (EtOAc)
-
Water (H₂O)
-
Brine (saturated aq. NaCl)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of this compound (1.0 eq.) in anhydrous DMF, add anhydrous potassium carbonate (2.0 eq.) and the desired alkyl halide (1.2 eq.).
-
Stir the reaction mixture at 70-80 °C for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic layers and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure O-alkylated product.
Causality and Insights:
-
The use of a polar aprotic solvent like DMF facilitates the Sₙ2 reaction by solvating the potassium cation, thereby increasing the nucleophilicity of the phenoxide.
-
Potassium carbonate is a sufficiently strong base to deprotonate the phenolic hydroxyl group to form the reactive phenoxide nucleophile.
-
An excess of the base and alkylating agent can be used to drive the reaction to completion.
Electrophilic Aromatic Substitution: Nitration
The electron-rich aromatic ring of this compound is susceptible to electrophilic aromatic substitution. Nitration introduces a nitro group, which is a versatile functional group that can be reduced to an amine, a key component of many heterocyclic systems. The directing effects of the existing substituents (hydroxyl and methoxy groups are ortho, para-directing; the methyl ester is meta-directing) will influence the regioselectivity of the nitration.
Protocol: Nitration of this compound
This protocol is based on the nitration of structurally similar aromatic compounds.[2]
Materials:
-
This compound
-
Concentrated nitric acid (HNO₃)
-
Concentrated sulfuric acid (H₂SO₄)
-
Acetic acid
-
Acetic anhydride
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Ice
Procedure:
-
Dissolve this compound (1.0 eq.) in a mixture of acetic acid and acetic anhydride.
-
Cool the solution to 0-5 °C in an ice bath.
-
Slowly add a pre-cooled (0-5 °C) nitrating mixture of concentrated nitric acid and concentrated sulfuric acid dropwise to the stirred solution, maintaining the temperature below 10 °C.
-
Stir the reaction mixture at room temperature for 4-6 hours, monitoring by TLC.
-
Carefully pour the reaction mixture onto crushed ice.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Causality and Insights:
-
The use of a nitrating mixture of concentrated nitric and sulfuric acids generates the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species.
-
Maintaining a low temperature throughout the addition of the nitrating mixture is crucial to control the exothermic reaction and prevent over-nitration or side reactions.
-
The acetic anhydride can help to consume any water present and maintain the strength of the nitrating mixture.
Reduction of the Ester Functionality: Accessing Aldehydes and Alcohols
The methyl ester group of this compound can be selectively reduced to either the corresponding aldehyde (5-methoxysalicylaldehyde) or the primary alcohol (2-hydroxy-5-methoxybenzyl alcohol). These products are themselves valuable starting materials for a variety of synthetic transformations.
Protocol: Selective Reduction to 5-methoxysalicylaldehyde using DIBAL-H
Diisobutylaluminium hydride (DIBAL-H) is a powerful and selective reducing agent that can reduce esters to aldehydes at low temperatures.[3][4]
Materials:
-
This compound
-
Diisobutylaluminium hydride (DIBAL-H) solution in an inert solvent (e.g., toluene or THF)
-
Anhydrous dichloromethane (DCM) or toluene
-
Methanol (MeOH)
-
Aqueous Rochelle's salt solution (potassium sodium tartrate)
-
Ethyl acetate (EtOAc)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Dry ice/acetone bath
Procedure:
-
Dissolve this compound (1.0 eq.) in anhydrous DCM or toluene under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add DIBAL-H solution (1.1 eq.) dropwise, maintaining the temperature at -78 °C.
-
Stir the reaction mixture at -78 °C for 2-3 hours. Monitor the reaction by TLC.
-
Quench the reaction at -78 °C by the slow, dropwise addition of methanol.
-
Allow the mixture to warm to room temperature and then add an aqueous solution of Rochelle's salt. Stir vigorously until two clear layers form.
-
Separate the layers and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude aldehyde by column chromatography.
Causality and Insights:
-
The low temperature (-78 °C) is critical to prevent over-reduction of the aldehyde to the alcohol. At this temperature, the tetrahedral intermediate formed upon addition of the hydride is stable and does not collapse to the aldehyde until workup.
-
DIBAL-H is a bulky reducing agent, which contributes to its selectivity for the partial reduction of esters.
-
The use of Rochelle's salt during workup helps to chelate the aluminum salts, facilitating their removal from the organic phase.
Synthesis of Heterocyclic Scaffolds
This compound and its derivatives are excellent precursors for the synthesis of various heterocyclic compounds of medicinal and industrial importance.
Quinazoline Synthesis
Quinazolines and their derivatives are a class of nitrogen-containing heterocyclic compounds that exhibit a broad range of biological activities. A common synthetic route involves the cyclization of an anthranilic acid derivative. This compound can be converted to the corresponding amino derivative, which can then be used in quinazoline synthesis.
Experimental Workflow for Quinazoline Synthesis:
Caption: Synthetic pathway to quinazolinones from this compound.
A plausible synthetic route involves nitration of the aromatic ring, followed by reduction of the nitro group to an amine, and subsequent cyclization with a suitable one-carbon source like formamide or formamidine acetate to construct the quinazolinone ring system.[2][5]
Coumarin Synthesis via Pechmann Condensation
Coumarins are a class of benzopyrones that are widespread in nature and possess diverse pharmacological properties. The Pechmann condensation is a classic method for coumarin synthesis, involving the reaction of a phenol with a β-ketoester under acidic conditions.[6][7] While this compound can be used, prior hydrolysis of the ester to the corresponding salicylic acid may improve yields as phenols are generally more reactive in this condensation.
Experimental Workflow for Coumarin Synthesis:
Caption: General workflow for the synthesis of coumarins.
Chromone Synthesis via Kostanecki-Robinson Reaction
Chromones are isomers of coumarins and are also important scaffolds in medicinal chemistry. The Kostanecki-Robinson reaction is a method for the synthesis of chromones from o-hydroxyaryl ketones and an aliphatic acid anhydride.[8] To utilize this compound as a starting material for this reaction, it would first need to be converted to 2'-hydroxy-5'-methoxyacetophenone. This can be achieved via a Fries rearrangement of the O-acetylated starting material or through a multi-step sequence.
Experimental Workflow for Chromone Synthesis:
Caption: Multi-step synthesis of chromones starting from this compound.
Cross-Coupling Reactions: A Platform for Diversification
To further expand the molecular diversity accessible from this compound, it can be functionalized with a handle for cross-coupling reactions, such as the Suzuki-Miyaura coupling.[9] This would typically involve the introduction of a halogen, most commonly bromine, onto the aromatic ring.
Protocol: Bromination of this compound
A plausible method for the bromination would involve electrophilic aromatic substitution using a mild brominating agent.
Materials:
-
This compound
-
N-Bromosuccinimide (NBS)
-
Acetonitrile (CH₃CN) or Dichloromethane (DCM)
Procedure:
-
Dissolve this compound (1.0 eq.) in acetonitrile or dichloromethane.
-
Add N-Bromosuccinimide (1.0-1.1 eq.) portion-wise at room temperature.
-
Stir the reaction mixture at room temperature until TLC analysis indicates complete consumption of the starting material.
-
Remove the solvent under reduced pressure.
-
Purify the residue by column chromatography to isolate the brominated product.
The resulting bromo-derivative can then be employed in Suzuki-Miyaura cross-coupling reactions with a variety of boronic acids to introduce diverse aryl or vinyl substituents.[10]
Conclusion
This compound is a cost-effective and highly versatile starting material in organic synthesis. Its rich functionality allows for a multitude of transformations, providing access to a wide range of complex and biologically relevant molecules. The protocols and synthetic strategies outlined in this guide are intended to serve as a valuable resource for researchers in their quest to develop novel compounds with potential applications in medicine, agriculture, and materials science. The continued exploration of the reactivity of this valuable synthon is sure to unveil new and exciting avenues for chemical innovation.
References
- 1. This compound | C9H10O4 | CID 4072341 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. organic-synthesis.com [organic-synthesis.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
- 7. researchgate.net [researchgate.net]
- 8. Kostanecki acylation - Wikipedia [en.wikipedia.org]
- 9. Suzuki Coupling [organic-chemistry.org]
- 10. benchchem.com [benchchem.com]
Application Notes & Protocols: Methyl 2-hydroxy-5-methoxybenzoate as a Versatile Starting Material in Chemical Synthesis
Prepared by: Gemini, Senior Application Scientist
Abstract
Methyl 2-hydroxy-5-methoxybenzoate is a polysubstituted aromatic compound that serves as a highly valuable and versatile starting material in organic synthesis. Its strategic arrangement of a phenolic hydroxyl, a methyl ester, and a methoxy group on a benzene ring provides a unique platform for a variety of chemical transformations. This guide provides an in-depth exploration of its chemical properties, key reactions, and detailed, field-proven protocols for its use. The content herein is designed for researchers, scientists, and drug development professionals seeking to leverage this scaffold in the synthesis of complex molecules, including pharmaceutical intermediates and bioactive compounds.
Foundational Concepts: Understanding the Reagent
Molecular Profile and Strategic Value
This compound (CAS No. 2905-82-0) is a derivative of salicylic acid.[1] Its utility in synthesis is not merely as a scaffold, but as a system of strategically positioned functional groups whose reactivity can be selectively controlled.
-
Phenolic Hydroxyl (-OH): This group is the primary center of nucleophilicity and acidity. It readily undergoes O-alkylation and O-acylation. As a powerful electron-donating group, it strongly activates the aromatic ring for electrophilic substitution, directing incoming electrophiles to the ortho and para positions.
-
Methoxy Group (-OCH₃): Also an electron-donating, activating group, it reinforces the directing effect of the hydroxyl group. Its relative inertness compared to the hydroxyl group allows it to remain as a stable substituent during many transformations.
-
Methyl Ester (-COOCH₃): This electron-withdrawing group deactivates the aromatic ring and acts as a meta-director. More importantly, it serves as a latent carboxylic acid, which can be unmasked via hydrolysis. This opens pathways to amide bond formations and other carboxylic acid-based chemistries.
The interplay of these groups allows for a high degree of regioselectivity in reactions, making it a predictable and reliable building block.
Physicochemical & Safety Data
Proper handling and understanding of a reagent's physical properties are paramount for successful and safe experimentation.
| Property | Value | Source(s) |
| CAS Number | 2905-82-0 | [1][2] |
| Molecular Formula | C₉H₁₀O₄ | [1][2] |
| Molecular Weight | 182.17 g/mol | [1][2] |
| IUPAC Name | This compound | [2] |
| Synonyms | 5-Methoxysalicylic Acid Methyl Ester, Methyl 5-methoxysalicylate | [1] |
| Boiling Point | 280.3 °C | [1] |
| Density | 1.216 g/cm³ | [1] |
| Flash Point | 109.8 °C | [1] |
Safety Profile: According to aggregated GHS data, this compound is classified as a hazardous compound.[2]
-
Hazards: Causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335).[2]
-
Precautions: Standard laboratory personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, is mandatory.[3][4] All manipulations should be performed in a well-ventilated fume hood.[3][4] Avoid inhalation of dust or vapors and contact with skin and eyes.[3]
Core Synthetic Transformations & Protocols
The true value of this compound is demonstrated through its application in key synthetic reactions. The following sections provide the scientific rationale and detailed protocols for its most common and impactful transformations.
Caption: Key synthetic routes from this compound.
Protocol 1: O-Alkylation of the Phenolic Hydroxyl
Scientific Rationale: The phenolic proton is the most acidic proton in the molecule (pKa ≈ 10). A mild base is sufficient to deprotonate it, forming a nucleophilic phenoxide ion. This ion can then readily attack an electrophilic alkylating agent (e.g., an alkyl halide) in an SN2 reaction. This transformation is fundamental in drug development for modifying solubility, metabolic stability, and target binding affinity. For instance, a similar alkylation is a key step in the synthesis of the anticancer drug Gefitinib from a related hydroxybenzoate analog.[5][6]
Detailed Step-by-Step Protocol:
-
Reagent Preparation:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 eq.).
-
Add anhydrous potassium carbonate (K₂CO₃, 1.5-2.0 eq.) as the base.
-
Add a suitable polar aprotic solvent, such as acetone or N,N-dimethylformamide (DMF), to achieve a concentration of approximately 0.2-0.5 M.
-
-
Reaction Execution:
-
Begin vigorous stirring.
-
Add the alkylating agent (e.g., benzyl bromide, ethyl iodide, 1.1-1.2 eq.) dropwise to the suspension at room temperature.
-
Heat the reaction mixture to reflux (for acetone, ~56°C) or maintain at a suitable temperature for DMF (e.g., 60-80°C).
-
-
Reaction Monitoring:
-
Monitor the reaction progress using Thin Layer Chromatography (TLC), eluting with a hexane/ethyl acetate mixture. The product spot should appear at a higher Rf value than the starting material due to the increased hydrophobicity.
-
-
Work-up and Isolation:
-
Once the reaction is complete (typically 4-12 hours), cool the mixture to room temperature.
-
Filter off the inorganic salts (K₂CO₃ and KBr/KI) and wash the filter cake with a small amount of the reaction solvent.
-
Evaporate the solvent from the filtrate under reduced pressure.
-
Dissolve the resulting crude oil/solid in a water-immiscible organic solvent like ethyl acetate.
-
Wash the organic layer sequentially with water (2x) and brine (1x).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude product.
-
-
Purification:
-
Purify the crude product via flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) to obtain the pure O-alkylated product.
-
Protocol 2: Electrophilic Aromatic Substitution - Nitration
Scientific Rationale: The hydroxyl and methoxy groups are strong ortho-, para-directing activators. The positions C4 and C6 (ortho/para to -OH) and C2 and C6 (ortho/para to -OCH₃) are electronically enriched. Given the steric hindrance at C6 and the existing substitution at C2, the primary site for electrophilic attack is C3. The reaction proceeds via the formation of a highly electrophilic nitronium ion (NO₂⁺) from the reaction of concentrated nitric and sulfuric acids.[7][8]
Caption: Mechanism of electrophilic nitration on the aromatic ring.
Detailed Step-by-Step Protocol:
-
Reagent Preparation (Critical: Low Temperature):
-
In a flask, add concentrated sulfuric acid (H₂SO₄, ~5-10 eq.) and cool it to 0-5°C in an ice-salt bath.
-
To this cold, stirred acid, slowly add this compound (1.0 eq.) in portions, ensuring the temperature does not exceed 10°C.
-
In a separate vessel, prepare the nitrating mixture by slowly adding concentrated nitric acid (HNO₃, 1.1 eq.) to concentrated sulfuric acid (~2 eq.) at 0-5°C.
-
-
Reaction Execution:
-
Add the pre-chilled nitrating mixture dropwise to the solution of the starting material over 30-60 minutes.
-
Crucially, maintain the internal reaction temperature between 0°C and 10°C throughout the addition. [9] Higher temperatures can lead to dinitration and oxidative side products.[9]
-
After the addition is complete, allow the mixture to stir at this temperature for an additional 15-30 minutes.
-
-
Reaction Monitoring:
-
Monitoring is typically done by quenching a small aliquot in ice water and extracting with ethyl acetate for TLC analysis. However, due to the hazardous nature of the reaction mixture, it is often run for a set time based on established procedures.
-
-
Work-up and Isolation:
-
Very slowly and carefully pour the reaction mixture onto a large amount of crushed ice with vigorous stirring. This will cause the product to precipitate as a solid.
-
Allow the ice to melt, then collect the solid product by vacuum filtration.
-
Wash the filter cake thoroughly with cold water until the washings are neutral to pH paper. This removes residual acid.
-
-
Purification:
-
Air-dry the crude solid.
-
Recrystallize the product from a suitable solvent, such as an ethanol/water mixture, to obtain the pure nitrated derivative.
-
Protocol 3: Ester Hydrolysis (Saponification)
Scientific Rationale: Saponification is the base-mediated hydrolysis of an ester. The hydroxide ion acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester. This forms a tetrahedral intermediate which then collapses to yield a carboxylate salt and methanol. A final acidification step is required to protonate the carboxylate and yield the free carboxylic acid. This reaction is robust, high-yielding, and essential for converting the ester into a more versatile carboxylic acid handle for subsequent reactions like amide coupling.
Detailed Step-by-Step Protocol:
-
Reagent Preparation:
-
Dissolve this compound (1.0 eq.) in methanol or ethanol in a round-bottom flask.
-
In a separate beaker, prepare an aqueous solution of sodium hydroxide (NaOH) or potassium hydroxide (KOH) (2.0-3.0 eq.).
-
-
Reaction Execution:
-
Add the aqueous base solution to the stirred solution of the ester.
-
Heat the mixture to reflux for 1-4 hours. The reaction mixture should become a clear, homogeneous solution as the starting material is consumed and the sodium salt of the product is formed.
-
-
Reaction Monitoring:
-
Monitor the disappearance of the starting material by TLC (the carboxylic acid product will typically remain at the baseline or streak in common solvent systems).
-
-
Work-up and Isolation:
-
Cool the reaction mixture to room temperature and evaporate the alcohol solvent under reduced pressure.
-
Dilute the remaining aqueous solution with water.
-
Cool the solution in an ice bath and acidify by slowly adding concentrated hydrochloric acid (HCl) or sulfuric acid (H₂SO₄) until the pH is ~1-2.
-
The carboxylic acid product will precipitate out of the solution as a solid.
-
Collect the solid by vacuum filtration and wash the filter cake with cold water to remove inorganic salts.
-
-
Purification:
-
Dry the solid product in a vacuum oven. The product is often of high purity after this procedure, but it can be further purified by recrystallization from water or an aqueous alcohol solution if necessary.
-
Conclusion
This compound is a powerful and economical starting material for synthetic chemistry. The protocols detailed in this guide demonstrate its utility in three fundamental transformations: O-alkylation, electrophilic aromatic substitution, and ester hydrolysis. By understanding the causality behind its reactivity and applying these robust protocols, researchers can effectively utilize this compound as a key building block in the development of novel pharmaceuticals, agrochemicals, and other high-value chemical entities.
References
- 1. This compound | 2905-82-0 | FM71188 [biosynth.com]
- 2. This compound | C9H10O4 | CID 4072341 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. tcichemicals.com [tcichemicals.com]
- 5. benchchem.com [benchchem.com]
- 6. Synthesis of gefitinib from methyl 3-hydroxy-4-methoxy-benzoate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. aiinmr.com [aiinmr.com]
- 8. quora.com [quora.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
Application Notes and Protocols: A Guide to the Reaction Mechanisms of Methyl 2-hydroxy-5-methoxybenzoate
Prepared by: Gemini, Senior Application Scientist
Abstract
Methyl 2-hydroxy-5-methoxybenzoate, also known as Methyl 5-methoxysalicylate, is a multifunctional aromatic compound of significant interest to researchers in organic synthesis and medicinal chemistry.[1][2] Its chemical architecture, featuring a phenolic hydroxyl, a methyl ester, and a methoxy ether on a benzene ring, provides multiple reactive sites for a diverse range of chemical transformations.[3][4] This guide provides an in-depth exploration of the key reaction mechanisms involving this versatile substrate. We will dissect the causality behind experimental choices for several core reactions, including its synthesis, electrophilic aromatic substitution, nucleophilic acyl substitution, O-alkylation, and ether cleavage. Detailed, field-proven protocols are provided for each major transformation, accompanied by mechanistic diagrams and workflow visualizations to empower researchers, scientists, and drug development professionals in their synthetic endeavors. The strategic application of this molecule as a precursor in the synthesis of complex targets, drawing parallels from its use in constructing pharmaceutical scaffolds, is also discussed.[5][6]
Introduction
Chemical Profile and Structural Significance
This compound (CAS No: 2905-82-0) is a derivative of salicylic acid, a well-known pharmacophore.[1] Its structure is characterized by three key functional groups that dictate its reactivity:
-
Phenolic Hydroxyl (-OH): A weakly acidic group that is also a powerful ortho-, para-directing activator for electrophilic aromatic substitution. It serves as a nucleophile for reactions like O-alkylation.
-
Methyl Ester (-COOCH₃): Susceptible to nucleophilic acyl substitution (e.g., hydrolysis) and acts as a meta-directing deactivating group for electrophilic aromatic substitution.
-
Methoxy Group (-OCH₃): A strong ortho-, para-directing activating group due to its electron-donating resonance effect. It can be cleaved under specific conditions to reveal a second phenolic hydroxyl.
The interplay of these groups—two activating groups (-OH, -OCH₃) and one deactivating group (-COOCH₃)—creates a nuanced reactivity profile that can be strategically exploited in multi-step synthesis.
Importance in Synthetic and Medicinal Chemistry
The true value of this compound lies in its role as a versatile building block. Its structural analogs are pivotal starting materials in the synthesis of high-value molecules, including pharmaceuticals. For instance, substituted hydroxybenzoates are key intermediates in the synthesis of drugs like Gefitinib, an EGFR inhibitor for cancer therapy, and Amisulpride, an antipsychotic medication.[5][6][7] Understanding its reaction mechanisms allows chemists to design efficient synthetic routes to novel bioactive compounds and complex molecular architectures.
Synthesis of this compound
Mechanistic Strategy: Kolbe-Schmitt Carboxylation and Fischer Esterification
A robust and scalable synthesis involves a two-step sequence. The first step is the Kolbe-Schmitt reaction, a classic method for carboxylating phenols.[8] 4-methoxyphenol is treated with a strong base to form the phenoxide, which then acts as a nucleophile to attack carbon dioxide, preferentially at the ortho position due to stabilization by the cation. The resulting 2-hydroxy-5-methoxybenzoic acid is then esterified in the second step using methanol under acidic conditions (Fischer Esterification).
Synthetic Workflow
Caption: Synthetic pathway for this compound.
Protocol: Two-Step Synthesis
Part A: 2-Hydroxy-5-methoxybenzoic Acid via Kolbe-Schmitt Reaction
-
Phenoxide Formation: In a high-pressure reactor, dissolve 4-methoxyphenol (1.0 eq) in a suitable high-boiling solvent. Add sodium hydroxide (1.1 eq) and heat to remove water, forming the anhydrous sodium phenoxide.
-
Carboxylation: Seal the reactor and pressurize with carbon dioxide (CO₂) to 100-120 atm. Heat the mixture to 120-140 °C and maintain for 4-6 hours with vigorous stirring. The choice of high pressure and temperature is critical to drive the carboxylation of the moderately activated phenoxide.
-
Workup: Cool the reactor and vent the excess CO₂. Dissolve the solid reaction mass in hot water. Acidify the aqueous solution with concentrated HCl until the pH is ~2. The product, 2-hydroxy-5-methoxybenzoic acid, will precipitate.
-
Purification: Collect the precipitate by vacuum filtration, wash with cold water to remove inorganic salts, and dry under vacuum. Recrystallization from ethanol/water may be performed if higher purity is needed.[9]
Part B: this compound via Fischer Esterification
-
Reaction Setup: To a round-bottom flask, add the dried 2-hydroxy-5-methoxybenzoic acid (1.0 eq) and an excess of anhydrous methanol (10-20 eq).
-
Catalysis: Carefully add a catalytic amount of concentrated sulfuric acid (0.1-0.2 eq) dropwise while cooling the flask in an ice bath. The acid protonates the carbonyl oxygen of the carboxylic acid, making it more electrophilic.
-
Reflux: Heat the mixture to reflux for 4-8 hours. The reaction is an equilibrium; using excess methanol as the solvent drives the reaction toward the ester product according to Le Châtelier's principle.
-
Workup: Cool the mixture and remove the excess methanol under reduced pressure. Dissolve the residue in ethyl acetate and wash with a saturated sodium bicarbonate solution to neutralize the remaining acid, followed by a brine wash.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent to yield the crude product. Purify via column chromatography (silica gel, hexane/ethyl acetate gradient) to obtain pure this compound.
Key Reaction Mechanisms and Protocols
Electrophilic Aromatic Substitution: Nitration
The aromatic ring is strongly activated by the -OH and -OCH₃ groups, which direct incoming electrophiles to the ortho and para positions relative to themselves. The -OH group directs to positions 3 and 5, while the -OCH₃ group directs to positions 2 and 4. Position 2 is occupied. Position 4 is para to the -OCH₃ and ortho to the -OH. Position 6 is ortho to the -OCH₃. The powerful activating effect of these groups overrides the meta-directing, deactivating effect of the -COOCH₃ group. The nitronium ion (NO₂⁺), generated in situ from nitric and sulfuric acid, is the active electrophile.[10] Steric hindrance and electronic factors will favor substitution at position 3 or 4.
Caption: Mechanism of electrophilic nitration.
Causality Note: This reaction is highly exothermic and must be performed at low temperatures (0-5 °C) to prevent over-nitration and decomposition.
-
Acid Mixture: In a flask submerged in an ice-salt bath, add concentrated sulfuric acid. Cool to 0 °C. Slowly add concentrated nitric acid dropwise while maintaining the temperature below 10 °C. This generates the nitronium ion electrophile.[11]
-
Substrate Addition: Dissolve this compound (1.0 eq) in a minimal amount of concentrated sulfuric acid in a separate flask and cool to 0 °C.
-
Reaction: Add the substrate solution dropwise to the cold nitrating mixture over 30 minutes, ensuring the internal temperature does not exceed 5 °C. Stir for an additional 1-2 hours at 0-5 °C.
-
Quenching: Slowly pour the reaction mixture onto a large volume of crushed ice with vigorous stirring. This simultaneously stops the reaction and precipitates the solid nitro-product.
-
Isolation and Purification: Collect the precipitate by vacuum filtration and wash thoroughly with cold water until the filtrate is neutral. Dry the solid product. Recrystallize from methanol to obtain the purified nitrated product.[11]
| Reagent | Molar Eq. | Purity | Expected Yield | Product M.P. |
| This compound | 1.0 | >98% | - | - |
| Conc. H₂SO₄ | Solvent | 98% | - | - |
| Conc. HNO₃ | 1.1 | 70% | - | - |
| Product | - | >95% | 75-85% | Variable |
Nucleophilic Acyl Substitution: Base-Catalyzed Hydrolysis
Saponification is the hydrolysis of an ester under basic conditions. The hydroxide ion (OH⁻) acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester. This forms a tetrahedral intermediate which then collapses, expelling the methoxide ion (⁻OCH₃) as the leaving group. A final acid-base reaction between the resulting carboxylic acid and the methoxide base drives the reaction to completion.
Caption: Mechanism of base-catalyzed ester hydrolysis.
-
Reaction Setup: Dissolve this compound (1.0 eq) in a mixture of methanol and water. Add an excess of sodium hydroxide (2.0-3.0 eq).
-
Hydrolysis: Heat the mixture to reflux for 2-4 hours. The progress can be monitored by TLC until the starting ester spot disappears.
-
Workup: Cool the reaction mixture and remove the methanol under reduced pressure. Dilute the remaining aqueous solution with water.
-
Acidification: Cool the solution in an ice bath and acidify with concentrated HCl to a pH of ~2. The product, 2-hydroxy-5-methoxybenzoic acid, will precipitate out of the solution.
-
Isolation: Collect the solid by vacuum filtration, wash with cold water, and dry to yield the carboxylic acid.
O-Alkylation of the Phenolic Hydroxyl
This reaction follows a Williamson ether synthesis pathway. A moderately weak base like potassium carbonate (K₂CO₃) is sufficient to deprotonate the acidic phenolic hydroxyl, forming a nucleophilic phenoxide ion. This phenoxide then displaces a halide from an alkyl halide (e.g., propargyl bromide) via an Sₙ2 reaction. A polar aprotic solvent like DMF is used to solvate the potassium cation without solvating the phenoxide, thus enhancing its nucleophilicity.
-
Reaction Setup: In a dry flask under a nitrogen atmosphere, suspend this compound (1.0 eq) and anhydrous potassium carbonate (2.0 eq) in anhydrous DMF.
-
Alkylation: Add propargyl bromide (1.2 eq) dropwise at room temperature.
-
Heating: Heat the mixture to 60-70 °C and stir for 4-6 hours. Monitor the reaction by TLC.
-
Workup: After completion, cool the mixture and pour it into ice-water. Extract the product with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography to yield the desired ether.
Cleavage of the Aryl Methyl Ether
The cleavage of the robust aryl methyl ether bond requires a strong Lewis acid like boron tribromide (BBr₃).[12] The reaction proceeds by coordination of the Lewis acidic boron to the ether oxygen, making it an excellent leaving group. A bromide ion, either from BBr₃ itself or as a counter-ion, then attacks the methyl carbon in an Sₙ2 fashion, cleaving the C-O bond and releasing the methyl group as methyl bromide. An aqueous workup hydrolyzes the resulting borate ester to yield the free phenol.
Caption: Mechanism for demethylation using BBr₃.
Safety Note: BBr₃ is highly corrosive and reacts violently with water. This protocol must be conducted in a fume hood under strictly anhydrous conditions.
-
Reaction Setup: Dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM) in a flame-dried flask under a nitrogen atmosphere.
-
Reagent Addition: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add a solution of BBr₃ in DCM (1.2-1.5 eq) dropwise.
-
Reaction: Allow the reaction to warm slowly to room temperature and stir for 12-16 hours.
-
Quenching: Carefully quench the reaction by slowly adding it to ice-cold water or methanol. This must be done with extreme caution behind a blast shield.
-
Extraction and Purification: Separate the organic layer, and extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. Purify the resulting dihydroxy compound by column chromatography.
Application in a Multi-Step Synthetic Workflow
The diverse reactivity of this compound makes it an ideal starting point for building complex molecular scaffolds. The following workflow illustrates how the reactions described above can be combined to synthesize a hypothetical substituted benzofuran, a common motif in pharmacologically active compounds.
Caption: Hypothetical workflow for synthesizing a substituted benzofuran.
This sequence leverages O-alkylation to introduce a reactive handle, followed by nitration to modify the ring's electronic properties, and finally an intramolecular cyclization to construct the heterocyclic core. This strategic, multi-step approach is fundamental to modern drug discovery and development.
Conclusion
This compound is more than a simple chemical; it is a versatile platform for advanced organic synthesis. A thorough understanding of its reactivity—governed by the electronic interplay of its hydroxyl, methoxy, and ester functional groups—enables precise chemical modifications. The protocols and mechanistic insights provided in this guide are designed to serve as a foundational resource for scientists, facilitating the efficient and strategic use of this valuable building block in the creation of novel and complex molecules.
References
- 1. This compound | CymitQuimica [cymitquimica.com]
- 2. This compound | 2905-82-0 | FM71188 [biosynth.com]
- 3. chemeo.com [chemeo.com]
- 4. This compound | C9H10O4 | CID 4072341 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. nbinno.com [nbinno.com]
- 6. RETRACTED: Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate | MDPI [mdpi.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. 2-Hydroxy-5-methoxybenzoic acid 98 2612-02-4 [sigmaaldrich.com]
- 10. quora.com [quora.com]
- 11. m.youtube.com [m.youtube.com]
- 12. youtube.com [youtube.com]
Application Notes and Protocols for the Purification of Methyl 2-hydroxy-5-methoxybenzoate
Introduction: Methyl 2-hydroxy-5-methoxybenzoate is a valuable intermediate in the synthesis of pharmaceuticals and other high-value organic compounds. Its purity is paramount to ensure the desired reaction outcomes, yields, and the safety and efficacy of the final products. This document provides detailed application notes and protocols for the purification of this compound, designed for researchers, scientists, and professionals in drug development. The methodologies described herein are grounded in established chemical principles and are designed to be self-validating through rigorous analytical verification.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of this compound is fundamental to designing effective purification strategies. These properties dictate the choice of solvents, temperature, and chromatographic conditions.
| Property | Value | Source |
| Molecular Formula | C₉H₁₀O₄ | --INVALID-LINK--[1] |
| Molecular Weight | 182.17 g/mol | --INVALID-LINK--[1] |
| CAS Number | 2905-82-0 | --INVALID-LINK--[1] |
| Appearance | White to off-white crystalline powder or clear liquid | --INVALID-LINK--[2] |
| Melting Point | 56°C | --INVALID-LINK--[2] |
| Boiling Point | 174°C at 1.6 kPa | --INVALID-LINK--[2] |
| Solubility | Soluble in methanol, ethanol, ethyl acetate, and dichloromethane. Sparingly soluble in water. | General chemical knowledge |
Understanding Potential Impurities
The choice of purification technique is heavily influenced by the nature of the impurities present. In the typical synthesis of this compound, which often involves the esterification of 2-hydroxy-5-methoxybenzoic acid, common impurities may include:
-
Unreacted Starting Material: 2-hydroxy-5-methoxybenzoic acid.
-
Reagents: Catalysts or excess methylating agents.
-
Side-Products: Isomeric byproducts or products of over-methylation.
The acidic nature of the starting material and the different polarity of potential side-products are key considerations for their removal.
Purification Techniques: Protocols and Scientific Rationale
The following sections detail the most effective purification techniques for this compound. The choice of method will depend on the scale of the purification, the nature of the impurities, and the desired final purity.
Recrystallization: The Workhorse of Solid Purification
Recrystallization is a powerful and economical technique for purifying solid compounds. It relies on the principle of differential solubility of the target compound and its impurities in a given solvent at different temperatures.
Scientific Rationale: An ideal solvent for recrystallization will dissolve the compound sparingly at room temperature but have high solubility at an elevated temperature. As the hot, saturated solution cools, the solubility of the target compound decreases, leading to the formation of crystals. The impurities, being present in lower concentrations, remain in the solution.
Protocol: Recrystallization from a Methanol/Water Solvent System
This protocol is effective for removing both more polar and less polar impurities.
Materials:
-
Crude this compound
-
Methanol (reagent grade)
-
Deionized water
-
Erlenmeyer flasks
-
Hot plate with magnetic stirring
-
Büchner funnel and filter flask
-
Vacuum source
Step-by-Step Methodology:
-
Dissolution: In a fume hood, place the crude this compound in an Erlenmeyer flask with a magnetic stir bar. Add a minimal amount of hot methanol and stir until the solid is completely dissolved.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration by quickly passing the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask.
-
Inducing Crystallization: While stirring the hot solution, slowly add deionized water dropwise until the solution becomes persistently turbid (cloudy). If excessive precipitation occurs, add a few drops of hot methanol to redissolve the solid.
-
Cooling and Crystallization: Cover the flask with a watch glass and allow it to cool slowly to room temperature. Subsequently, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.[3]
-
Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of a cold methanol/water mixture to remove any adhering soluble impurities.
-
Drying: Dry the purified crystals in a vacuum oven at a low temperature (e.g., 40-50 °C) until a constant weight is achieved.
Diagram: Recrystallization Workflow
Caption: General workflow for the recrystallization of this compound.
Silica Gel Column Chromatography: For High-Purity Separation
Column chromatography is a versatile technique that separates compounds based on their differential adsorption to a stationary phase (silica gel) and their solubility in a mobile phase (solvent system).
Scientific Rationale: Silica gel is a polar adsorbent. Non-polar compounds have weaker interactions with the silica gel and will elute faster with a non-polar mobile phase. Conversely, polar compounds will adsorb more strongly and require a more polar mobile phase to elute. By gradually increasing the polarity of the mobile phase (a gradient elution), compounds with varying polarities can be effectively separated. For this compound, which has moderate polarity, a common and effective mobile phase is a mixture of ethyl acetate and hexane.[4]
Protocol: Flash Column Chromatography
Materials:
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Ethyl acetate (reagent grade)
-
Hexane (reagent grade)
-
Chromatography column
-
Collection tubes
-
Thin Layer Chromatography (TLC) plates and chamber
-
UV lamp (254 nm)
Step-by-Step Methodology:
-
TLC Analysis: Before running the column, determine the optimal solvent system using TLC. Spot the crude material on a TLC plate and develop it in various ratios of ethyl acetate/hexane. The ideal solvent system will give a retention factor (Rf) of approximately 0.3 for the desired product.
-
Column Packing: Prepare a slurry of silica gel in hexane and carefully pack the chromatography column, ensuring there are no air bubbles.
-
Sample Loading: Dissolve the crude product in a minimum amount of dichloromethane or the initial mobile phase. Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and carefully load the dry powder onto the top of the packed column.
-
Elution: Begin eluting the column with a low-polarity solvent mixture (e.g., 95:5 hexane/ethyl acetate).
-
Gradient Elution: Gradually increase the polarity of the mobile phase by increasing the proportion of ethyl acetate (e.g., to 90:10, 80:20, and so on). This will sequentially elute the compounds based on their polarity.
-
Fraction Collection: Collect the eluent in small fractions in test tubes.
-
Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Diagram: Column Chromatography Workflow
Caption: Workflow for purification by silica gel column chromatography.
Self-Validating Purity Assessment
To ensure the trustworthiness of the purification protocols, the purity of the final product must be rigorously assessed. A multi-pronged analytical approach is recommended.
| Analytical Technique | Purpose | Expected Outcome for Pure Sample |
| Thin Layer Chromatography (TLC) | Rapid purity check and monitoring of column chromatography. | A single spot with a consistent Rf value. |
| High-Performance Liquid Chromatography (HPLC) | Quantitative purity analysis. | A single major peak corresponding to the product, with purity typically >98%. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural confirmation and detection of proton and carbon-containing impurities. | ¹H and ¹³C NMR spectra consistent with the structure of this compound and absence of impurity signals.[1] |
| Infrared (IR) Spectroscopy | Confirmation of functional groups. | Presence of characteristic peaks for O-H, C=O (ester), and C-O bonds.[1] |
| Melting Point Analysis | Assessment of purity. | A sharp melting point at or very near the literature value of 56°C.[2] |
Safety Precautions
Researchers must adhere to standard laboratory safety practices when performing these protocols.
-
Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate gloves.
-
Fume Hood: All operations involving organic solvents should be conducted in a well-ventilated fume hood.
-
Hazard Information: this compound is an irritant. It can cause skin and serious eye irritation.[1] Avoid inhalation of dust and contact with skin and eyes. Refer to the Safety Data Sheet (SDS) for complete hazard information.[2][5]
Conclusion
The purification of this compound is a critical step in its utilization for research and development. The choice between recrystallization and column chromatography will depend on the specific requirements of the project. By following the detailed protocols and understanding the underlying scientific principles outlined in these application notes, researchers can confidently obtain high-purity material, ensuring the integrity and success of their subsequent work. The emphasis on analytical validation provides a robust framework for a self-validating purification system.
References
Application Note: A Multi-Technique Approach for the Comprehensive Characterization of Methyl 2-hydroxy-5-methoxybenzoate
Introduction and Rationale
Methyl 2-hydroxy-5-methoxybenzoate, also known as Methyl 5-methoxysalicylate, is a substituted aromatic ester.[1] Its structural features, including a phenolic hydroxyl group, a methyl ester, and a methoxy group on a benzene ring, make it a versatile precursor in the synthesis of more complex molecules.[2][1] Accurate and comprehensive characterization is paramount to guarantee the identity, purity, and stability of this compound, which directly impacts the reliability of downstream applications, from fundamental research to the quality of final pharmaceutical products.
The analytical strategy outlined in this note is designed as a self-validating system. By integrating data from orthogonal techniques—each probing different molecular attributes—we can build a complete and trustworthy profile of the analyte. For instance, while Nuclear Magnetic Resonance (NMR) provides the definitive carbon-hydrogen framework, High-Performance Liquid Chromatography (HPLC) quantifies its purity. This integrated approach ensures the highest degree of confidence in the analytical results.
Physicochemical Properties of this compound
A foundational understanding of the compound's physical properties is essential for selecting appropriate analytical conditions, such as solvent choice and temperature programs.
| Property | Value | Source |
| Molecular Formula | C₉H₁₀O₄ | [2][3] |
| Molecular Weight | 182.17 g/mol | [2][3] |
| CAS Number | 2905-82-0 | [2][3] |
| Appearance | Clear Liquid / Solid | [2] |
| Boiling Point | 280.3 °C (Predicted) | [1] |
| Melting Point | 436.24 K (163.09 °C) (Predicted) | [4] |
| Density | 1.216 g/cm³ (Predicted) | [1] |
| SMILES | COC1=CC(=C(C=C1)O)C(=O)OC | [3] |
Integrated Analytical Workflow
A systematic approach is crucial for efficient and comprehensive characterization. The following workflow outlines the logical progression from initial identity confirmation to quantitative purity assessment. Each step provides a piece of the puzzle, culminating in a complete structural and purity profile of the molecule.
Caption: Integrated workflow for the characterization of this compound.
Spectroscopic Methods for Structural Elucidation
Spectroscopic techniques are indispensable for determining the molecular structure of a compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful technique for elucidating the precise atomic connectivity in a molecule. ¹H NMR identifies the chemical environment and connectivity of hydrogen atoms, while ¹³C NMR provides information about the carbon skeleton.
Protocol: ¹H and ¹³C NMR Analysis
-
Sample Preparation: Accurately weigh 5-10 mg of the this compound sample for ¹H NMR (20-50 mg for ¹³C NMR) and dissolve it in approximately 0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry NMR tube.[5]
-
Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer. Ensure the instrument is properly tuned and shimmed before analysis.
-
¹H NMR Acquisition:
-
Use a standard single-pulse experiment.
-
Acquire data over a spectral width of 0-12 ppm.
-
Employ a relaxation delay of 1-2 seconds.
-
Co-add 16-32 scans to achieve an adequate signal-to-noise ratio.[5]
-
-
¹³C NMR Acquisition:
-
Use a proton-decoupled pulse sequence.
-
Acquire data over a spectral width of 0-200 ppm.
-
Employ a relaxation delay of 2-5 seconds.
-
A higher number of scans (e.g., 1024 or more) is typically required due to the low natural abundance of the ¹³C isotope.[5]
-
-
Data Processing: Process the acquired Free Induction Decay (FID) with an appropriate window function (e.g., exponential multiplication) and perform a Fourier transform. Phase and baseline correct the resulting spectrum. Calibrate the ¹H spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm) and the ¹³C spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).
Expected Spectral Data
| ¹H NMR Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| -OH | ~10.5 | Singlet (broad) | 1H |
| Ar-H | ~7.3 | Doublet | 1H |
| Ar-H | ~7.1 | Doublet of doublets | 1H |
| Ar-H | ~6.9 | Doublet | 1H |
| Ester -OCH₃ | ~3.9 | Singlet | 3H |
| Ether -OCH₃ | ~3.8 | Singlet | 3H |
| ¹³C NMR Assignment | Predicted Chemical Shift (δ, ppm) |
| C=O (Ester) | ~170 |
| Ar-C-O (Ether) | ~155 |
| Ar-C-OH | ~148 |
| Ar-C (quaternary) | ~118 |
| Ar-CH | ~123 |
| Ar-CH | ~119 |
| Ar-CH | ~115 |
| Ester -OCH₃ | ~56 |
| Ether -OCH₃ | ~52 |
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.
Protocol: Attenuated Total Reflectance (ATR)-FTIR
-
Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean. Record a background spectrum to subtract atmospheric and instrument interferences.[6]
-
Sample Application: Place a small amount of the liquid or solid sample directly onto the ATR crystal, ensuring complete coverage.[5]
-
Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal.[5] Acquire the spectrum, typically over a range of 4000-400 cm⁻¹, co-adding 16-32 scans for a high-quality spectrum.[5]
-
Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups in the molecule.
Expected Characteristic Absorption Bands
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| Phenolic -OH | O-H Stretch (broad, H-bonded) | 3100 - 3400 |
| Aromatic C-H | C-H Stretch | 3000 - 3100 |
| Ester C=O | C=O Stretch | 1670 - 1690 |
| Aromatic C=C | C=C Stretch | 1580 - 1620, 1450 - 1500 |
| Ether C-O | C-O Stretch (Aryl-Alkyl) | 1200 - 1275 |
| Ester C-O | C-O Stretch | 1100 - 1300 |
UV-Visible Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly for compounds with chromophores like aromatic rings. It is useful for quantitative analysis and for confirming the presence of the aromatic system.
Protocol: UV-Vis Spectral Analysis
-
Sample Preparation: Prepare a dilute solution of this compound in a UV-transparent solvent, such as ethanol or methanol, at a known concentration (e.g., 10 µg/mL).
-
Data Acquisition: Use a dual-beam UV-Vis spectrophotometer. Fill a quartz cuvette with the blank solvent and another with the sample solution. Scan the absorbance from 400 nm down to 200 nm.
-
Data Analysis: Identify the wavelength of maximum absorbance (λmax). The presence of absorption bands in the 280-400 nm region is characteristic of phenolic compounds and can serve as a useful diagnostic tool.[7]
Chromatographic Methods for Purity and Separation
Chromatographic techniques are essential for separating the target compound from impurities, thereby allowing for accurate purity assessment.
High-Performance Liquid Chromatography (HPLC)
HPLC is the gold standard for determining the purity of non-volatile and thermally labile compounds in pharmaceutical and chemical research. A reversed-phase method is typically suitable for a molecule of this polarity.
Protocol: Reversed-Phase HPLC for Purity Analysis
This protocol is adapted from established methods for similar aromatic esters and is designed to provide excellent separation from potential process-related impurities.[8][9][10]
-
Materials and Reagents:
-
HPLC-grade acetonitrile and water.
-
Formic acid (≥98%).
-
This compound reference standard and sample.
-
-
Chromatographic Conditions:
| Parameter | Value |
| Column | C18 reversed-phase (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Detector | UV-Vis or PDA at 254 nm and 295 nm |
| Column Temperature | 30 °C |
| Gradient Elution | 0-2 min (30% B), 2-15 min (30-90% B), 15-18 min (90% B), 18-20 min (90-30% B), 20-25 min (30% B) |
-
Solution Preparation:
-
Mobile Phase: Prepare Mobile Phase A and B as described in the table. Degas both solutions using an ultrasonic bath for 15 minutes.[8]
-
Sample Solution: Accurately weigh and dissolve the sample in a 50:50 mixture of Mobile Phase A and B to a final concentration of approximately 0.5 mg/mL.
-
-
Analysis and Calculation:
-
Equilibrate the system until a stable baseline is achieved.
-
Inject the sample solution.
-
Calculate the purity using the area normalization method from the resulting chromatogram. The purity is expressed as the percentage of the main peak area relative to the total area of all peaks.
-
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for identifying and quantifying volatile and semi-volatile compounds. It provides both retention time information (from GC) and mass-to-charge ratio data (from MS), offering a high degree of specificity.
Protocol: GC-MS Analysis
-
Sample Preparation: Prepare a dilute solution (e.g., 100 µg/mL) of the sample in a volatile solvent like dichloromethane or ethyl acetate.[5]
-
GC-MS Conditions:
| Parameter | Value |
| GC Column | Non-polar capillary column (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm) |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Inlet Temperature | 250 °C |
| Oven Program | 100 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min |
| MS Ionization | Electron Ionization (EI) at 70 eV |
| MS Mass Range | m/z 40-450 |
| Ion Source Temp. | 230 °C |
-
Data Analysis:
-
Identify the peak corresponding to this compound based on its retention time. The NIST Mass Spectrometry Data Center reports a standard non-polar Kovats Retention Index of 1400.[3]
-
Confirm the identity by comparing the acquired mass spectrum with a reference library or by analyzing the fragmentation pattern.
-
Mass Spectrometry and Fragmentation
Mass spectrometry provides the molecular weight and structural information based on the fragmentation of the molecule. For this compound, the expected molecular ion (M⁺˙) is at m/z 182.
Expected Fragmentation Pattern
The fragmentation pattern can be predicted based on the structure. The most abundant peak (base peak) is often the result of losing a stable neutral molecule. A plausible fragmentation pathway is the loss of the methoxy group from the ester, followed by the loss of carbon monoxide.
Caption: Plausible EI fragmentation pathway for this compound.
The NIST library indicates key fragments at m/z 150 and 107, which likely arise from complex rearrangements and cleavages common in substituted aromatic compounds.[3] The peak at m/z 150 is noted as a top peak, suggesting it is a very stable fragment.[3]
Thermal Analysis
Thermal analysis techniques like DSC and TGA are used to characterize the material's response to temperature changes, providing information on melting point, phase transitions, and thermal stability.[11]
Protocol: DSC and TGA Analysis
-
Sample Preparation: Accurately weigh 3-5 mg of the sample into an aluminum DSC pan or a ceramic TGA crucible.
-
Instrumentation: Use a calibrated DSC or TGA instrument.
-
DSC Method:
-
Heat the sample under a nitrogen atmosphere (flow rate ~50 mL/min).
-
Use a heating rate of 10 °C/min from ambient temperature to a temperature above the expected melting point (e.g., 200 °C).
-
The endothermic peak corresponds to the melting of the substance.[11]
-
-
TGA Method:
-
Heat the sample under a nitrogen atmosphere.
-
Use a heating rate of 10 °C/min from ambient temperature to a high temperature (e.g., 600 °C).
-
The resulting curve shows mass loss as a function of temperature, indicating decomposition points.
-
Conclusion: Data Integration for Unambiguous Characterization
No single technique is sufficient for the complete characterization of a compound. The true power of this analytical approach lies in the integration of orthogonal data sets.
Caption: Convergence of analytical data for structural confirmation and purity assessment.
By combining the definitive structural map from NMR, the molecular weight confirmation from MS, the functional group identification from FTIR, the quantitative purity from HPLC, and the physical properties from thermal analysis, we can establish the identity, purity, and quality of this compound with the highest level of scientific confidence.
References
- 1. biosynth.com [biosynth.com]
- 2. This compound | CymitQuimica [cymitquimica.com]
- 3. This compound | C9H10O4 | CID 4072341 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chemeo.com [chemeo.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. scirp.org [scirp.org]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. mdpi.com [mdpi.com]
The Versatile Scaffold: Methyl 2-hydroxy-5-methoxybenzoate in Medicinal Chemistry
Introduction: Unveiling the Potential of a Key Synthetic Intermediate
Methyl 2-hydroxy-5-methoxybenzoate, a derivative of salicylic acid, has emerged as a valuable and versatile building block in the landscape of medicinal chemistry. Its unique substitution pattern, featuring a reactive phenolic hydroxyl group, a methyl ester, and an electron-donating methoxy group, provides a rich platform for the synthesis of a diverse array of bioactive molecules. This guide delves into the significant applications of this compound, offering detailed insights into its role in the development of targeted therapeutics, particularly in the realms of oncology and anti-inflammatory research. We will explore its utility as a foundational scaffold, providing experimentally validated protocols and the underlying mechanistic rationale for its application in drug discovery.
Core Physicochemical Properties
A thorough understanding of the physicochemical properties of a starting material is paramount for its effective utilization in synthesis.
| Property | Value | Reference |
| CAS Number | 2905-82-0 | [1] |
| Molecular Formula | C₉H₁₀O₄ | [2] |
| Molecular Weight | 182.17 g/mol | [2] |
| Appearance | Clear Liquid | [3] |
| Boiling Point | 280.3 °C | |
| Synonyms | Methyl 5-methoxysalicylate, 5-Methoxysalicylic acid methyl ester | [2] |
Application in Anticancer Drug Discovery: A Scaffold for Kinase Inhibitors
The quinazoline core is a privileged scaffold in the design of kinase inhibitors, a class of drugs that has revolutionized cancer therapy. While direct synthesis of approved drugs from this compound is not extensively documented in peer-reviewed literature, the synthesis of Gefitinib, a potent EGFR tyrosine kinase inhibitor, from its structural isomer, methyl 3-hydroxy-4-methoxybenzoate, provides a compelling blueprint for its potential application.[4][5][6] The following protocol is adapted from this established synthesis and illustrates a viable pathway to quinazoline-based kinase inhibitors.
The EGFR Signaling Pathway: A Key Target in Oncology
The Epidermal Growth Factor Receptor (EGFR) is a transmembrane protein that plays a crucial role in cell growth, proliferation, and survival.[7] In many cancers, EGFR is overexpressed or mutated, leading to uncontrolled cell division. Small molecule tyrosine kinase inhibitors (TKIs) like Gefitinib act by binding to the ATP-binding site of the EGFR kinase domain, thereby blocking the downstream signaling cascades, primarily the RAS-RAF-MEK-ERK and PI3K-AKT pathways, which are critical for tumor progression.[8]
Caption: EGFR Signaling Pathway and Inhibition by TKIs.
Protocol: Synthesis of a Quinazoline Core from a Methyl Hydroxy-methoxybenzoate Scaffold
This multi-step protocol outlines the synthesis of a key quinazoline intermediate, adaptable from the synthesis of Gefitinib.[4][6]
Step 1: Alkylation of the Phenolic Hydroxyl Group
The initial step involves the protection of the reactive hydroxyl group via alkylation to prevent unwanted side reactions in subsequent steps.
-
Materials: this compound, 1-bromo-3-chloropropane, Potassium carbonate (K₂CO₃), Dimethylformamide (DMF).
-
Procedure:
-
To a solution of this compound in DMF, add K₂CO₃ and 1-bromo-3-chloropropane.
-
Heat the reaction mixture at 70°C for 4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and pour it into ice water to precipitate the product.
-
Filter the solid, wash with water, and dry to obtain Methyl 2-(3-chloropropoxy)-5-methoxybenzoate.
-
Step 2: Nitration of the Aromatic Ring
Nitration introduces a nitro group onto the aromatic ring, which will be subsequently reduced to an amine for the cyclization step.
-
Materials: Methyl 2-(3-chloropropoxy)-5-methoxybenzoate, Nitric acid (HNO₃), Acetic acid, Acetic anhydride.
-
Procedure:
-
Dissolve Methyl 2-(3-chloropropoxy)-5-methoxybenzoate in a mixture of acetic acid and acetic anhydride.
-
Cool the solution to 0-5°C in an ice bath.
-
Add nitric acid dropwise while maintaining the temperature below 5°C.
-
Stir the reaction at room temperature for 6 hours.
-
Pour the reaction mixture into ice water and extract the product with ethyl acetate.
-
Wash the organic layer with saturated sodium bicarbonate solution and brine, then dry over sodium sulfate.
-
Evaporate the solvent to yield Methyl 2-(3-chloropropoxy)-4-methoxy-5-nitrobenzoate.
-
Step 3: Reduction of the Nitro Group
The nitro group is reduced to an amine, a crucial step for the subsequent formation of the quinazoline ring.
-
Materials: Methyl 2-(3-chloropropoxy)-4-methoxy-5-nitrobenzoate, Iron powder (Fe), Acetic acid, Methanol.
-
Procedure:
-
Suspend iron powder in acetic acid and heat to 50°C under a nitrogen atmosphere.
-
Add a solution of the nitro compound in methanol dropwise.
-
Stir the mixture at 50-60°C for 30 minutes.
-
Filter the hot solution to remove the iron catalyst and wash with methanol.
-
Evaporate the solvent from the filtrate.
-
Pour the residue into water and extract with ethyl acetate to obtain Methyl 5-amino-2-(3-chloropropoxy)-4-methoxybenzoate.
-
Step 4: Cyclization to form the Quinazolinone Ring
The amino ester undergoes cyclization with formamidine acetate to construct the core quinazolinone structure.
-
Materials: Methyl 5-amino-2-(3-chloropropoxy)-4-methoxybenzoate, Formamidine acetate, Ethanol.
-
Procedure:
-
Reflux a solution of the amino benzoate and formamidine acetate in ethanol for 6 hours.
-
Cool the reaction mixture to allow the product to crystallize.
-
Filter the solid, wash with cold ethanol, and dry to yield the 6-(3-chloropropoxy)-7-methoxyquinazolin-4(3H)-one.
-
This quinazolinone intermediate serves as a versatile precursor for the synthesis of a variety of kinase inhibitors by further functionalization at the 4-position.
Caption: Synthetic workflow for the quinazoline core.
Application in Anti-Inflammatory Drug Discovery: Leveraging the Salicylic Acid Backbone
The structural relationship of this compound to salicylic acid, the cornerstone of non-steroidal anti-inflammatory drugs (NSAIDs), suggests its potential as a starting material for novel anti-inflammatory agents. The primary mechanism of action for most NSAIDs is the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the synthesis of pro-inflammatory prostaglandins.[4][8]
Protocol: Synthesis of a Novel 5-Methoxysalicylamide Derivative
This protocol describes a general method for the synthesis of amide derivatives of 5-methoxysalicylic acid, a common strategy to modify the properties of carboxylic acid-containing drugs.
Step 1: Hydrolysis of the Methyl Ester
The methyl ester is first hydrolyzed to the corresponding carboxylic acid to enable amide bond formation.
-
Materials: this compound, Sodium hydroxide (NaOH), Methanol, Water, Hydrochloric acid (HCl).
-
Procedure:
-
Dissolve this compound in methanol.
-
Add an aqueous solution of NaOH and stir the mixture at room temperature until the reaction is complete (monitored by TLC).
-
Remove the methanol under reduced pressure.
-
Acidify the aqueous solution with HCl to precipitate the 5-methoxysalicylic acid.
-
Filter the solid, wash with cold water, and dry.
-
Step 2: Amide Coupling
The carboxylic acid is then coupled with a desired amine to form the amide derivative.
-
Materials: 5-methoxysalicylic acid, desired amine, (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) (EDC), Hydroxybenzotriazole (HOBt), Dichloromethane (DCM).
-
Procedure:
-
Dissolve 5-methoxysalicylic acid, the desired amine, and HOBt in DCM.
-
Add EDC to the solution and stir at room temperature overnight.
-
Wash the reaction mixture with water and brine.
-
Dry the organic layer over sodium sulfate and evaporate the solvent.
-
Purify the crude product by column chromatography to obtain the desired 5-methoxysalicylamide derivative.
-
This synthetic route allows for the creation of a library of novel amide derivatives for screening as potential anti-inflammatory agents.
Future Directions and Conclusion
This compound stands as a promising and economically viable starting material for the synthesis of a wide range of medicinally important compounds. Its application in the synthesis of kinase inhibitors for cancer therapy is strongly suggested by the successful synthesis of Gefitinib from a close structural analogue. Furthermore, its inherent salicylic acid scaffold provides a fertile ground for the development of novel anti-inflammatory agents. The protocols outlined in this guide serve as a practical foundation for researchers and drug development professionals to explore the full potential of this versatile chemical entity. Further investigations into its use for generating diverse molecular libraries will undoubtedly lead to the discovery of new therapeutic agents targeting a spectrum of diseases.
References
- 1. Novel 5-aminosalicylic derivatives as anti-inflammatories and myeloperoxidase inhibitors evaluated <i>in silico</i>, <i>in vitro</i> and <i>ex vivo</i> - Arabian Journal of Chemistry [arabjchem.org]
- 2. This compound | C9H10O4 | CID 4072341 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Synthesis of gefitinib from methyl 3-hydroxy-4-methoxy-benzoate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pharmacy.uobasrah.edu.iq [pharmacy.uobasrah.edu.iq]
- 5. Synthesis of 5-(2-,3- and 4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol derivatives exhibiting anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Structure–activity relationships for the synthesis of selective cyclooxygenase 2 inhibitors: an overview (2009–2016) - PMC [pmc.ncbi.nlm.nih.gov]
derivatization of Methyl 2-hydroxy-5-methoxybenzoate
An In-Depth Guide to the Derivatization of Methyl 2-hydroxy-5-methoxybenzoate: Protocols and Applications
This compound, a substituted derivative of methyl salicylate, serves as a versatile and valuable scaffold in synthetic organic chemistry and medicinal drug development. Its molecular architecture, featuring three distinct reactive sites—a phenolic hydroxyl group, a methyl ester, and an activated aromatic ring—offers a rich landscape for chemical modification. The strategic derivatization of this molecule allows for the fine-tuning of its physicochemical properties and the introduction of pharmacophores, leading to the synthesis of novel compounds with significant biological activities.
This guide provides a comprehensive overview of the primary derivatization strategies for this compound. It is designed for researchers, scientists, and drug development professionals, offering not just step-by-step protocols but also the underlying chemical principles and rationale behind the experimental choices.
The potential for chemical modification of this compound is centered around its key functional groups. Understanding the reactivity of each site is crucial for designing successful synthetic pathways.
Application Notes and Protocols for the Experimental Use of Methyl 2-hydroxy-5-methoxybenzoate
Introduction: Unlocking the Synthetic Potential of a Versatile Benzoate Building Block
Methyl 2-hydroxy-5-methoxybenzoate (CAS No: 2905-82-0) is a substituted salicylic acid derivative that serves as a highly versatile and valuable intermediate in modern organic synthesis.[1][2] Its unique trifunctional architecture—comprising a nucleophilic phenolic hydroxyl group, an electron-rich aromatic ring, and an ester moiety—provides multiple reaction sites for strategic chemical modifications. The interplay between the activating hydroxyl and methoxy groups and the deactivating, meta-directing methyl ester group governs its reactivity, allowing for selective transformations. These characteristics make it an attractive starting material for constructing complex molecular scaffolds, particularly in the fields of medicinal chemistry and drug development, where it can be a precursor to a variety of bioactive compounds.[3][4]
This guide provides researchers, scientists, and drug development professionals with a detailed exploration of key reactions involving this compound. Beyond mere procedural steps, this document elucidates the underlying chemical principles and rationale for specific experimental choices, ensuring both technical accuracy and practical applicability. The protocols described herein are designed as self-validating systems, grounded in established chemical literature.
Physicochemical Properties and Safety Data
A thorough understanding of a reagent's properties and hazards is the foundation of safe and effective experimentation.
Table 1: Physicochemical Data for this compound
| Property | Value | Source(s) |
| IUPAC Name | This compound | [5] |
| CAS Number | 2905-82-0 | [1][5] |
| Molecular Formula | C₉H₁₀O₄ | [1][2] |
| Molecular Weight | 182.17 g/mol | [1][2][5] |
| Boiling Point | 280.3 °C | [1] |
| Density | 1.216 g/cm³ | [1] |
| Appearance | Clear Liquid or Solid | [2][6] |
| SMILES | COC1=CC(=C(C=C1)O)C(=O)OC | [2][5] |
Table 2: GHS Hazard and Precautionary Information
| Category | Code | Description | Source(s) |
| Hazard | H315 | Causes skin irritation | [5][6] |
| H319 | Causes serious eye irritation | [5][6] | |
| H335 | May cause respiratory irritation | [5] | |
| Prevention | P261 | Avoid breathing dust/fume/gas/mist/vapours/spray. | [5][7] |
| P264 | Wash skin thoroughly after handling. | [5][6] | |
| P280 | Wear protective gloves/eye protection/face protection. | [5][6] | |
| Response | P302+P352 | IF ON SKIN: Wash with plenty of soap and water. | [5][6] |
| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [5][6] | |
| Storage | P403+P233 | Store in a well-ventilated place. Keep container tightly closed. | [5][7] |
| Disposal | P501 | Dispose of contents/container to an approved waste disposal plant. | [5][8] |
Core Reaction Protocols: A Practical Guide
The following sections detail robust protocols for key transformations of this compound. Each protocol is designed to be a starting point for further optimization based on specific research goals.
Protocol 1: O-Alkylation of the Phenolic Hydroxyl Group
Scientific Rationale: The phenolic hydroxyl group is the most acidic and nucleophilic site in the molecule. Its alkylation is a fundamental transformation, often employed as a protecting strategy or to introduce a functionalized side-chain necessary for building more complex structures, such as in the synthesis of the anticancer drug Gefitinib.[9][10] The Williamson ether synthesis is a classic and reliable method for this purpose. The choice of a polar aprotic solvent like DMF facilitates the Sₙ2 reaction by solvating the cation of the base, leaving a "naked" and highly reactive phenoxide anion. Potassium carbonate is a moderately strong base, sufficient to deprotonate the phenol without causing hydrolysis of the methyl ester, making it an ideal choice for this transformation.[11]
Caption: Workflow for O-Alkylation of this compound.
Step-by-Step Protocol:
-
Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq).
-
Reagent Addition: Add anhydrous potassium carbonate (K₂CO₃, 2.0 eq) followed by anhydrous N,N-dimethylformamide (DMF) to create a stirrable suspension.
-
Alkylation: Begin stirring the mixture at room temperature. Add the alkylating agent (e.g., 1-bromo-3-chloropropane, 1.2 eq) dropwise via syringe.
-
Heating: Heat the reaction mixture to 70-80 °C.
-
Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) until the starting material is consumed (typically 4-6 hours).
-
Work-up: Once complete, cool the mixture to room temperature and pour it into a beaker containing ice-cold water.
-
Extraction: Transfer the aqueous mixture to a separatory funnel and extract with ethyl acetate (3x).
-
Washing & Drying: Combine the organic layers, wash with saturated brine solution, and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Isolation: Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product, which can be purified by column chromatography if necessary.
Protocol 2: Electrophilic Aromatic Substitution - Nitration
Scientific Rationale: Nitration is a classic electrophilic aromatic substitution used to introduce a nitro group, which can subsequently be reduced to an amine for further functionalization. The regiochemical outcome is dictated by the existing substituents. The hydroxyl and methoxy groups are powerful ortho-, para-directing activators, while the methyl ester is a meta-directing deactivator. The position ortho to the strongly activating hydroxyl group (C3) and para to the methoxy group is the most likely site of substitution. This reaction is highly exothermic and requires strict temperature control (typically 0-15 °C) to prevent dinitration and other side reactions. A mixture of concentrated nitric and sulfuric acids generates the nitronium ion (NO₂⁺), the active electrophile.
Caption: Workflow for the Nitration of this compound.
Step-by-Step Protocol:
-
Setup: In a flask equipped with a magnetic stir bar and a thermometer, dissolve this compound (1.0 eq) in concentrated sulfuric acid. Cool the mixture to 0-5 °C in an ice-salt bath.
-
Nitrating Mixture: In a separate flask, prepare the nitrating mixture by slowly adding concentrated nitric acid to an equal volume of concentrated sulfuric acid, keeping the mixture cool in an ice bath.
-
Reaction: Add the cold nitrating mixture dropwise to the stirred solution of the benzoate, ensuring the internal temperature does not exceed 15 °C. The addition should be slow, taking approximately one hour.
-
Stirring: After the addition is complete, allow the mixture to stir for an additional 1-2 hours, letting it warm to room temperature.
-
Monitoring: Monitor the reaction's progress by TLC.
-
Work-up: Carefully pour the reaction mixture onto a large volume of crushed ice with stirring.
-
Isolation: The solid product will precipitate. Collect the solid by vacuum filtration and wash it thoroughly with cold water until the washings are neutral.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent like ethanol or methanol to yield the pure nitro-derivative.
Protocol 3: Suzuki-Miyaura Cross-Coupling via O-Triflation
Scientific Rationale: The Suzuki-Miyaura reaction is a powerful method for forming carbon-carbon bonds. To make the electron-rich phenol amenable to this palladium-catalyzed coupling, the hydroxyl group must first be converted into a better leaving group. An aryl triflate (-OTf) is an excellent pseudohalide for this purpose. The triflation is typically achieved using triflic anhydride (Tf₂O) or N-phenyltriflimide in the presence of a base like pyridine.[5] Once the triflate is formed, it can readily undergo the Suzuki coupling catalytic cycle (oxidative addition, transmetalation, reductive elimination) with a variety of arylboronic acids to form biaryl structures.[7]
Caption: Two-step workflow for Suzuki-Miyaura cross-coupling.
Step-by-Step Protocol:
Part A: Synthesis of the Aryl Triflate
-
Setup: Dissolve this compound (1.0 eq) in anhydrous dichloromethane (CH₂Cl₂) in a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon).
-
Base Addition: Add pyridine (1.2 eq) via syringe and cool the solution to 0 °C in an ice bath.
-
Triflation: Add trifluoromethanesulfonic anhydride (Tf₂O, 1.1 eq) dropwise via syringe, ensuring the temperature remains below 5 °C.
-
Reaction: Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for another 1-2 hours.
-
Work-up: Quench the reaction by adding water. Transfer the mixture to a separatory funnel, separate the layers, and wash the organic layer with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Isolation: Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure. The crude aryl triflate is often pure enough for the next step without further purification.
Part B: Suzuki-Miyaura Cross-Coupling
-
Setup: In a pressure tube or round-bottom flask, combine the aryl triflate from Part A (1.0 eq), the desired arylboronic acid (1.2 eq), and potassium phosphate (K₃PO₄, 3.0 eq).
-
Catalyst and Solvent: Add the palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0), Pd(PPh₃)₄, 0.05 eq) and a solvent system such as 1,4-dioxane and water.
-
Degassing: Seal the vessel and thoroughly degas the mixture by bubbling argon or nitrogen through it for 10-15 minutes.
-
Heating: Heat the reaction mixture to 110 °C with vigorous stirring for 4-12 hours, or until TLC indicates completion.
-
Work-up: Cool the reaction to room temperature and dilute with ethyl acetate. Add a saturated aqueous solution of NH₄Cl.
-
Extraction and Purification: Separate the layers and extract the aqueous layer with ethyl acetate. Combine the organic layers, dry over Na₂SO₄, filter, and concentrate. Purify the crude residue by column chromatography on silica gel to obtain the final biaryl product.
Conclusion
This compound is a readily accessible and highly functionalized scaffold that enables a diverse range of chemical transformations. The protocols for O-alkylation, electrophilic nitration, and palladium-catalyzed Suzuki-Miyaura coupling detailed in this guide demonstrate its utility as a key intermediate. By understanding the principles behind reagent choice and reaction conditions, researchers can effectively leverage this building block to construct novel and complex molecules for applications in drug discovery and materials science.
References
- 1. Practical Synthesis of Aryl Triflates under Aqueous Conditions [organic-chemistry.org]
- 2. Sequential Xanthalation and O-Trifluoromethylation of Phenols: A Procedure for the Synthesis of Aryl Trifluoromethyl Ethers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. figshare.com [figshare.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. youtube.com [youtube.com]
- 7. Sequential Xanthalation and O‑Trifluoromethylation of Phenols: A Procedure for the Synthesis of Aryl Trifluoromethyl Ethers | The Hartwig Group [hartwig.cchem.berkeley.edu]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. Suzuki Coupling [organic-chemistry.org]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. Site‐Selective Suzuki–Miyaura and Sonogashira Cross Coupling Reactions of the Bis(triflate) of 2,4′‐Bis(hydroxy)diphenyl Sulfone - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols for the Scaled-Up Synthesis of Methyl 2-hydroxy-5-methoxybenzoate
Abstract
Methyl 2-hydroxy-5-methoxybenzoate is a valuable intermediate in the synthesis of various pharmaceuticals and other fine chemicals. This document provides a comprehensive guide for the scaled-up synthesis of this compound, designed for researchers, scientists, and professionals in drug development. The protocol details a robust two-step synthetic route commencing with the Kolbe-Schmitt carboxylation of 4-methoxyphenol, followed by Fischer-Speier esterification. This guide emphasizes operational simplicity, high yields, and safety considerations essential for transitioning from laboratory-scale to pilot-plant or industrial production.
Introduction: Strategic Importance and Synthetic Overview
This compound serves as a key building block in organic synthesis. Its utility is highlighted in the production of salicylic acid derivatives and as a precursor for more complex molecules.[1] The structural features of this compound, a hydroxyl group ortho to a methyl ester and a methoxy group in the para position, make it a versatile reagent for further chemical transformations.
The synthetic strategy outlined herein involves two classical and well-understood reactions, selected for their reliability and scalability:
-
Kolbe-Schmitt Reaction: This carboxylation reaction introduces a carboxylic acid group onto the aromatic ring of a phenol.[2][3][4][5] In this protocol, 4-methoxyphenol is converted to its sodium salt and subsequently carboxylated using carbon dioxide under pressure to yield 2-hydroxy-5-methoxybenzoic acid.[6]
-
Fischer-Speier Esterification: The resulting carboxylic acid is then esterified using methanol in the presence of an acid catalyst to produce the target molecule, this compound.[7][8][9]
This two-step approach is advantageous for scale-up due to the relatively low cost of starting materials, the high yields achievable, and the straightforward nature of the reaction work-ups.
Reaction Pathway and Mechanism
The overall synthetic pathway is depicted below. The first step, the Kolbe-Schmitt reaction, proceeds via the nucleophilic addition of the sodium phenoxide of 4-methoxyphenol to carbon dioxide.[2][4][5] The subsequent esterification is an acid-catalyzed equilibrium reaction.
Caption: Overall synthetic route for this compound.
Scaled-Up Synthesis Protocol
This protocol is designed for a target scale of approximately 1 kg of the final product. All operations should be conducted in a well-ventilated fume hood or a designated process bay with appropriate safety measures in place.
Step 1: Kolbe-Schmitt Carboxylation of 4-Methoxyphenol
Materials and Equipment:
-
5 L high-pressure stainless-steel autoclave with overhead stirring, temperature control, and gas inlet/outlet.
-
4-Methoxyphenol (1.24 kg, 10.0 mol)
-
Sodium Hydroxide (400 g, 10.0 mol)
-
Methanol (2 L)
-
Carbon Dioxide (gas cylinder with regulator)
-
Concentrated Hydrochloric Acid (~1 L)
-
Deionized Water
-
Large glass beakers and filtration apparatus
Procedure:
-
Formation of Sodium Phenoxide: In the 5 L autoclave, dissolve sodium hydroxide (400 g) in methanol (2 L) with stirring. Once dissolved, slowly add 4-methoxyphenol (1.24 kg). The reaction is exothermic; control the addition rate to maintain the temperature below 50°C. Stir the resulting slurry for 1 hour at room temperature to ensure complete formation of the sodium phenoxide.
-
Solvent Removal: Heat the mixture under reduced pressure to remove the methanol, yielding a dry powder of sodium 4-methoxyphenoxide.
-
Carboxylation: Seal the autoclave and purge with nitrogen. Pressurize the reactor with carbon dioxide to 100 atm. Heat the autoclave to 125°C with vigorous stirring. Maintain these conditions for 6-8 hours.
-
Work-up and Isolation: Cool the reactor to room temperature and carefully vent the excess CO2 pressure. Dissolve the solid product in 10 L of warm deionized water. Slowly acidify the solution with concentrated hydrochloric acid with stirring until the pH reaches ~2. This will precipitate the 2-hydroxy-5-methoxybenzoic acid.
-
Filtration and Drying: Cool the mixture in an ice bath to maximize precipitation. Collect the solid product by filtration and wash the filter cake with cold deionized water until the washings are neutral. Dry the product in a vacuum oven at 60-70°C to a constant weight.
Expected Yield: ~1.5 kg (90%) of 2-hydroxy-5-methoxybenzoic acid as a white to off-white solid.
Step 2: Fischer-Speier Esterification of 2-Hydroxy-5-methoxybenzoic Acid
Materials and Equipment:
-
10 L round-bottom flask with a reflux condenser, mechanical stirrer, and heating mantle.
-
2-Hydroxy-5-methoxybenzoic Acid (1.5 kg, 8.9 mol)
-
Methanol (7 L)
-
Concentrated Sulfuric Acid (150 mL)
-
Sodium Bicarbonate Solution (5% w/v)
-
Brine Solution (saturated NaCl)
-
Anhydrous Sodium Sulfate
-
Rotary evaporator
Procedure:
-
Reaction Setup: To the 10 L round-bottom flask, add 2-hydroxy-5-methoxybenzoic acid (1.5 kg) and methanol (7 L).
-
Catalyst Addition: With stirring, slowly and carefully add concentrated sulfuric acid (150 mL) to the mixture.
-
Reflux: Heat the mixture to reflux and maintain for 24-48 hours. Monitor the reaction progress by TLC or HPLC.[7]
-
Quenching and Extraction: After cooling to room temperature, neutralize the excess acid by the slow addition of a 5% sodium bicarbonate solution until effervescence ceases. Reduce the volume of methanol by approximately half using a rotary evaporator. Add 5 L of deionized water and extract the product with ethyl acetate (3 x 2 L).
-
Washing and Drying: Combine the organic layers and wash with 5% sodium bicarbonate solution (2 x 1 L) followed by brine (1 x 1 L). Dry the organic layer over anhydrous sodium sulfate.
-
Solvent Removal and Isolation: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product as an oil.
-
Purification (Optional): If necessary, the product can be further purified by vacuum distillation.
Expected Yield: ~1.45 kg (89%) of this compound as a clear liquid or low-melting solid.
Process Optimization and Key Parameters
For successful and efficient scale-up, several parameters need to be carefully controlled.
| Parameter | Step 1: Kolbe-Schmitt | Step 2: Esterification | Impact on Yield and Purity |
| Temperature | 125-150°C | Reflux temperature of methanol | Higher temperatures in Step 1 can lead to side products. In Step 2, sufficient temperature is needed to drive the equilibrium. |
| Pressure | 100-150 atm | Atmospheric | High pressure is crucial for the carboxylation reaction to proceed efficiently. |
| Reaction Time | 6-12 hours | 24-48 hours | Insufficient time will lead to incomplete conversion. Excessive time offers no benefit and may lead to degradation. |
| Catalyst | N/A | Sulfuric Acid (or other strong acids) | The amount of acid catalyst in Step 2 is critical for the reaction rate. |
| Purity of Reactants | High purity is recommended | High purity is recommended | Impurities in starting materials can lead to side reactions and lower yields. |
Safety and Hazard Management
Chemical Hazards:
-
4-Methoxyphenol: Harmful if swallowed or in contact with skin. Causes skin irritation.
-
Sodium Hydroxide: Corrosive. Causes severe skin burns and eye damage.
-
Carbon Dioxide (at high pressure): Asphyxiant in high concentrations. High-pressure gas presents a physical hazard.
-
Hydrochloric Acid/Sulfuric Acid: Corrosive. Causes severe skin burns and eye damage.
-
Methanol: Highly flammable liquid and vapor. Toxic if swallowed, in contact with skin, or if inhaled.
-
This compound: May cause skin and eye irritation.[10]
Operational Hazards:
-
High-Pressure Reactions: The Kolbe-Schmitt reaction is conducted at high pressure and temperature. The autoclave must be properly rated, maintained, and operated by trained personnel.
-
Exothermic Reactions: The formation of sodium phenoxide and the neutralization of acids are exothermic. Proper cooling and slow addition of reagents are necessary to control the temperature.
-
Flammable Solvents: Methanol is highly flammable. All electrical equipment should be intrinsically safe, and sources of ignition must be eliminated.
Personal Protective Equipment (PPE):
-
Safety glasses or goggles, and a face shield.
-
Flame-retardant lab coat.
-
Chemically resistant gloves (e.g., nitrile or neoprene).
-
Closed-toe shoes.
Analytical Quality Control
The identity and purity of the intermediate and final product should be confirmed using standard analytical techniques:
-
Thin-Layer Chromatography (TLC): For monitoring reaction progress.
-
High-Performance Liquid Chromatography (HPLC): For quantitative analysis of purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): For structural confirmation.
-
Mass Spectrometry (MS): To confirm the molecular weight.
Experimental Workflow Visualization
Caption: Workflow for the scaled-up synthesis.
Conclusion
The described two-step synthesis of this compound via the Kolbe-Schmitt reaction and subsequent Fischer-Speier esterification provides a reliable and scalable method for producing this important chemical intermediate. By carefully controlling the key reaction parameters and adhering to strict safety protocols, high yields and purity can be consistently achieved in a scaled-up manufacturing environment.
References
- 1. This compound | 2905-82-0 | FM71188 [biosynth.com]
- 2. Kolbe–Schmitt reaction - Wikipedia [en.wikipedia.org]
- 3. lscollege.ac.in [lscollege.ac.in]
- 4. testbook.com [testbook.com]
- 5. byjus.com [byjus.com]
- 6. tandfonline.com [tandfonline.com]
- 7. prepchem.com [prepchem.com]
- 8. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 9. iajpr.com [iajpr.com]
- 10. This compound | C9H10O4 | CID 4072341 - PubChem [pubchem.ncbi.nlm.nih.gov]
The Strategic Role of Methyl 2-hydroxy-5-methoxybenzoate in Pharmaceutical Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth exploration of methyl 2-hydroxy-5-methoxybenzoate as a versatile starting material in the synthesis of pharmaceuticals. Moving beyond a simple recitation of procedural steps, this document elucidates the chemical rationale behind synthetic choices, offering a practical and scientifically rigorous resource for professionals in drug development.
Introduction: Unveiling the Potential of a Versatile Building Block
This compound, also known as methyl 5-methoxysalicylate, is a substituted phenolic ester with the molecular formula C₉H₁₀O₄ and a molecular weight of 182.17 g/mol .[1] Its structure, featuring a reactive phenolic hydroxyl group, a methoxy substituent, and a methyl ester, makes it an attractive and strategically valuable starting material for the synthesis of complex pharmaceutical molecules. The interplay of these functional groups allows for a range of selective chemical modifications, positioning it as a key building block in medicinal chemistry. This compound is a derivative of salicylic acid and serves as a precursor for various organic compounds.[2][3]
Physicochemical Properties at a Glance:
| Property | Value | Source |
| Molecular Formula | C₉H₁₀O₄ | [1] |
| Molecular Weight | 182.17 g/mol | [1] |
| CAS Number | 2905-82-0 | [1] |
| Appearance | Clear Liquid | [3] |
| Boiling Point | 280.3 °C | [2] |
| Density | 1.216 g/cm³ | [2] |
| Flash Point | 109.8 °C | [2] |
| SMILES | COC1=CC(=C(C=C1)O)C(=O)OC | [1] |
Safety and Handling:
This compound is classified as a warning-level hazard, causing skin and serious eye irritation.[1] It may also cause respiratory irritation.[1] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound.[1] All manipulations should be performed in a well-ventilated fume hood.[1]
Application in Pharmaceutical Synthesis: The Case of Mosapride
A prime example of the utility of this compound is its potential as a starting material for the synthesis of Mosapride , a gastroprokinetic agent used to treat conditions like chronic gastritis and dyspepsia. Mosapride is a selective 5-HT4 receptor agonist, promoting the release of acetylcholine and enhancing gastrointestinal motility. The synthesis of Mosapride requires the construction of a key intermediate, 4-amino-5-chloro-2-ethoxybenzoic acid . While many reported syntheses of Mosapride start from p-aminosalicylic acid, a logical and efficient synthetic pathway can be designed starting from this compound.
Synthetic Strategy Overview:
The proposed synthesis transforms this compound into the crucial Mosapride intermediate through a series of well-established organic reactions. The strategy involves the sequential introduction and modification of functional groups on the aromatic ring to build the required substitution pattern.
References
The Emerging Role of Methyl 2-Hydroxy-5-methoxybenzoate in Advanced Polymer Synthesis: A Guide for Researchers
The quest for novel polymers with tailored functionalities and sustainable origins has led researchers to explore a diverse array of bio-based and specialty monomers. Among these, methyl 2-hydroxy-5-methoxybenzoate, a derivative of salicylic acid, presents a compelling scaffold for the design of advanced polymeric materials. Its unique combination of a reactive phenolic hydroxyl group, a methyl ester, and a methoxy-substituted aromatic ring offers a versatile platform for creating polymers with unique thermal, optical, and biodegradable properties. This guide provides an in-depth exploration of the potential applications of this compound in polymer chemistry, complete with prospective protocols and characterization methodologies. While direct polymerization of this specific monomer is not yet widely documented in peer-reviewed literature, this document extrapolates from established principles and analogous phenolic monomers to provide a robust framework for pioneering research in this promising area.
I. Introduction to a Versatile Monomer
This compound, also known as 5-methoxysalicylic acid methyl ester, possesses a molecular structure ripe with potential for polymer synthesis. The phenolic hydroxyl group can readily participate in esterification and etherification reactions, while the methyl ester group can undergo transesterification. This dual reactivity allows for its incorporation into polymer backbones, grafting onto existing polymers, or acting as a chain-terminating agent to control molecular weight. The presence of the methoxy group and the aromatic ring can impart rigidity, thermal stability, and specific solubility characteristics to the resulting polymers.
Key Physicochemical Properties:
| Property | Value |
| Molecular Formula | C₉H₁₀O₄[1] |
| Molecular Weight | 182.17 g/mol [1] |
| Appearance | Clear liquid or solid[2] |
| Boiling Point | 280.3 °C |
| Density | 1.216 g/cm³ |
II. Prospective Applications in Polymer Chemistry
Based on its chemical structure, this compound can be envisioned to function in several key roles within polymer synthesis:
-
As a Co-monomer in Polyester Synthesis: The most direct application is its use as a co-monomer in the synthesis of aromatic or aliphatic-aromatic polyesters. The phenolic hydroxyl group can react with dicarboxylic acids or their derivatives, while the methyl ester can undergo transesterification with diols. The incorporation of this monomer can introduce functionalities that modify the polymer's properties, such as enhanced thermal stability, altered crystallinity, and improved solubility in organic solvents. The resulting polyesters could find applications in specialty plastics, coatings, and biodegradable materials.[3][4]
-
As a Chain-Terminating Agent: Due to its single reactive hydroxyl group, this compound can be employed as a chain-terminating agent to control the molecular weight of polyesters and polycarbonates. By introducing a specific amount of this monomer into a polymerization reaction, the growth of polymer chains can be effectively capped, leading to polymers with a narrower molecular weight distribution and tailored processing characteristics.
-
As a Polymer Modifier: The phenolic hydroxyl group provides a reactive handle for grafting this compound onto existing polymers with complementary reactive groups (e.g., polymers with acid chloride or isocyanate functionalities). This surface modification can be used to alter the hydrophilicity, adhesion, and biocompatibility of the base polymer.
-
In the Synthesis of Functional Polymers for Drug Delivery: Polyesters are widely explored for their use in drug delivery systems due to their biocompatibility and biodegradability.[5][6] Polymers incorporating this compound could be designed to encapsulate and control the release of therapeutic agents. The aromatic and methoxy functionalities may offer specific interactions with drug molecules, enhancing loading capacity and modulating release kinetics.
III. Experimental Protocols: A Roadmap for Synthesis and Characterization
The following protocols are presented as a starting point for researchers interested in exploring the polymerization of this compound. These are based on established methods for analogous phenolic monomers and should be optimized for the specific desired polymer properties.
A. Synthesis of a Novel Polyester via Melt Polycondensation
This protocol describes a prospective method for the synthesis of a copolyester of this compound and a diol, such as 1,4-butanediol, with a dicarboxylic acid, such as sebacic acid.
Materials:
-
This compound
-
Sebacic acid
-
1,4-butanediol
-
Antimony(III) oxide (catalyst)
-
Toluene (for azeotropic removal of water)
-
Methanol
-
Chloroform
-
Nitrogen gas (high purity)
Equipment:
-
Three-necked round-bottom flask
-
Mechanical stirrer
-
Distillation head with condenser
-
Heating mantle with temperature controller
-
Vacuum pump
-
Schlenk line
Workflow Diagram:
Caption: Workflow for polyester synthesis via melt polycondensation.
Procedure:
-
Reactor Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a nitrogen inlet, and a distillation head, charge this compound, sebacic acid, 1,4-butanediol, and a catalytic amount of antimony(III) oxide (e.g., 0.05 mol% relative to the diacid).
-
Inert Atmosphere: Purge the reactor with high-purity nitrogen for at least 30 minutes to remove any oxygen and moisture. Maintain a gentle nitrogen flow throughout the initial stage of the reaction.
-
Esterification: Heat the reaction mixture to 180-200°C with constant stirring. Water will be generated as a byproduct of the esterification reaction. This can be removed by azeotropic distillation with toluene or by applying a partial vacuum. Continue this step until the evolution of water ceases.
-
Polycondensation: Gradually increase the temperature to 220-250°C while slowly reducing the pressure to below 1 mmHg. This stage facilitates the removal of excess diol and drives the polymerization to achieve a high molecular weight. The viscosity of the reaction mixture will increase significantly. Continue the reaction for several hours until the desired viscosity is reached.
-
Polymer Isolation: Cool the reactor to room temperature under a nitrogen atmosphere. The resulting polymer can be dissolved in a suitable solvent like chloroform.
-
Purification: Precipitate the dissolved polymer by slowly adding the solution to a non-solvent such as cold methanol with vigorous stirring. Filter the precipitated polymer and wash it several times with methanol to remove any unreacted monomers and catalyst residues.
-
Drying: Dry the purified polymer in a vacuum oven at a temperature below its glass transition temperature until a constant weight is achieved.
B. Characterization of the Synthesized Polyester
A thorough characterization of the synthesized polymer is crucial to understand its structure, molecular weight, and thermal properties.
Characterization Techniques:
| Technique | Purpose | Expected Observations |
| ¹H and ¹³C NMR Spectroscopy | To confirm the chemical structure and composition of the polymer. | Peaks corresponding to the aromatic protons of the this compound unit, as well as the aliphatic protons from the diol and diacid units, will be observed. The integration of these peaks can be used to determine the copolymer composition. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | To identify the functional groups present in the polymer. | A strong absorption band around 1720-1740 cm⁻¹ corresponding to the ester carbonyl group should be present. The disappearance of the broad -OH peak from the phenolic monomer will indicate successful polymerization. |
| Gel Permeation Chromatography (GPC) | To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI). | The GPC chromatogram will provide information on the molecular weight distribution of the polymer sample. |
| Differential Scanning Calorimetry (DSC) | To determine the glass transition temperature (Tg), melting temperature (Tm), and crystallinity. | The DSC thermogram will show a step change corresponding to the Tg and potentially a peak for the Tm if the polymer is semi-crystalline. |
| Thermogravimetric Analysis (TGA) | To evaluate the thermal stability of the polymer. | The TGA curve will show the onset of decomposition temperature and the weight loss profile as a function of temperature. |
Logical Flow for Polymer Characterization:
Caption: Logical flow for the comprehensive characterization of the synthesized polymer.
IV. Conclusion and Future Outlook
This compound stands as a promising, yet underexplored, monomer for the development of novel functional polymers. Its unique chemical structure offers a gateway to materials with tailored properties for a range of applications, from high-performance plastics to advanced biomedical devices. The prospective protocols and characterization methodologies outlined in this guide are intended to serve as a foundational resource for researchers venturing into this exciting area of polymer science. Further research into the polymerization kinetics, structure-property relationships, and biodegradability of polymers derived from this compound will undoubtedly unlock its full potential and contribute to the next generation of advanced materials.
V. References
-
Optimized Synthesis of Salicylate-based Poly(anhydride-esters). PMC. --INVALID-LINK--
-
METHYL 2,5-DIHYDROXY-4-METHOXYBENZOATE AldrichCPR | Sigma-Aldrich. Sigma-Aldrich. --INVALID-LINK--
-
Methyl 5-hydroxy-2-methoxybenzoate | 87513-63-1. Sigma-Aldrich. --INVALID-LINK--
-
Biobased Polyesters Derived from 2-Methoxyhydroquinone: Impact of Cyclic and Alkyl Chain Segments on Their Thermomechanical Properties, Biodegradability, and Ecotoxicity. SpringerLink. --INVALID-LINK--
-
This compound | C9H10O4 | CID 4072341. PubChem. --INVALID-LINK--
-
The synthesis of methyl 2-hydroxy-5-methoxy-3-methylbenzoate. ResearchGate. --INVALID-LINK--
-
5-(2-Hydroxy-5-methoxybenzoyl)-1-methyl-3-nitropyridin-2(1H)-one. ResearchGate. --INVALID-LINK--
-
Application of Methyl 4-hydroxy-3,5-dimethylbenzoate in Polymer Chemistry: A Prospective Analysis and Protocols Based on Analogo. Benchchem. --INVALID-LINK--
-
This compound. Cheméo. --INVALID-LINK--
-
PREPARATION AND CHARACTERIZATION OF POLY-(METHYL ETHYL CYANOACRYLATE) PARTICLES CONTAINING 5-AMINOSALICYLIC ACID. SID. --INVALID-LINK--
-
This compound. CymitQuimica. --INVALID-LINK--
-
Methyl 2-hydroxy-4-methoxybenzoate, 98% 50 g | Buy Online | Thermo Scientific Chemicals. Thermo Fisher Scientific. --INVALID-LINK--
-
Synthesis and styrene copolymerization of novel hydroxy, methyl and methoxy ring-trisubstituted phenylcyanoacrylates | Organic Chemistry | ChemRxiv | Cambridge Open Engage. Cambridge Open Engage. --INVALID-LINK--
-
Controlled polymerizations using metal–organic frameworks. RSC Publishing. --INVALID-LINK--
-
Synthesis of Bioacrylic Polymers from Dihydro-5-hydroxyl furan-2-one (2H-HBO) by Free and Controlled Radical Polymerization. ACS Publications. --INVALID-LINK--
-
This compound (C9H10O4). PubChemLite. --INVALID-LINK--
-
Polyesters and Polyester Nano- and Microcarriers for Drug Delivery. PMC. --INVALID-LINK--
References
- 1. scielo.br [scielo.br]
- 2. mdpi.com [mdpi.com]
- 3. Biodegradation of polyesters containing aromatic constituents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. utd-ir.tdl.org [utd-ir.tdl.org]
- 6. Polyesters and Polyester Nano- and Microcarriers for Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
optimizing reaction conditions for Methyl 2-hydroxy-5-methoxybenzoate synthesis
Welcome to the technical support center for the synthesis of Methyl 2-hydroxy-5-methoxybenzoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions related to this specific chemical synthesis. As Senior Application Scientists, we aim to combine technical accuracy with practical, field-tested insights to help you optimize your reaction conditions and overcome common challenges.
Troubleshooting Guide
This section addresses specific issues that you may encounter during the synthesis of this compound, providing explanations and actionable solutions.
Question: Why is my yield of this compound consistently low?
Answer:
Low yields can stem from several factors, ranging from suboptimal reaction conditions to incomplete conversion of starting materials. Here’s a breakdown of potential causes and how to address them:
-
Incomplete Carboxylation (Kolbe-Schmitt Reaction): The Kolbe-Schmitt reaction, a common route to hydroxybenzoic acids, is notoriously sensitive to reaction conditions.[1][2] High temperatures and pressures are often required to drive the reaction to completion.[2]
-
Troubleshooting:
-
Temperature and Pressure: Ensure your reaction is running at the optimal temperature and pressure as specified in the literature for the specific variation of the Kolbe-Schmitt reaction you are employing. For the carboxylation of 4-methoxy-2-methylphenol, high yields of the corresponding acid were obtained by bubbling CO2 through a solution of the sodium salt in refluxing bis-(2-methoxyethyl)ether (b.p. 162°C).[1]
-
Solvent Choice: The solubility of the phenoxide salt in the solvent is crucial. Solvents like dimethylacetamide (DMA) have been shown to be effective at lower pressures.[1]
-
Base and Salt Formation: Incomplete formation of the phenoxide salt will directly lead to lower yields. Ensure your base (e.g., sodium hydride) is fresh and the reaction is conducted under anhydrous conditions to prevent quenching of the base.
-
-
-
Suboptimal Esterification: If you are synthesizing the final product via esterification of 2-hydroxy-5-methoxybenzoic acid, incomplete conversion can be a major issue.
-
Troubleshooting:
-
Catalyst: Ensure you are using an appropriate acid catalyst (e.g., sulfuric acid) in the correct concentration.
-
Reaction Time and Temperature: Esterification is an equilibrium-driven process. Ensure sufficient reaction time and the appropriate temperature to drive the equilibrium towards the product. For a similar esterification, a reaction time of 8 hours was found to be optimal.[3]
-
Water Removal: The water produced during esterification can shift the equilibrium back to the reactants. Consider using a Dean-Stark apparatus or a drying agent to remove water as it is formed.
-
-
-
Side Reactions: The formation of unwanted byproducts will consume your starting materials and reduce the yield of the desired product.
-
Troubleshooting:
-
Isomer Formation: In the Kolbe-Schmitt reaction, para-carboxylation can compete with the desired ortho-carboxylation, especially with potassium salts.[2] Using sodium salts generally favors the formation of the ortho-isomer (salicylic acid derivatives).[2]
-
Starting Material Purity: Impurities in your starting materials (e.g., 4-methoxyphenol) can lead to a variety of side reactions. Ensure the purity of your starting materials before beginning the synthesis.
-
-
Question: What are the common impurities in my final product, and how can I minimize them?
Answer:
Common impurities often include unreacted starting materials, isomeric byproducts, and products of side reactions.
-
Unreacted 2-hydroxy-5-methoxybenzoic acid: This is a common impurity if the esterification reaction does not go to completion.
-
Minimization and Removal:
-
Optimize esterification conditions as described above (catalyst, time, temperature, water removal).
-
Purification can be achieved by washing the crude product with a mild aqueous base (e.g., sodium bicarbonate solution) to remove the acidic starting material. The desired ester will remain in the organic layer.
-
-
-
Isomeric Byproducts (e.g., Methyl 4-hydroxy-3-methoxybenzoate): As mentioned, the Kolbe-Schmitt reaction can produce the para-substituted isomer.
-
Minimization and Removal:
-
Use sodium phenoxide instead of potassium phenoxide to favor ortho-carboxylation.[2]
-
Purification can be challenging due to similar physical properties. Fractional distillation or column chromatography may be necessary.
-
-
-
Byproducts from the Reimer-Tiemann Reaction: If 2-hydroxy-5-methoxybenzaldehyde is an intermediate, impurities from its synthesis via the Reimer-Tiemann reaction on 4-methoxyphenol can carry through.[4]
-
Minimization and Removal:
-
Purify the intermediate aldehyde before proceeding to the next step.
-
Common purification techniques for aldehydes include recrystallization, distillation, or chromatography.
-
-
Question: My reaction has failed completely. What are the most likely causes?
Answer:
Complete reaction failure is often due to a critical error in the experimental setup or the quality of the reagents.
-
Inactive Reagents:
-
Sodium Hydride: Sodium hydride is highly reactive and can be deactivated by moisture. Use freshly opened or properly stored sodium hydride.
-
Grignard Reagents (if applicable): If using a Grignard-based carboxylation, ensure anhydrous conditions are strictly maintained, as Grignard reagents are extremely sensitive to water.
-
-
Incorrect Reaction Conditions:
-
Temperature: Some steps, like the formation of the phenoxide salt, may require specific temperature control. Ensure you are following the protocol precisely.
-
Atmosphere: Reactions involving highly reactive intermediates like phenoxides or Grignard reagents should be carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent reaction with oxygen or moisture.
-
-
Faulty Equipment:
-
Leaky Apparatus: A leak in your reaction setup can allow moisture or oxygen to enter, quenching the reaction.
-
Inefficient Stirring: In heterogeneous reactions (e.g., with sodium hydride), inefficient stirring can lead to poor mixing and a lack of reaction.
-
Frequently Asked Questions (FAQs)
This section provides answers to broader questions about the synthesis of this compound.
What are the most common synthetic routes to this compound?
The most prevalent synthetic strategies involve two key transformations: a carboxylation step and an esterification step. The order of these steps can vary.
-
Carboxylation followed by Esterification:
-
Step 1: Carboxylation of 4-methoxyphenol. The most common method is the Kolbe-Schmitt reaction , where the sodium salt of 4-methoxyphenol is reacted with carbon dioxide under pressure and heat to yield 2-hydroxy-5-methoxybenzoic acid.[1][2]
-
Step 2: Esterification. The resulting 2-hydroxy-5-methoxybenzoic acid is then esterified, typically by reacting it with methanol in the presence of an acid catalyst like sulfuric acid, to produce this compound.[3][5]
-
-
Esterification followed by other transformations: While less direct for this specific molecule, some syntheses of related compounds start with an esterified precursor. For example, a process for preparing 2-methoxy-5-aminosulfonyl methyl benzoate starts with methyl salicylate, which is then subjected to etherification and other functional group transformations.[6]
What are the critical safety precautions for this synthesis?
-
Sodium Hydride: This is a highly flammable solid that reacts violently with water to produce hydrogen gas. It should be handled under an inert atmosphere and away from any sources of ignition.
-
Thionyl Chloride: If used for chlorination steps in alternative syntheses, thionyl chloride is corrosive and toxic. It reacts with water to release toxic gases (HCl and SO2). It must be handled in a well-ventilated fume hood.
-
Dimethyl Sulfate: This is a potent alkylating agent and is carcinogenic and toxic. Handle with extreme caution, using appropriate personal protective equipment (PPE), and work in a fume hood.
-
High-Pressure Reactions: The Kolbe-Schmitt reaction often requires high pressure. Ensure that the reaction vessel is rated for the pressures being used and that all safety precautions for high-pressure work are followed.
How can I monitor the progress of my reaction?
-
Thin Layer Chromatography (TLC): TLC is a quick and effective way to monitor the disappearance of starting materials and the appearance of the product.
-
High-Performance Liquid Chromatography (HPLC): For more quantitative analysis, HPLC can be used to determine the relative concentrations of reactants and products over time.[5]
-
Gas Chromatography (GC): If the components are sufficiently volatile, GC can also be an effective monitoring tool.
Data and Protocols
Table 1: Optimized Reaction Conditions for a Related Synthesis
The following table presents optimized conditions for a multi-step synthesis leading to a related compound, Methyl 2-methoxy-5-aminosulfonyl benzoate, which can provide insights into optimizing individual steps.[3][5]
| Reaction Step | Key Parameters Optimized | Optimal Conditions | Reported Yield |
| Etherification | Molar ratio, Reaction time, Temperature | Molar ratio of salicylic acid to sodium hydroxide to dimethyl sulfate: 1:2:excess; 5 hours reaction time. | 92.6% |
| Sulfonyl Chloride | Molar ratio, Reaction time, Temperature | Molar ratio of methoxy benzoic acid to chlorosulfonic acid: 1:5; 2 hours reaction time at 50-70°C. | 95.7% |
| Amine | Ammonia concentration, Reaction time, Temperature | - | 75.8% |
| Esterification | Molar ratio, Reaction time | Molar ratio of acid to methanol to sulfuric acid: 1:55:1.1; 8 hours reaction time. | 97.4% |
Experimental Protocol: Synthesis of 2-Hydroxy-5-methoxy-3-methylbenzoic Acid via Kolbe-Schmitt Reaction
This protocol is for a closely related compound and illustrates the general procedure for the carboxylation step.[1]
-
Preparation of the Sodium Salt: To a stirred solution formed by adding 33.1 g (0.24 mole) of 4-methoxy-2-methylphenol in 100 ml of diglyme to a suspension of 5.8 g (0.24 mole) of sodium hydride in 25 ml of dry diglyme at room temperature.
-
Carboxylation: Carbon dioxide gas was bubbled into the stirred solution at its boiling point over a period of 9 hours.
-
Workup:
-
The mixture was cooled to room temperature, diluted with water, and neutralized with dilute HCl.
-
The product was extracted into a 1:1 ether-benzene solution.
-
The organic layer was washed with NaHCO3 solution, water, and saturated NaCl solution.
-
The organic layer was dried over Na2SO4.
-
The solvent was removed to yield the product.
-
Experimental Protocol: Esterification of 2-hydroxy-5-methoxybenzoic acid
This is a general protocol for Fischer esterification.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 2-hydroxy-5-methoxybenzoic acid in an excess of methanol.
-
Catalyst Addition: Slowly add a catalytic amount of concentrated sulfuric acid.
-
Reflux: Heat the mixture to reflux and maintain for several hours (monitor by TLC).
-
Workup:
-
Cool the reaction mixture and remove the excess methanol under reduced pressure.
-
Dissolve the residue in an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water, saturated sodium bicarbonate solution (to remove unreacted acid), and brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude product by recrystallization or column chromatography.
Visualizations
Workflow for Optimizing Reaction Conditions
Caption: A general workflow for the systematic optimization of reaction conditions.
Troubleshooting Decision Tree for Low Yield
Caption: A decision tree for troubleshooting low product yield.
References
- 1. tandfonline.com [tandfonline.com]
- 2. researchgate.net [researchgate.net]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. 2-Hydroxy-5-methoxybenzaldehyde - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. CN1884259A - Process for preparing 2-methoxyl-5-amino sulfonyl methyl benzoate - Google Patents [patents.google.com]
Technical Support Center: Synthesis of Methyl 2-hydroxy-5-methoxybenzoate
This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of Methyl 2-hydroxy-5-methoxybenzoate. It provides in-depth troubleshooting advice and answers to frequently asked questions, drawing from established chemical principles and practical laboratory experience. Our goal is to empower you to identify, mitigate, and resolve common issues encountered during this synthesis, thereby improving yield, purity, and overall success of your experiments.
Troubleshooting Guide: Common Issues and Solutions
The synthesis of this compound typically proceeds via a two-step process: the Kolbe-Schmitt carboxylation of 4-methoxyphenol to yield 5-methoxysalicylic acid, followed by the esterification of the resulting acid. This guide is structured to address potential side products and challenges in each of these critical stages.
Part 1: Kolbe-Schmitt Carboxylation of 4-Methoxyphenol
The Kolbe-Schmitt reaction is a powerful method for the ortho-carboxylation of phenols. However, its regioselectivity and efficiency can be influenced by several factors, leading to the formation of undesired side products.[1][2][3]
Issue 1: Low Yield of 5-methoxysalicylic acid and Presence of an Isomeric Impurity
-
Observation: Chromatographic analysis (TLC, HPLC, or GC-MS) of the crude product reveals a significant amount of an isomeric byproduct alongside the desired 5-methoxysalicylic acid. The overall yield of the desired product is lower than expected.
-
Probable Cause & Side Product: The primary isomeric side product in the Kolbe-Schmitt reaction of 4-methoxyphenol is 4-hydroxy-3-methoxybenzoic acid . The regioselectivity of the carboxylation (ortho vs. para to the hydroxyl group) is highly dependent on the reaction conditions, particularly the choice of the counter-ion of the phenoxide.[3][4]
-
Sodium phenoxide tends to favor ortho-carboxylation, leading to the desired 5-methoxysalicylic acid. This is attributed to the chelation of the sodium ion between the phenoxide oxygen and the incoming carbon dioxide.
-
Potassium phenoxide , due to the larger ionic radius of potassium, is less effective at chelation and tends to favor the thermodynamically more stable para-carboxylation product, 4-hydroxy-3-methoxybenzoic acid.[4]
-
-
Solutions & Preventative Measures:
-
Choice of Base: Utilize sodium hydroxide to generate the sodium phenoxide in situ. Avoid using potassium hydroxide or potassium carbonate if the ortho-isomer is the desired product.
-
Temperature Control: The reaction temperature can also influence the isomer ratio. While higher temperatures can sometimes favor the para-isomer, it is crucial to follow established protocols for the specific substrate. For the Kolbe-Schmitt reaction, temperatures are typically maintained around 125-150°C under pressure.[1]
-
Reaction Conditions: Ensure anhydrous conditions, as the presence of water can decrease the yield.[5]
-
Issue 2: Presence of Unreacted 4-Methoxyphenol
-
Observation: The crude product contains a significant amount of the starting material, 4-methoxyphenol.
-
Probable Cause:
-
Incomplete reaction: The reaction may not have gone to completion due to insufficient reaction time, temperature, or pressure of carbon dioxide.
-
Inefficient carboxylation: The phenoxide may not be reacting efficiently with the carbon dioxide, which is a weak electrophile.[2]
-
-
Solutions & Preventative Measures:
-
Optimize Reaction Parameters: Ensure the reaction is carried out at the recommended temperature and pressure for a sufficient duration. The typical conditions for the Kolbe-Schmitt reaction are high pressure (around 100 atm) and elevated temperature (125 °C).[1]
-
Ensure Proper Mixing: Adequate stirring is crucial to ensure efficient contact between the solid phenoxide and gaseous carbon dioxide.
-
Purity of Reagents: Use dry reagents and solvents to avoid side reactions and deactivation of the phenoxide.[5]
-
| Side Product | Formation Pathway | Key Identification Marker | Prevention/Mitigation |
| 4-hydroxy-3-methoxybenzoic acid | para-carboxylation of 4-methoxyphenol | Isomeric peak in HPLC/GC-MS | Use sodium hydroxide instead of potassium hydroxide. |
| 4-Methoxyphenol | Incomplete reaction | Presence of starting material | Optimize reaction time, temperature, and CO2 pressure. |
Part 2: Esterification of 5-Methoxysalicylic Acid
The most common method for this step is the Fischer-Speier esterification, which involves reacting the carboxylic acid with an alcohol (methanol) in the presence of a strong acid catalyst.[6]
Issue 1: Low Conversion to the Ester
-
Observation: The reaction mixture contains a significant amount of unreacted 5-methoxysalicylic acid after the stipulated reaction time.
-
Probable Cause & Side Product: Fischer esterification is an equilibrium-controlled process.[6][7] The presence of water, a byproduct of the reaction, can drive the equilibrium back towards the starting materials, leading to incomplete conversion.
-
Solutions & Preventative Measures:
-
Use of Excess Methanol: Employing a large excess of methanol can shift the equilibrium towards the product side.[7][8]
-
Removal of Water: While not always necessary for this specific reaction if a large excess of methanol is used, for challenging esterifications, techniques like azeotropic distillation with a Dean-Stark apparatus can be used to remove water as it is formed.
-
Sufficient Catalyst: Ensure an adequate amount of a strong acid catalyst (e.g., sulfuric acid or p-toluenesulfonic acid) is used.[8]
-
Issue 2: Formation of a Colored Impurity
-
Observation: The final product has a yellowish or brownish tint, indicating the presence of impurities.
-
Probable Cause & Side Product:
-
Phenolic Oxidation: The phenolic hydroxyl group is susceptible to oxidation, especially at elevated temperatures in the presence of acid and trace metals, leading to colored byproducts.
-
Decarboxylation: At higher temperatures, salicylic acid derivatives can undergo decarboxylation to form phenols. In this case, 4-methoxyphenol could be formed from the starting 5-methoxysalicylic acid.
-
-
Solutions & Preventative Measures:
-
Temperature Control: Avoid excessive heating during the esterification and subsequent purification steps.
-
Inert Atmosphere: Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can minimize oxidation.
-
Purification: The colored impurities can often be removed by recrystallization or column chromatography.
-
Issue 3: Presence of a diether byproduct
-
Observation: Mass spectrometry analysis indicates the presence of a compound with a molecular weight corresponding to Methyl 2,5-dimethoxybenzoate.
-
Probable Cause & Side Product: While less common in a standard Fischer esterification, if the synthesis involves the use of a methylating agent (like dimethyl sulfate) under basic conditions to form the ester, O-methylation of the phenolic hydroxyl group can occur, leading to the formation of Methyl 2,5-dimethoxybenzoate .
-
Solutions & Preventative Measures:
-
Choice of Esterification Method: Fischer esterification, using an acid catalyst, is the preferred method to avoid this side reaction.
-
Control of Reaction Conditions: If a methylating agent must be used, careful control of stoichiometry and reaction conditions is necessary to favor C-esterification over O-methylation.
-
| Side Product | Formation Pathway | Key Identification Marker | Prevention/Mitigation |
| 5-Methoxysalicylic acid | Incomplete esterification | Presence of starting material | Use excess methanol, ensure sufficient catalyst. |
| 4-Methoxyphenol | Decarboxylation of starting material | Lower boiling point impurity | Avoid excessive heating. |
| Methyl 2,5-dimethoxybenzoate | O-methylation of phenolic group | Higher molecular weight byproduct | Use Fischer esterification; avoid basic conditions with methylating agents. |
| Oxidized byproducts | Oxidation of the phenolic group | Colored impurities | Use an inert atmosphere, avoid high temperatures. |
Frequently Asked Questions (FAQs)
Q1: My Kolbe-Schmitt reaction is consistently giving me a poor yield of the desired ortho-product. What is the most likely reason?
A1: The most probable cause is the use of a potassium-based base (like KOH or K2CO3) instead of a sodium-based one (NaOH). Potassium ions favor the formation of the para-isomer, 4-hydroxy-3-methoxybenzoic acid.[4] To maximize the yield of the desired 5-methoxysalicylic acid, it is crucial to use sodium hydroxide to generate the sodium phenoxide.
Q2: I am having trouble separating the isomeric acids formed during the Kolbe-Schmitt reaction. What purification techniques are recommended?
A2: The separation of isomeric hydroxybenzoic acids can be challenging due to their similar polarities. Fractional crystallization can sometimes be effective if there is a significant difference in the solubility of the isomers in a particular solvent system. However, preparative HPLC or column chromatography on silica gel using a suitable solvent gradient (e.g., a mixture of hexane and ethyl acetate with a small amount of acetic acid) is often the most reliable method for achieving high purity.
Q3: During the esterification of 5-methoxysalicylic acid, my reaction seems to stall and not go to completion. What can I do?
A3: This is a common issue with Fischer esterifications due to the equilibrium nature of the reaction.[6][7] The most straightforward solution is to use a large excess of methanol, which will act as both a reactant and the solvent, driving the equilibrium towards the formation of the ester.[7][8] Ensure you are also using a catalytic amount of a strong acid like sulfuric acid.
Q4: My final this compound product is off-white or slightly yellow. How can I improve its color?
A4: The color is likely due to the presence of small amounts of oxidized phenolic impurities. Recrystallization from a suitable solvent (such as methanol/water or ethanol/water) is often effective in removing these colored byproducts. You can also try treating a solution of the product with a small amount of activated carbon before filtration and recrystallization.
Experimental Workflow Visualization
The following diagram illustrates the synthetic pathway for this compound, highlighting the formation of the main side product in the Kolbe-Schmitt reaction.
Caption: Synthetic pathway for this compound.
References
- 1. Kolbe–Schmitt reaction - Wikipedia [en.wikipedia.org]
- 2. Kolbe's Reaction - GeeksforGeeks [geeksforgeeks.org]
- 3. byjus.com [byjus.com]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. jk-sci.com [jk-sci.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. westfield.ma.edu [westfield.ma.edu]
- 8. reddit.com [reddit.com]
Technical Support Center: Troubleshooting Failed Methyl 2-hydroxy-5-methoxybenzoate Reactions
Welcome to the technical support center for the synthesis of Methyl 2-hydroxy-5-methoxybenzoate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during this synthesis. As a Senior Application Scientist, my goal is to provide not just procedural steps, but also the underlying scientific reasoning to empower you to troubleshoot effectively and optimize your reaction outcomes.
Introduction
The synthesis of this compound, a valuable intermediate in pharmaceutical and organic synthesis, is most commonly achieved via the Fischer esterification of 5-methoxysalicylic acid with methanol, catalyzed by a strong acid. While seemingly straightforward, this reaction is governed by an equilibrium and is sensitive to several factors that can lead to low yields or complete failure. This guide provides a structured approach to identifying and resolving these issues.
Troubleshooting Guide: Question & Answer Format
This section directly addresses specific problems you may encounter during the synthesis of this compound.
Problem 1: Very Low or No Product Formation
Question: I've followed the standard Fischer esterification protocol for this compound, but my TLC analysis shows only the starting material (5-methoxysalicylic acid) and no product spot. What are the likely causes and how can I fix this?
Answer: This is a common issue and often points to problems with the reaction equilibrium or the catalytic activity. Let's break down the potential causes and solutions.
Potential Cause A: Reversible Reaction Equilibrium
The Fischer esterification is a reversible reaction where the starting materials and products exist in equilibrium.[1][2][3] To drive the reaction towards the formation of the ester, the equilibrium must be shifted to the right according to Le Châtelier's principle.[2][4]
Recommended Solutions:
-
Use a Large Excess of Methanol: Methanol serves as both a reactant and the solvent. Using a large excess (e.g., 10-20 fold or more by volume compared to the starting acid) will shift the equilibrium towards the product side.[1][5]
-
Remove Water: Water is a byproduct of the reaction, and its presence can drive the equilibrium back towards the starting materials (hydrolysis).[1][3][5]
-
Use Anhydrous Reagents and Glassware: Ensure your methanol is anhydrous and all glassware is thoroughly dried before use.
-
Consider a Dehydrating Agent: While not always necessary with a large excess of alcohol, molecular sieves can be added to the reaction mixture to sequester the water as it is formed.[1]
-
Potential Cause B: Inactive or Insufficient Catalyst
The acid catalyst is crucial for protonating the carbonyl oxygen of the carboxylic acid, thereby increasing its electrophilicity and facilitating the nucleophilic attack by methanol.[2]
Recommended Solutions:
-
Verify Catalyst Quality: Concentrated sulfuric acid or p-toluenesulfonic acid can degrade over time, especially if improperly stored. Use a fresh, unopened bottle of the acid catalyst if possible.[5]
-
Ensure Sufficient Catalyst Loading: Typically, a catalytic amount of strong acid is used. For sulfuric acid, this is often a few drops to 0.1-0.2 equivalents.[5][6] Ensure you are adding an adequate amount.
Potential Cause C: Suboptimal Reaction Conditions
Recommended Solutions:
-
Reaction Time and Temperature: The reaction is typically run at the reflux temperature of methanol (around 65 °C).[5] Ensure your heating mantle or oil bath is set to the correct temperature. The reaction can be slow, sometimes requiring several hours to reach equilibrium.[1][7] Monitor the reaction progress by Thin Layer Chromatography (TLC). If the reaction has stalled, extending the reflux time may be necessary.
-
Adequate Mixing: Ensure the reaction mixture is being stirred effectively to ensure proper mixing of reactants and catalyst.
Problem 2: Presence of Significant Impurities Alongside the Product
Question: My reaction seems to have worked, as I see a new spot on my TLC. However, after workup, my NMR spectrum is messy, indicating the presence of significant impurities. What could these be and how can I avoid them?
Answer: Impurity formation can arise from side reactions of the starting material or product. Let's explore the most probable culprits.
Potential Side Reaction A: Decarboxylation of the Starting Material
Salicylic acid and its derivatives can undergo decarboxylation (loss of CO2) at elevated temperatures, especially in the presence of an acid or base catalyst.[8][9][10][11] In this case, 5-methoxysalicylic acid could decarboxylate to form 4-methoxyphenol.
Recommended Solutions:
-
Careful Temperature Control: Avoid excessive heating. Maintain a gentle reflux and do not overheat the reaction mixture.
-
Purification: If decarboxylation has occurred, the resulting 4-methoxyphenol can often be removed by column chromatography.
Potential Side Reaction B: Self-Esterification (Dimerization/Polymerization)
Since 5-methoxysalicylic acid contains both a hydroxyl and a carboxylic acid group, it is theoretically possible for one molecule to react with another, forming a dimer or even a polyester.[5][12] While less common under standard Fischer esterification conditions due to the high concentration of methanol, it can occur if the reaction is overheated or if there is insufficient methanol.
Recommended Solutions:
-
Maintain a Large Excess of Methanol: This ensures that the carboxylic acid is more likely to react with methanol than with another molecule of the starting material.
-
Moderate Reaction Temperature: As with decarboxylation, avoiding excessive heat can minimize this side reaction.[5]
Potential Side Reaction C: Incomplete Reaction
If the reaction has not gone to completion, you will have unreacted 5-methoxysalicylic acid in your final product mixture.
Recommended Solutions:
-
Monitor Reaction to Completion: Use TLC to monitor the disappearance of the starting material.
-
Aqueous Base Wash during Workup: During the workup procedure, washing the organic layer with a mild aqueous base solution, such as saturated sodium bicarbonate, will extract the unreacted acidic starting material into the aqueous layer, leaving your ester product in the organic layer.[4][7][13][14]
Problem 3: Product is Lost During Workup/Purification
Question: I believe my reaction was successful, but I lost most of my product during the extraction and purification steps. What are some common pitfalls during the workup of this compound?
Answer: Product loss during workup is a frustrating experience. Here are some key points to consider for this specific molecule.
Pitfall A: Hydrolysis of the Ester
The ester can be hydrolyzed back to the carboxylic acid and methanol under either acidic or basic conditions, especially with heating.[15][16]
Recommended Solutions:
-
Use a Mild Base for Neutralization: When neutralizing the reaction mixture and washing out the unreacted acid, use a mild base like sodium bicarbonate.[4][7][14] Avoid using strong bases like sodium hydroxide, as this can promote the hydrolysis of your ester product, especially if the mixture heats up.
-
Perform Extractions at Room Temperature: Do not heat the mixture during the workup process.
Pitfall B: Emulsion Formation
During the liquid-liquid extraction, an emulsion (a stable mixture of the organic and aqueous layers) can form, making separation difficult and leading to product loss.
Recommended Solutions:
-
Gentle Mixing: When shaking the separatory funnel, do so gently and vent frequently.
-
Brine Wash: Washing the organic layer with a saturated aqueous sodium chloride (brine) solution can help to break up emulsions by increasing the ionic strength of the aqueous layer.[6]
Pitfall C: Inefficient Extraction
Recommended Solutions:
-
Choice of Extraction Solvent: Ethyl acetate is a common and effective solvent for extracting this compound.[7] Dichloromethane can also be used.
-
Multiple Extractions: Perform multiple extractions with smaller volumes of the organic solvent rather than a single extraction with a large volume. This is a more efficient way to recover the product from the aqueous layer.
Frequently Asked Questions (FAQs)
Q1: What is a typical protocol for the synthesis of this compound?
A1: A general protocol involves dissolving 5-methoxysalicylic acid in an excess of anhydrous methanol, followed by the catalytic addition of concentrated sulfuric acid. The mixture is then refluxed for several hours until the reaction is complete (monitored by TLC). After cooling, the excess methanol is removed under reduced pressure, and the residue is dissolved in an organic solvent like ethyl acetate. The organic solution is then washed with water, saturated sodium bicarbonate solution, and brine. After drying over an anhydrous drying agent (e.g., sodium sulfate), the solvent is evaporated to yield the crude product, which can be further purified by column chromatography or distillation if necessary.[6][7]
Q2: How can I monitor the progress of the reaction?
A2: Thin Layer Chromatography (TLC) is the most convenient method. Spot the reaction mixture on a TLC plate alongside a spot of the starting material (5-methoxysalicylic acid). A suitable eluent system would be a mixture of hexane and ethyl acetate (e.g., 7:3 or 1:1 v/v). The product, being less polar than the starting carboxylic acid, will have a higher Rf value. The reaction is considered complete when the spot corresponding to the starting material has disappeared or is very faint.[5]
Q3: What are the key safety precautions for this reaction?
A3:
-
Methanol: is toxic and flammable. Handle in a well-ventilated fume hood and away from ignition sources.
-
Concentrated Sulfuric Acid: is highly corrosive and a strong oxidizing agent. Always wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Add the acid slowly to the methanol, as the dissolution is exothermic.
-
Workup: Be cautious when neutralizing the acid catalyst, as this can generate heat and gas.
Q4: Can I use a different alcohol?
A4: Yes, the Fischer esterification can be performed with other primary or secondary alcohols to synthesize different esters of 5-methoxysalicylic acid.[1] However, the reaction conditions, particularly the temperature and reaction time, may need to be optimized for different alcohols. Tertiary alcohols are generally not suitable for Fischer esterification as they are prone to elimination reactions under acidic conditions.[1]
Visualizing the Process
Fischer Esterification Mechanism
Caption: Mechanism of Fischer Esterification.
Troubleshooting Workflow for Low Yield
Caption: Decision tree for troubleshooting low yield.
Quantitative Data Summary
| Parameter | Recommended Value/Condition | Rationale |
| Methanol to Acid Ratio | >10:1 (v/w) | Shifts equilibrium towards product formation.[1][5] |
| Catalyst Loading (H₂SO₄) | 0.1 - 0.2 equivalents | Sufficient to catalyze the reaction without promoting side reactions.[5][6] |
| Reaction Temperature | Reflux (~65 °C) | Optimal temperature for methanol reflux without causing degradation.[5] |
| Reaction Time | 2 - 48 hours | Reaction can be slow; monitor by TLC to determine completion.[1][7] |
| Workup Neutralizing Agent | Saturated NaHCO₃ solution | Mild base prevents hydrolysis of the ester product.[4][7][14] |
References
- 1. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 2. Fischer Esterification - Chemistry Steps [chemistrysteps.com]
- 3. athabascau.ca [athabascau.ca]
- 4. ochemonline.pbworks.com [ochemonline.pbworks.com]
- 5. benchchem.com [benchchem.com]
- 6. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 7. prepchem.com [prepchem.com]
- 8. cdnsciencepub.com [cdnsciencepub.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. US3061651A - Manufacture of phenols by decarboxylation of salicylic acids - Google Patents [patents.google.com]
- 11. Decarboxylation [organic-chemistry.org]
- 12. reddit.com [reddit.com]
- 13. cerritos.edu [cerritos.edu]
- 14. fjetland.cm.utexas.edu [fjetland.cm.utexas.edu]
- 15. zenodo.org [zenodo.org]
- 16. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
Technical Support Center: Optimizing the Synthesis of Methyl 2-hydroxy-5-methoxybenzoate
Prepared by the Office of the Senior Application Scientist
This guide is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the synthesis of Methyl 2-hydroxy-5-methoxybenzoate. Our goal is to provide practical, evidence-based solutions to improve reaction yields, minimize impurities, and streamline your workflow.
Part I: Troubleshooting Guide
This section addresses specific issues in a question-and-answer format, providing in-depth explanations and actionable advice.
Q1: My reaction yield is consistently low. What are the primary factors to investigate?
A1: Low yield in the synthesis of this compound, typically via Fischer-Speier esterification of 2-hydroxy-5-methoxybenzoic acid, is a common issue. The root causes can be traced to several key areas of the experimental setup and execution.
-
Chemical Equilibrium: Fischer esterification is a reversible reaction.[1][2] The presence of water, a byproduct, can shift the equilibrium back towards the reactants, thus limiting the yield. Efficient removal of water is paramount.
-
Steric Hindrance: While not severely hindered, the substituents on the benzoic acid derivative can slow down the reaction rate compared to unsubstituted benzoic acid.[1][2] This necessitates optimized reaction conditions to achieve completion.
-
Catalyst Inefficiency: The choice and concentration of the acid catalyst are critical. An insufficient amount of a weak catalyst may not effectively protonate the carbonyl group of the carboxylic acid, leading to a slow or incomplete reaction.[1]
-
Suboptimal Temperature and Time: The reaction may not have reached equilibrium if the reaction time is too short or the temperature is too low to overcome the activation energy.[3][4]
-
Impure Reagents: The quality of your starting materials, particularly the methanol and the benzoic acid derivative, is crucial. Water in the methanol, for instance, will directly inhibit the reaction.[5]
Q2: I'm observing a significant amount of unreacted starting material via TLC/HPLC. How can I drive the reaction to completion?
A2: This is a classic equilibrium problem. To drive the reaction forward, you must apply Le Châtelier's principle.
-
Use Excess Alcohol: The most straightforward method is to use methanol as the limiting reagent and as the solvent. A large molar excess of methanol (e.g., 10-20 equivalents or more) will shift the equilibrium towards the product side.
-
Actively Remove Water: For larger-scale reactions where using a vast excess of methanol is impractical, active water removal is the best strategy. This can be achieved using a Dean-Stark apparatus with a solvent like toluene that forms an azeotrope with water.[1] Alternatively, incorporating molecular sieves (3Å or 4Å) into the reaction mixture can effectively sequester the water as it is formed.
-
Increase Catalyst Concentration: A modest increase in the concentration of your strong acid catalyst (e.g., concentrated H₂SO₄) can accelerate the rate at which equilibrium is reached. However, be cautious, as excessive amounts can lead to side reactions like dehydration or charring, especially at high temperatures.
Q3: What are the likely side products, and how can they be minimized?
A3: While the primary reaction is esterification, other pathways can lead to impurities.
-
Dimerization/Anhydride Formation: Under strong acidic conditions and high temperatures, two molecules of the carboxylic acid can condense to form an anhydride. This is less common in the presence of a nucleophilic alcohol but can occur if the reaction is overheated or if the alcohol concentration is too low.
-
O-methylation: Although the phenolic hydroxyl group is less nucleophilic than the methanol, there is a minor risk of methylation to form Methyl 2,5-dimethoxybenzoate, especially if harsh methylating agents like dimethyl sulfate are used instead of methanol under acidic conditions. When using methanol with an acid catalyst, this is generally not a significant side reaction.
-
Sulfonation: If using a large excess of concentrated sulfuric acid at elevated temperatures, sulfonation of the aromatic ring is a potential side reaction, though it is unlikely under typical esterification conditions.
Minimization Strategies:
-
Maintain optimal reaction temperatures (typically the reflux temperature of methanol).
-
Use a catalytic amount of a strong acid rather than a stoichiometric amount.
-
Ensure the purity of your starting 2-hydroxy-5-methoxybenzoic acid.
Q4: My workup is inefficient, and I'm losing product during purification. What is the best practice for isolation?
A4: An effective workup hinges on exploiting the chemical differences between your product, the starting material, and the catalyst.
-
Catalyst Neutralization: After the reaction is complete, cool the mixture and carefully neutralize the acid catalyst. A dilute solution of sodium bicarbonate (NaHCO₃) is ideal.[1] Add it slowly until effervescence ceases. This deprotonates the unreacted carboxylic acid, forming a water-soluble sodium carboxylate salt.
-
Extraction: Extract the neutralized mixture with a water-immiscible organic solvent like ethyl acetate or dichloromethane. The desired ester product (this compound) is neutral and will partition into the organic layer. The sodium salt of the unreacted carboxylic acid will remain in the aqueous layer.
-
Washing: Wash the organic layer with water and then with brine to remove any residual salts and water-soluble impurities.[1]
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure to obtain the crude product.[1] If the product is a solid, recrystallization from a suitable solvent system (e.g., methanol/water or hexane/ethyl acetate) is often effective for final purification. If it is an oil, column chromatography may be necessary.
Part II: Frequently Asked Questions (FAQs)
Q1: What is the most common and efficient method for synthesizing this compound?
A1: The most prevalent and straightforward method is the Fischer-Speier esterification . This involves reacting the parent carboxylic acid, 2-hydroxy-5-methoxybenzoic acid, with methanol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH).[2] This method is robust, uses readily available reagents, and can be optimized to give high yields.
Q2: How does the choice of acid catalyst impact the reaction?
A2: The catalyst's strength directly influences the reaction rate.
-
Strong Protic Acids (H₂SO₄, HCl): These are highly effective and commonly used. They readily protonate the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by methanol. Sulfuric acid also acts as a dehydrating agent, helping to drive the equilibrium forward.
-
p-Toluenesulfonic Acid (p-TsOH): This is a solid organic acid that is often easier to handle than concentrated sulfuric acid and is less prone to causing charring. It is an excellent alternative for this type of reaction.[1]
-
Lewis Acids (e.g., Zr/Ti oxides): These can also catalyze the reaction, but their efficiency can vary. They are often used in heterogeneous catalysis.[6]
Q3: Can solid acid catalysts be used for this esterification? What are the advantages?
A3: Yes, solid acid catalysts are an excellent modern alternative.[6] Catalysts like sulfated zirconia, certain zeolites, or ion-exchange resins (e.g., Amberlyst-15) can be used.
Advantages:
-
Easy Separation: The catalyst can be removed by simple filtration, which simplifies the workup process significantly.[6]
-
Reusability: Solid catalysts can often be recovered, washed, and reused, making the process more cost-effective and environmentally friendly.[6]
-
Milder Conditions: Some solid acid catalysts can operate under milder conditions, potentially reducing the formation of side products.
Part III: Optimized Laboratory Protocols
Protocol 1: High-Yield Fischer-Speier Esterification
This protocol is designed to maximize yield by using excess methanol and a strong acid catalyst.
Materials:
-
2-hydroxy-5-methoxybenzoic acid
-
Methanol (anhydrous)
-
Sulfuric acid (concentrated, 98%)
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-hydroxy-5-methoxybenzoic acid (1.0 eq).
-
Reagent Addition: Add anhydrous methanol (20 eq) to the flask. Stir the mixture until the acid is fully dissolved.
-
Catalyst Addition: Carefully and slowly add concentrated sulfuric acid (0.1-0.2 eq) to the stirring solution. The addition is exothermic.
-
Reflux: Heat the reaction mixture to reflux (approx. 65°C) and maintain it for 4-6 hours. Monitor the reaction progress by TLC (e.g., using a 7:3 hexane:ethyl acetate mobile phase). The product spot should have a higher Rf than the starting acid.
-
Cooling and Quenching: Once the reaction is complete (disappearance of starting material), cool the flask to room temperature in an ice bath.
-
Solvent Removal: Remove the excess methanol under reduced pressure using a rotary evaporator.
-
Workup: Dissolve the residue in ethyl acetate. Transfer the solution to a separatory funnel and carefully add saturated sodium bicarbonate solution in portions until CO₂ evolution ceases.
-
Extraction: Shake the funnel, allow the layers to separate, and collect the organic layer. Extract the aqueous layer one more time with ethyl acetate.
-
Washing: Combine the organic layers and wash sequentially with water and then brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure to yield the crude this compound.
-
Purification: If necessary, purify the product by recrystallization or column chromatography.
Part IV: Data & Visual Guides
Data Presentation
Table 1: Comparison of Catalysts for Esterification of Benzoic Acids
| Catalyst | Type | Typical Molar Ratio (Cat:Acid) | Temperature (°C) | Advantages | Disadvantages |
| H₂SO₄ | Homogeneous, Protic | 0.05 - 0.2 | 65 (Reflux) | High activity, inexpensive, dehydrating. | Corrosive, difficult to remove. |
| p-TsOH | Homogeneous, Protic | 0.05 - 0.2 | 65 (Reflux) | Solid, easier to handle, less charring.[1] | More expensive than H₂SO₄. |
| Zr/Ti Solid Acid | Heterogeneous, Lewis | Varies | >100 | Reusable, easy to separate.[6] | May require higher temperatures/pressures. |
| Amberlyst-15 | Heterogeneous, Protic | Varies | 65 (Reflux) | Easy to filter, reusable. | Lower activity than H₂SO₄. |
Table 2: Conceptual Effect of Methanol:Acid Molar Ratio on Yield
| Molar Ratio (Methanol:Acid) | Equilibrium Shift | Expected Relative Yield | Practical Consideration |
| 1:1 | Minimal | Low | Not recommended due to unfavorable equilibrium. |
| 3:1 | Moderate | Moderate | Improved yield, but may still be incomplete. |
| 10:1 | Strong | High | Good balance for lab-scale synthesis. |
| >20:1 (as solvent) | Very Strong | Very High | Often the most effective method for driving the reaction to completion. |
Visualizations
Caption: General workflow for the synthesis and purification of this compound.
Caption: Troubleshooting decision tree for diagnosing and resolving low reaction yields.
Part V: References
-
CymitQuimica. this compound.--INVALID-LINK--
-
Newman, M. S., & Lee, V. G. THE SYNTHESIS OF METHYL 2-HYDROXY-5-METHOXY-3-METHYLBENZOATE. Organic Preparations and Procedures International. --INVALID-LINK--
-
Biosynth. this compound | 2905-82-0.--INVALID-LINK--
-
ResearchGate. The synthesis of methyl 2-hydroxy-5-methoxy-3-methylbenzoate.--INVALID-LINK--
-
MDPI. RETRACTED: Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate.--INVALID-LINK--
-
Xu, W. L., et al. (2018). Process Optimization of Methyl 2-Methoxy-5-Aminosulfonyl Benzoate. IOP Conference Series: Materials Science and Engineering. --INVALID-LINK--
-
MDPI. Synthesis of a Series of Methyl Benzoates through Esterification with a Zr/Ti Solid Acid Catalyst.--INVALID-LINK--
-
ResearchGate. I would like to ask what would be the most probable side products when performing Esterification using a benzoic acid derivative and ethanol?--INVALID-LINK--
-
Reddit. Esterification not Working (Separation).--INVALID-LINK--
-
Benchchem. Catalyst selection for the esterification of 4-hydroxy-3,5-dimethylbenzoic acid.--INVALID-LINK--
-
Benchchem. Application Notes and Protocols for the Esterification of 2-Ethyl-3-methoxybenzoic Acid.--INVALID-LINK--
References
Technical Support Center: Navigating the Purification of Methyl 2-hydroxy-5-methoxybenzoate
Welcome to our dedicated technical support center for researchers, scientists, and professionals in drug development. This guide provides in-depth troubleshooting and practical guidance for the purification of Methyl 2-hydroxy-5-methoxybenzoate, a key intermediate in various synthetic pathways. Our aim is to equip you with the expertise to overcome common purification challenges, ensuring the integrity and purity of your compound for downstream applications.
Understanding the Synthetic Landscape and Potential Impurities
This compound is typically synthesized in a two-step process:
-
Kolbe-Schmitt Reaction: Carboxylation of 4-methoxyphenol to yield 2-hydroxy-5-methoxybenzoic acid.
-
Fischer Esterification: Esterification of the resulting carboxylic acid with methanol to produce the final product.
Each of these steps can introduce specific impurities that pose significant purification challenges. A thorough understanding of these potential contaminants is the first step toward a successful purification strategy.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the purification of this compound in a question-and-answer format.
Q1: My final product is a brownish oil or discolored solid, not the expected off-white solid. What is the likely cause and how can I fix it?
A: Discoloration, typically brown or yellow, is a common issue with phenolic compounds and often points to the presence of oxidized impurities.
-
Causality: The phenolic hydroxyl group in your starting material (4-methoxyphenol) and the product is susceptible to oxidation, which can be accelerated by heat, light, or the presence of metallic impurities. This oxidation leads to the formation of highly colored quinone-type structures.
-
Troubleshooting & Resolution:
-
Inert Atmosphere: During synthesis and purification, particularly when heating, it is advisable to work under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.
-
Decolorization: If your product is already discolored, a charcoal treatment can be effective. Dissolve the crude product in a suitable solvent (e.g., methanol or ethyl acetate), add a small amount of activated charcoal, heat the mixture gently, and then filter it through a pad of celite.
-
Recrystallization: This is often the most effective method for removing colored impurities. A well-chosen solvent system will leave the colored impurities dissolved in the mother liquor.
-
Q2: My TLC analysis shows a spot with a similar Rf to my product, making separation by column chromatography difficult. What could this impurity be?
A: An impurity with a similar polarity to your desired product is likely a regioisomer formed during the Kolbe-Schmitt reaction.
-
Causality: The Kolbe-Schmitt reaction can yield both the ortho (desired) and para carboxylation products. In the case of 4-methoxyphenol, the primary product is 2-hydroxy-5-methoxybenzoic acid. However, a small amount of the isomeric 4-hydroxy-3-methoxybenzoic acid can also be formed.[1][2] This isomeric acid will then be esterified along with the desired product, leading to an isomeric ester impurity that is often difficult to separate due to its similar polarity.
-
Troubleshooting & Resolution:
-
TLC Optimization: Before attempting column chromatography, optimize your TLC solvent system to achieve the best possible separation between the two spots. Experiment with different solvent ratios (e.g., varying the ethyl acetate/hexane ratio) or try adding a small amount of a third solvent like dichloromethane or a trace of acetic acid.
-
High-Performance Flash Chromatography: If standard column chromatography fails to provide adequate separation, consider using a high-performance flash chromatography system with a high-resolution column.
-
Recrystallization: In some cases, fractional recrystallization can be used to separate isomers, although this can be a challenging and iterative process.
-
Q3: My yield is significantly lower than expected after purification. Where might I be losing my product?
A: Low yield can be attributed to several factors, from an incomplete reaction to losses during the work-up and purification steps.
-
Causality:
-
Incomplete Esterification: The Fischer esterification is a reversible reaction.[3][4] If the equilibrium is not sufficiently shifted towards the product side, you will have a significant amount of unreacted carboxylic acid.
-
Losses during Work-up: During aqueous washes, especially with a basic solution to remove unreacted acid, some of your phenolic ester product might be deprotonated and partitioned into the aqueous layer, particularly if the pH is too high.
-
Improper Recrystallization Technique: Using too much solvent for recrystallization will result in a significant portion of your product remaining in the mother liquor upon cooling.
-
-
Troubleshooting & Resolution:
-
Driving the Esterification: To drive the Fischer esterification to completion, use a large excess of methanol or remove the water formed during the reaction, for instance, by using a Dean-Stark apparatus.[4]
-
Careful pH Control during Extraction: When washing with a base (e.g., sodium bicarbonate solution) to remove unreacted acid, use a saturated solution and avoid excessively high pH to minimize the deprotonation and loss of your phenolic product.
-
Optimize Recrystallization: Use the minimum amount of hot solvent necessary to fully dissolve your crude product. After cooling, if you suspect significant product remains in the mother liquor, you can concentrate it and attempt a second recrystallization.
-
Q4: I see a very polar spot on my TLC that doesn't move from the baseline. What is this and how do I remove it?
A: A highly polar, immobile spot on a silica gel TLC plate is characteristic of the unreacted carboxylic acid starting material, 2-hydroxy-5-methoxybenzoic acid.
-
Causality: The carboxylic acid group is much more polar than the corresponding methyl ester. If the esterification reaction did not go to completion, you will have residual starting material in your crude product.
-
Troubleshooting & Resolution:
-
Acid-Base Extraction: The most effective way to remove the unreacted carboxylic acid is through an acid-base extraction. Dissolve your crude product in an organic solvent like ethyl acetate and wash it with a saturated aqueous solution of sodium bicarbonate. The acidic starting material will be deprotonated to its sodium salt, which is soluble in the aqueous layer and can be easily separated. You will observe effervescence (CO2 evolution) as the acid is neutralized. Continue washing until the effervescence ceases.
-
Column Chromatography: If some carboxylic acid remains after the extraction, it will be easily separated by column chromatography as it will adhere strongly to the silica gel at the baseline, while your less polar ester product will elute.
-
Data Presentation
The following table summarizes the common impurities encountered during the synthesis of this compound and their key characteristics.
| Impurity | Chemical Structure | Origin | Polarity Relative to Product |
| 2-hydroxy-5-methoxybenzoic acid | HOOC-C₆H₃(OH)(OCH₃) | Incomplete Esterification | High |
| 4-methoxyphenol | HO-C₆H₄-OCH₃ | Unreacted Starting Material (Kolbe-Schmitt) | Moderate |
| Methyl 4-hydroxy-3-methoxybenzoate | CH₃OOC-C₆H₃(OH)(OCH₃) | Isomeric byproduct of Kolbe-Schmitt Reaction | Similar |
| 4-hydroxyisophthalic acid | (HOOC)₂-C₆H₃(OH) | Dicarboxylation byproduct (Kolbe-Schmitt) | Very High |
Experimental Protocols
Protocol 1: Purification by Recrystallization
This protocol is designed for crude this compound that is mostly pure but may contain minor colored impurities or a small amount of starting material.
Step-by-Step Methodology:
-
Solvent Selection: A mixed solvent system of methanol and water is often effective. The goal is to find a solvent in which the compound is soluble when hot but sparingly soluble when cold.
-
Dissolution: In an Erlenmeyer flask, add the crude this compound. Add a minimal amount of hot methanol and swirl to dissolve the solid. If it doesn't dissolve completely, add more hot methanol dropwise until a clear solution is obtained.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration by quickly passing the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.
-
Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Once at room temperature, slowly add deionized water dropwise while swirling until the solution becomes persistently turbid.
-
Cooling: Cover the flask and place it in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold methanol/water mixture.
-
Drying: Dry the purified crystals in a vacuum oven at a low temperature (e.g., 40-50 °C) to a constant weight.
Protocol 2: Purification by Flash Column Chromatography
This is the method of choice for separating mixtures with components of different polarities, such as removing unreacted starting materials and isomeric byproducts.
Step-by-Step Methodology:
-
TLC Analysis: First, determine an optimal eluent system using TLC. A good starting point is a mixture of hexane and ethyl acetate. The desired product should have an Rf value of approximately 0.25-0.35 in the chosen solvent system.
-
Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent (e.g., 9:1 hexane:ethyl acetate). Pack a chromatography column with the slurry, ensuring no air bubbles are trapped.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent. Alternatively, for less soluble compounds, perform a "dry loading" by dissolving the crude product in a volatile solvent, adding a small amount of silica gel, evaporating the solvent, and then carefully adding the resulting powder to the top of the column.
-
Elution: Begin eluting the column with the low-polarity solvent system. Gradually increase the polarity of the eluent (gradient elution) by increasing the proportion of ethyl acetate. This will allow the less polar impurities to elute first, followed by your desired product, while the highly polar impurities remain on the column.
-
Fraction Collection: Collect the eluent in fractions (e.g., in test tubes).
-
Fraction Analysis: Monitor the collected fractions by TLC to identify which ones contain the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure (e.g., using a rotary evaporator) to obtain the purified this compound.
Mandatory Visualizations
Purification Workflow
Caption: General purification workflow for this compound.
Troubleshooting Decision Tree
Caption: Decision tree for troubleshooting common purification issues.
References
Technical Support Center: Degradation Pathways of Methyl 2-hydroxy-5-methoxybenzoate
Welcome to the technical support center for Methyl 2-hydroxy-5-methoxybenzoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for experiments involving this compound. Here, we will explore its degradation pathways, offer solutions to common experimental challenges, and provide detailed protocols for stability studies.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common questions regarding the stability and handling of this compound.
Q1: What are the primary degradation pathways for this compound?
A1: Based on its chemical structure, a substituted aromatic ester, this compound is susceptible to three primary degradation pathways:
-
Hydrolysis: The ester group can be hydrolyzed under both acidic and basic conditions to yield 2-hydroxy-5-methoxybenzoic acid and methanol. Alkaline conditions typically accelerate this process.[1]
-
Oxidation: The electron-rich phenolic ring is prone to oxidation, which can lead to the formation of quinone-like structures and potentially ring-opening products, especially in the presence of oxidizing agents or under oxidative stress.
-
Photodegradation: As a phenolic compound, it can absorb UV light, leading to the formation of reactive species like phenoxy radicals and subsequent degradation into various photoproducts.[2][3][4]
Q2: What are the expected degradation products of this compound?
A2: The primary degradation product from hydrolysis is 2-hydroxy-5-methoxybenzoic acid . Oxidative and photolytic degradation can lead to a more complex mixture of products, including hydroxylated and quinone-type derivatives. The specific products will depend on the stress conditions applied.
Q3: What are the recommended storage conditions for this compound to minimize degradation?
A3: To ensure long-term stability, this compound should be stored in a well-closed container at a controlled temperature, typically between 10°C and 25°C.[5] For solutions, it is advisable to store them at -20°C or -80°C, protected from light, and to use anhydrous solvents where possible to minimize hydrolysis.[6]
Q4: How can I monitor the degradation of this compound in my experiments?
A4: A stability-indicating analytical method, most commonly High-Performance Liquid Chromatography (HPLC) with UV detection, is the recommended approach. This method should be capable of separating the parent compound from its degradation products. Other techniques like Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) can be invaluable for the identification of unknown degradation products.[2]
Section 2: Troubleshooting Guide
This guide provides solutions to specific issues you may encounter during your stability studies of this compound.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Inconsistent results in bioassays. | Degradation of the compound in the assay medium. | Prepare fresh solutions for each experiment. If the medium is aqueous, consider the impact of pH and buffer accordingly. Store stock solutions in an appropriate anhydrous solvent at low temperatures (-20°C or -80°C).[6] |
| No degradation observed in forced degradation studies. | Stress conditions are too mild. | Increase the concentration of the stressor (e.g., acid, base, oxidizing agent), the temperature in 10°C increments (e.g., 50°C, 60°C, 70°C), or the duration of exposure.[7][8] |
| Complete degradation of the compound is observed. | Stress conditions are too harsh. | Reduce the concentration of the stressor, the temperature, or the exposure time. The goal of forced degradation is typically to achieve 5-20% degradation to ensure that the analytical method can detect and quantify the degradation products.[8] |
| Poor separation of degradation products in HPLC analysis. | The analytical method is not optimized. | Modify the mobile phase composition, gradient, flow rate, or column chemistry to improve the resolution between the parent peak and the degradant peaks. Ensure the method is validated for specificity as a stability-indicating method. |
| Mass balance in forced degradation studies is not within the acceptable range (e.g., 95-105%). | Undetected degradation products or co-elution. | Ensure that all degradation products are being detected. This may require changing the detection wavelength or using a more universal detector like a mass spectrometer. Check for co-eluting peaks using peak purity analysis. |
Section 3: Predicted Degradation Pathways
The following diagrams illustrate the predicted degradation pathways of this compound under different stress conditions.
Section 4: Experimental Protocols
The following are detailed protocols for conducting forced degradation studies on this compound.
Preparation of Stock Solution
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
-
This stock solution will be used for all subsequent stress studies.
Hydrolytic Degradation
Acid Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.
-
Incubate the mixture at 60°C for 24 hours.
-
After incubation, cool the solution to room temperature and neutralize it with 1 mL of 0.1 M NaOH.
-
Dilute the solution to a suitable concentration with the mobile phase for HPLC analysis.
Alkaline Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.
-
Incubate the mixture at room temperature for 4 hours.
-
After incubation, neutralize the solution with 1 mL of 0.1 M HCl.
-
Dilute the solution to a suitable concentration with the mobile phase for HPLC analysis.
Oxidative Degradation
-
To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide (H₂O₂).
-
Keep the solution at room temperature for 24 hours, protected from light.
-
Dilute the solution to a suitable concentration with the mobile phase for HPLC analysis.
Thermal Degradation
-
Transfer a small amount of solid this compound into a vial.
-
Place the vial in an oven at 80°C for 48 hours.
-
After heating, dissolve the solid in a suitable solvent to the desired concentration for HPLC analysis.
Photolytic Degradation
-
Expose a solution of this compound (e.g., 100 µg/mL in methanol) to a UV light source (e.g., 254 nm) for 24 hours.
-
Prepare a control sample by wrapping a vial of the same solution in aluminum foil and keeping it alongside the exposed sample.
-
After exposure, dilute the solutions to a suitable concentration with the mobile phase for HPLC analysis.
The following diagram outlines the general workflow for a forced degradation study.
References
- 1. zenodo.org [zenodo.org]
- 2. BiblioBoard [openresearchlibrary.org]
- 3. mdpi.com [mdpi.com]
- 4. Photocatalytic degradation of phenol and phenolic compounds Part I. Adsorption and FTIR study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound | 2905-82-0 | FM71188 [biosynth.com]
- 6. benchchem.com [benchchem.com]
- 7. pharmaguru.co [pharmaguru.co]
- 8. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
Technical Support Center: Solvent Effects on Methyl 2-hydroxy-5-methoxybenzoate Reactions
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support resource for researchers, scientists, and drug development professionals working with Methyl 2-hydroxy-5-methoxybenzoate (also known as Methyl 5-methoxysalicylate). This guide provides in-depth, field-proven insights into one of the most critical and often underestimated variables in synthetic chemistry: the choice of solvent. Here, we move beyond simple protocols to explain the causality behind solvent effects, helping you troubleshoot failed reactions, optimize yields, and gain predictive control over your experimental outcomes.
Section 1: Frequently Asked Questions (FAQs) - The Fundamentals of Solvent Selection
This section addresses foundational questions regarding the role of solvents in chemical reactions involving substituted phenolic esters like this compound.
Q1: Why is solvent choice so critical for reactions with this specific molecule?
A1: this compound has multiple reactive sites: a phenolic hydroxyl group (-OH), an ester group (-COOCH₃), and an activated aromatic ring. Each site's reactivity is profoundly influenced by the solvent.
-
Phenolic Hydroxyl (-OH): This group is weakly acidic and can act as a nucleophile when deprotonated. Protic solvents (e.g., ethanol, water) can hydrogen-bond with this group, stabilizing the ground state and potentially reducing its nucleophilicity. Aprotic solvents (e.g., acetone, DMF) do not have this hydrogen-bonding capability, leaving the deprotonated phenoxide more "naked" and reactive.
-
Ester Carbonyl (C=O): The electrophilicity of the ester's carbonyl carbon is key for hydrolysis or transesterification reactions. Polar solvents can stabilize the charged tetrahedral intermediate formed during nucleophilic attack, thereby accelerating the reaction.
-
Aromatic Ring: The methoxy (-OCH₃) and hydroxyl (-OH) groups are ortho-, para-directing activators for electrophilic aromatic substitution. The solvent can influence the rate of these reactions by stabilizing charged intermediates (the sigma complex).
The choice of solvent dictates which of these sites is most reactive and stabilizes or destabilizes the transition states for desired transformations.
Q2: What is the difference between polar protic, polar aprotic, and nonpolar solvents, and how do I choose?
A2: The choice depends entirely on the reaction mechanism.
-
Polar Protic Solvents (e.g., Water, Ethanol, Methanol): These solvents have O-H or N-H bonds and can act as both hydrogen bond donors and acceptors. They are excellent at solvating both cations and anions. They are ideal for reactions that generate charged intermediates but can hinder reactions involving strong nucleophiles by creating a "solvent cage" around them through hydrogen bonding.
-
Polar Aprotic Solvents (e.g., DMF, DMSO, Acetonitrile, Acetone): These solvents have dipoles but lack O-H or N-H bonds. They are poor hydrogen bond donors. They are excellent at solvating cations but leave anions relatively unsolvated and highly reactive. This makes them the solvents of choice for many Sₙ2 reactions.
-
Nonpolar Solvents (e.g., Toluene, Hexane, Dichloromethane): These solvents have low dielectric constants and do not effectively solvate ions. They are typically used for reactions involving nonpolar reactants or when it is necessary to minimize side reactions that are accelerated by polarity.
Q3: My starting material won't dissolve. Can I just use a different solvent?
A3: While tempting, changing a solvent based on solubility alone without considering the mechanistic implications can lead to failed reactions. If this compound is insoluble, consider these points:
-
Is a co-solvent system possible? For instance, in alkaline hydrolysis, adding a water-miscible organic co-solvent like dioxane or DMF can increase the solubility of the ester in the aqueous medium.[1]
-
Does the solvent choice inhibit the reaction? Switching from a recommended polar aprotic solvent to a nonpolar one like hexane might dissolve your starting material but could completely halt a reaction that relies on stabilizing a polar transition state.
-
Can heating help? Many reactions are run at elevated temperatures not only for kinetics but also to ensure homogeneity. Always check the boiling point of your solvent and the thermal stability of your reactants.
Section 2: Troubleshooting Guides for Common Reactions
This section provides specific troubleshooting advice in a question-and-answer format for common reactions performed on this compound.
Scenario 1: O-Alkylation of the Phenolic Hydroxyl (Williamson Ether Synthesis)
Q: I'm trying to alkylate the phenolic -OH group using potassium carbonate and an alkyl halide in acetone, but my yield is extremely low and I'm recovering mostly starting material. What's going wrong?
A: This is a classic issue where solvent choice and reaction conditions are paramount. Several factors related to your solvent system could be the cause:
-
Cause 1: Insufficiently Anhydrous Conditions. Acetone is hygroscopic. Trace amounts of water can hydrolyze your alkyl halide and compete with the phenoxide as a nucleophile.
-
Solution: Use anhydrous acetone and ensure your potassium carbonate is freshly dried. Consider switching to a higher-boiling polar aprotic solvent like DMF or acetonitrile, which are easier to keep dry and can accelerate the reaction.
-
-
Cause 2: Poor Base Solubility. Potassium carbonate is only sparingly soluble in acetone. If the base isn't available to deprotonate the phenol, the reaction cannot proceed.
-
Solution: Switch to a solvent that better solubilizes the base or use a phase-transfer catalyst (e.g., tetrabutylammonium bromide) to shuttle the base into the organic phase. Alternatively, using a stronger, more soluble base like sodium hydride (NaH) in an anhydrous solvent like THF or DMF is a common strategy, though it requires more stringent inert atmosphere techniques.[2]
-
-
Cause 3: Insufficient Temperature. The reaction may simply be too slow at the boiling point of acetone (56 °C).
-
Solution: Switching to a higher-boiling polar aprotic solvent like acetonitrile (82 °C) or DMF (153 °C) allows for higher reaction temperatures, significantly increasing the reaction rate.
-
Troubleshooting Workflow: Low Yield in O-Alkylation
Caption: Troubleshooting flowchart for O-alkylation reactions.
Scenario 2: Alkaline Hydrolysis of the Ester
Q: I am attempting to hydrolyze the methyl ester to the corresponding carboxylic acid using NaOH in water, but the reaction is very slow and appears incomplete. Why?
A: This is a common issue related to the biphasic nature of the reaction mixture.
-
Cause: Poor Solubility of the Ester. this compound has limited solubility in a purely aqueous solution. The reaction can only occur at the interface between the organic ester and the aqueous NaOH, leading to a very slow reaction rate.
-
Scientific Explanation: The rate constant of alkaline hydrolysis for substituted benzoates is highly dependent on the solvent system. The solvent must facilitate the interaction between the hydroxide ion (OH⁻) and the ester.[1] While water is the source of the hydroxide, it is not an effective solvent for the organic substrate.
-
Solution: Employ a water-miscible organic co-solvent. Adding solvents like dioxane, tetrahydrofuran (THF), or methanol will create a homogeneous solution, dramatically increasing the contact between the ester and the hydroxide ions, thus accelerating the reaction. A study on related methyl benzoates showed that the rate constant depends significantly on the choice and percentage of the organic co-solvent.[1]
Solvent Comparison for Ester Hydrolysis
| Solvent System | Type | Rationale | Expected Outcome |
| Water only | Polar Protic | Poor solvent for the ester. | Very slow, incomplete reaction due to phase separation. |
| Water/Methanol | Polar Protic | Homogeneous solution. Methanol is also a reactant in the reverse reaction. | Faster than water alone, but equilibrium may be an issue. |
| Water/THF | Polar Protic/Aprotic mix | Good co-solvent, creates a homogeneous phase. | Significantly increased reaction rate and completion. |
| Water/Dioxane | Polar Protic/Aprotic mix | Creates a homogeneous phase.[1] | Increased reaction rate, a common choice for this hydrolysis. |
Scenario 3: Electrophilic Aromatic Substitution (e.g., Nitration, Halogenation)
Q: I performed a nitration on the aromatic ring and obtained a mixture of products with poor selectivity. How can the solvent help improve this?
A: The hydroxyl and methoxy groups strongly direct incoming electrophiles to the ortho and para positions relative to themselves. Solvent choice can influence this selectivity.
-
Cause: Solvent Polarity and Stabilizing Effects. The intermediate in electrophilic aromatic substitution (the Wheland or sigma complex) is charged. Polar solvents can stabilize this charged intermediate, increasing the overall reaction rate. However, the solvent can also affect the nature of the electrophilic species itself.
-
Scientific Explanation: The electronic properties of the substituents on the ring dictate reactivity. Electron-donating groups like -OH and -OCH₃ activate the ring.[3][4] The choice of solvent can subtly influence which available position is most favored. In highly polar solvents, the transition state leading to the more sterically hindered product might be stabilized differently than the one leading to the less hindered product.
-
Solution:
-
Control Polarity: Less polar solvents like dichloromethane or carbon tetrachloride can sometimes offer better selectivity by minimizing the stabilization of multiple competing transition states.
-
Use of Acetic Acid: Acetic acid is a common solvent for nitration and halogenation. It is polar enough to dissolve the reactants and stabilize the intermediate, but it is also a weak acid that can protonate the reagents, modulating their reactivity and potentially improving selectivity.
-
Section 3: Protocol Optimization and Solvent Selection Guide
This section provides a practical, step-by-step protocol for a common reaction and a diagram illustrating the mechanistic role of the solvent.
Optimized Protocol: O-Methylation of this compound
This protocol details the conversion of the phenolic hydroxyl to a second methoxy group, a reaction highly sensitive to solvent choice.
-
Setup: To a flame-dried 100 mL round-bottom flask under an argon atmosphere, add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equivalents).
-
Solvent Addition: Wash the NaH with anhydrous hexane (2 x 5 mL) to remove the mineral oil. Carefully decant the hexane. Add 30 mL of anhydrous N,N-dimethylformamide (DMF).
-
Reactant Addition: Dissolve this compound (1.0 equivalent) in 10 mL of anhydrous DMF. Add this solution dropwise to the stirred NaH suspension at 0 °C. Allow the mixture to stir for 30 minutes at room temperature. Effervescence (H₂ gas) should be observed.
-
Reagent Addition: Cool the mixture back to 0 °C. Add methyl iodide (CH₃I, 1.5 equivalents) dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 7:3 Hexane:Ethyl Acetate eluent system. The product should have a higher Rƒ value than the starting material.
-
Workup: Carefully quench the reaction by slowly adding 20 mL of saturated aqueous ammonium chloride solution at 0 °C. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Mechanistic Insight: Why DMF is Superior to Ethanol for Sₙ2 Alkylation
The diagram below illustrates why a polar aprotic solvent is the superior choice for the Sₙ2 alkylation of the phenoxide intermediate.
Caption: Solvent effects on the Sₙ2 transition state energy.
References
Technical Support Center: Temperature Control in Reactions of Methyl 2-hydroxy-5-methoxybenzoate
This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with Methyl 2-hydroxy-5-methoxybenzoate. Proper temperature control is paramount for achieving high yields, desired regioselectivity, and minimal byproduct formation in reactions involving this versatile intermediate. This document is structured to address specific issues you may encounter, explaining the causality behind experimental choices to ensure reproducible success.
Troubleshooting Guide: A Problem-Oriented Approach
This section addresses common issues encountered during reactions with this compound, with a focus on temperature-related causes and solutions.
Q1: My reaction yield is disappointingly low. How do I diagnose if temperature is the culprit?
A1: Low yield is a common problem that can stem from temperatures being either too low or too high. The key is to distinguish between an incomplete reaction and product degradation or side reactions.
-
Symptom A: Significant Starting Material Remains (Incomplete Reaction)
-
Probable Cause: The reaction temperature is too low to overcome the activation energy, resulting in slow or stalled kinetics. Many reactions, such as Fischer esterifications or Williamson ether syntheses, require sufficient thermal energy to proceed at a practical rate[1][2].
-
Diagnostic Steps & Solutions:
-
Monitor Progress: Use Thin Layer Chromatography (TLC) or in-situ monitoring (e.g., NMR, IR) to track the consumption of starting material over time[3][4]. If the reaction stalls, temperature is a likely factor.
-
Incremental Temperature Increase: Cautiously increase the reaction temperature in 5-10°C increments. Continue monitoring to find the minimum temperature required for a reasonable reaction rate.
-
Solvent Choice: Ensure your solvent's boiling point is high enough to reach the target temperature. For sluggish reactions, switching to a higher-boiling solvent (e.g., from THF to DMF or Diglyme) may be necessary, but be aware this can also alter selectivity.
-
-
-
Symptom B: Little Starting Material Remains, but Target Compound Yield is Low
-
Probable Cause: The reaction temperature is too high, leading to thermal degradation of the starting material or product, or promoting undesired side reactions. For instance, salicylic acid derivatives can undergo decarboxylation at elevated temperatures (typically >200°C) to form substituted phenols[5][6][7]. In other cases, high temperatures can favor elimination over substitution in Williamson ether syntheses[8].
-
Diagnostic Steps & Solutions:
-
Analyze Byproducts: Use GC-MS or LC-MS to identify the impurities. The identity of these byproducts provides crucial clues. For example, the presence of 4-methoxyphenol could indicate decarboxylation of the parent acid.
-
Reduce Temperature: Repeat the reaction at a lower temperature. For highly exothermic reactions, ensure efficient heat dissipation using an ice bath and control the rate of reagent addition[9].
-
Check Thermal Stability: Review the thermal stability data for your specific reactants and products. The melting point of this compound is around 436 K (163°C), and its boiling point is estimated at 616 K (343°C), but decomposition can occur well below boiling[10].
-
-
Q2: I'm getting the wrong isomer in my Fries rearrangement. How critical is temperature?
A2: For reactions involving electrophilic aromatic substitution, such as the Fries rearrangement, temperature is one of the most critical factors controlling regioselectivity.
-
Probable Cause: The ortho/para product ratio in a Fries rearrangement is thermodynamically and kinetically controlled, with temperature being the deciding factor.
-
Diagnostic Steps & Solutions:
-
Strict Temperature Control: Precisely control the reaction temperature. For the para-product, maintain a low temperature (e.g., 0°C to room temperature) throughout the addition and reaction period[11]. For the ortho-product, a higher, controlled temperature is necessary[13].
-
Solvent Polarity: The choice of solvent also influences the isomer ratio. More polar solvents can favor the para-isomer[12][14].
-
Optimize Catalyst and Temperature in Tandem: The amount and type of Lewis acid (e.g., AlCl₃) can affect the optimal temperature. It is often necessary to screen a matrix of conditions (temperature and catalyst loading) to achieve the desired selectivity.
-
Below is a troubleshooting workflow for common reaction issues.
Caption: Troubleshooting workflow for temperature-related issues.
Frequently Asked Questions (FAQs)
Q1: What is the optimal temperature range for O-alkylation (Williamson Ether Synthesis) of the phenolic hydroxyl group on this compound?
A1: The Williamson ether synthesis is a classic Sₙ2 reaction, and its success hinges on balancing the rate of reaction with the suppression of the competing E2 elimination pathway[8][15]. For a phenolic substrate like this compound:
-
Base and Deprotonation: First, the phenolic proton must be removed with a suitable base (e.g., NaH, K₂CO₃). This is often done at 0°C to room temperature.
-
Alkylation Step: The subsequent alkylation with an alkyl halide is temperature-sensitive.
-
Primary Alkyl Halides (e.g., methyl iodide, ethyl bromide): The reaction typically proceeds efficiently at temperatures ranging from room temperature to about 50-60°C. Higher temperatures may increase the rate but also risk side reactions[16].
-
Secondary Alkyl Halides: These are much more prone to elimination. The temperature should be kept as low as possible while still allowing the reaction to proceed, often just above room temperature. Expect a mixture of substitution and elimination products[8].
-
Tertiary Alkyl Halides: These will almost exclusively yield the elimination product and are not suitable for Williamson ether synthesis[15].
-
Q2: At what temperature should I worry about decarboxylation?
A2: Decarboxylation is primarily a concern for the free carboxylic acid (2-hydroxy-5-methoxybenzoic acid), not the methyl ester. However, if your reaction conditions could potentially hydrolyze the ester back to the acid (e.g., presence of strong acid or base with water at high temperatures), then subsequent decarboxylation is a risk. Salicylic acids generally begin to decarboxylate at temperatures around 200-230°C[6][7]. The presence of catalysts can lower this temperature[5][17]. Therefore, it is best practice to keep reaction temperatures well below 200°C to avoid this degradation pathway.
Q3: What are best practices for accurate temperature control in the lab?
A3: Accurate temperature control is vital.
-
Internal vs. External Temperature: Always measure the internal temperature of the reaction mixture with a calibrated thermometer or thermocouple probe. The temperature of the heating mantle or oil bath can be significantly different from the internal temperature, especially during exothermic or endothermic events.
-
Heating and Cooling: Use a stirred oil bath or a heating mantle with a temperature controller for uniform heating. For reactions requiring cooling, a cryocooler or a simple ice/salt bath is effective.
-
Heat Transfer: Ensure efficient stirring to maintain a homogenous temperature throughout the reaction vessel. Poor stirring can lead to localized hot spots where degradation can occur.
-
Controlling Exotherms: For potentially exothermic reactions (e.g., nitrations, Friedel-Crafts), add reagents slowly via a dropping funnel and have an adequate cooling bath ready to dissipate the heat generated[9].
| Reaction Type | Typical Temperature Range (°C) | Key Considerations & Potential Issues |
| Williamson Ether Synthesis | 25 - 60 °C | Higher temperatures can promote E2 elimination, especially with secondary halides[8][16]. |
| Fischer Esterification | 60 - 120 °C (Reflux) | Reversible reaction; temperature drives rate. Overheating can cause degradation[1][2]. |
| Fries Rearrangement | 0 - 170 °C | Highly temperature-dependent ortho/para selectivity. Low temps favor para, high temps favor ortho[11][13]. |
| Nitration | 0 - 10 °C | Highly exothermic. Strict low-temperature control is critical to prevent runaway reactions and over-nitration[9]. |
| Decarboxylation (of parent acid) | > 200 °C | Thermal decomposition. Avoid prolonged heating at high temperatures[5][7]. |
| Table 1: Recommended Temperature Ranges for Common Reactions. |
Experimental Protocol: O-Alkylation of this compound
This protocol details a standard Williamson ether synthesis, a highly temperature-sensitive procedure.
Objective: To synthesize Methyl 2-methoxy-5-methoxybenzoate (a hypothetical example for demonstrating the procedure).
Materials:
-
This compound
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Methyl Iodide (CH₃I)
-
Anhydrous Dimethylformamide (DMF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate
-
Brine
Procedure:
-
Setup: Under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 eq) to a flame-dried round-bottom flask equipped with a magnetic stir bar. Dissolve it in anhydrous DMF.
-
Deprotonation (Temperature Control: 0°C): Cool the solution to 0°C using an ice-water bath. Slowly add NaH (1.1 eq) portion-wise over 15 minutes. Causality: Adding the strong base slowly at low temperature safely controls the exothermic deprotonation and hydrogen gas evolution.
-
Alkoxide Formation: Allow the mixture to stir at 0°C for 30 minutes after the addition is complete. The mixture may become a thick slurry.
-
Alkylation (Temperature Control: 0°C to Room Temp): While maintaining the temperature at 0°C, add methyl iodide (1.2 eq) dropwise via syringe. After the addition, allow the reaction to slowly warm to room temperature and stir for 4-6 hours. Causality: Keeping the initial alkylation temperature low minimizes potential side reactions. Warming to room temperature provides sufficient energy for the Sₙ2 reaction to proceed to completion without favoring elimination.
-
Monitoring: Monitor the reaction progress by TLC until the starting material is consumed.
-
Quenching (Temperature Control: 0°C): Once the reaction is complete, cool the flask back to 0°C and slowly quench the excess NaH by adding saturated aqueous NH₄Cl dropwise until gas evolution ceases.
-
Workup: Dilute the mixture with water and extract with ethyl acetate (3x). Combine the organic layers, wash with water and then brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography or recrystallization as needed.
Caption: Workflow for a temperature-controlled Williamson ether synthesis.
References
- 1. The influence of temperature on reaction rate during the oleic acid esterification process with trimethylolpropane | IEEE Conference Publication | IEEE Xplore [ieeexplore.ieee.org]
- 2. scienceready.com.au [scienceready.com.au]
- 3. spectroscopyeurope.com [spectroscopyeurope.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. US3061651A - Manufacture of phenols by decarboxylation of salicylic acids - Google Patents [patents.google.com]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. youtube.com [youtube.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. benchchem.com [benchchem.com]
- 10. chemeo.com [chemeo.com]
- 11. ajchem-a.com [ajchem-a.com]
- 12. chemrxiv.org [chemrxiv.org]
- 13. researchgate.net [researchgate.net]
- 14. electrochem.org [electrochem.org]
- 15. organicchemistrytutor.com [organicchemistrytutor.com]
- 16. reddit.com [reddit.com]
- 17. Sciencemadness Discussion Board - Synthesis: Making phenol by catalytically decarboxylating salicylic acid in benzoic acid - Powered by XMB 1.9.11 [sciencemadness.org]
Technical Support Center: Workup Procedures for Methyl 2-hydroxy-5-methoxybenzoate Reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals working with methyl 2-hydroxy-5-methoxybenzoate. This guide provides in-depth technical advice, troubleshooting guides, and frequently asked questions (FAQs) to navigate the critical workup and purification stages of reactions involving this versatile molecule. The protocols and insights provided are grounded in established chemical principles and field-proven experience to ensure scientific integrity and experimental success.
Introduction to Workup Strategies
This compound combines the functionalities of a phenolic hydroxyl group and a methyl ester. This dual reactivity dictates the choice of workup procedures, which must be designed to isolate the desired product while removing unreacted starting materials, catalysts, and byproducts without causing hydrolysis of the ester or degradation of the phenol.
A typical workup sequence for reactions involving this compound involves several key steps, each with a specific purpose. The overall goal is to transition from a crude reaction mixture to a purified product suitable for subsequent synthetic steps or final analysis.
Caption: A generalized workflow for the workup and purification of this compound reactions.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common questions and issues encountered during the workup of reactions involving this compound.
FAQ 1: How do I effectively quench the reaction without hydrolyzing my ester?
Answer: Quenching is a critical first step to stop the reaction and prevent the formation of unwanted byproducts. The choice of quenching agent depends on the reaction conditions.
-
For acidic reactions (e.g., Fischer esterification): Carefully add the reaction mixture to a cold, saturated solution of sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃).[1][2] This neutralizes the acid catalyst and any unreacted carboxylic acid. The addition should be done slowly and with vigorous stirring to control the effervescence from CO₂ evolution.[2]
-
For basic reactions (e.g., Williamson ether synthesis on the phenolic hydroxyl): Quench by adding a cold, dilute acid solution, such as 1M hydrochloric acid (HCl), until the aqueous layer is neutral or slightly acidic. This will neutralize the base and protonate any phenoxide salts.
Troubleshooting:
| Problem | Possible Cause | Solution |
| Low product yield after quenching | Ester hydrolysis due to overly acidic or basic conditions during quenching. | Use a milder quenching agent or ensure the quenching is performed at a low temperature (0-5 °C) to minimize the rate of hydrolysis. |
| Emulsion formation during quenching | Presence of both acidic and basic species, or high concentration of salts. | Add brine (saturated NaCl solution) to the separatory funnel to break the emulsion. Gentle swirling instead of vigorous shaking can also help. |
FAQ 2: What is the best solvent system for extracting my product?
Answer: The choice of extraction solvent is crucial for efficient separation of your product from the aqueous layer.
-
Recommended Solvents: Ethyl acetate is a common and effective solvent for extracting this compound and its derivatives.[1] Dichloromethane (DCM) or chloroform can also be used.[1]
-
Solvent Selection Rationale: These solvents are immiscible with water and have a good capacity to dissolve the target molecule. The choice may also depend on the polarity of the product and impurities.
Troubleshooting:
| Problem | Possible Cause | Solution |
| Poor recovery of product in the organic layer | The product has some water solubility, or the pH of the aqueous layer is not optimal. | Perform multiple extractions (e.g., 3 x 50 mL instead of 1 x 150 mL) to improve recovery. Ensure the pH of the aqueous layer is adjusted to keep the product in its neutral form. |
| Difficulty in separating layers | The densities of the organic and aqueous layers are too similar. | Add brine to the aqueous layer to increase its density. |
FAQ 3: What is the purpose of the different aqueous washes?
Answer: Each aqueous wash is designed to remove specific types of impurities.[2] A typical washing sequence is as follows:
-
Water Wash: Removes water-soluble impurities such as salts and small polar molecules.[2]
-
Saturated Sodium Bicarbonate (NaHCO₃) Wash: Neutralizes any remaining acidic components.[2]
-
Brine (Saturated NaCl) Wash: Removes the bulk of the dissolved water from the organic layer before the final drying step.
Caption: The sequential process of aqueous washes for purifying the organic layer.
FAQ 4: My product seems to be degrading during column chromatography on silica gel. What can I do?
Answer: Phenolic compounds can sometimes be sensitive to the acidic nature of standard silica gel, leading to degradation.[3]
Troubleshooting & Solutions:
| Problem | Possible Cause | Solution |
| Streaking or tailing on TLC plate | The compound is acidic and interacts strongly with the silica gel. | Add a small amount of acetic acid (e.g., 1%) to the eluent to improve the spot shape. |
| Product decomposition on the column | The compound is unstable on acidic silica gel.[3] | 1. Deactivate the silica gel: Prepare a slurry of silica gel with a small amount of a base like triethylamine (e.g., 1%) in the eluent before packing the column. 2. Use an alternative stationary phase: Consider using neutral alumina or Florisil for chromatography.[3] 3. Alternative purification: If the product is a solid, recrystallization may be a better option.[3] |
| No product eluting from the column | The compound is too polar for the chosen eluent system. | Increase the polarity of the eluent. For very polar compounds, a reverse-phase chromatography setup might be necessary. |
Experimental Protocols: A Step-by-Step Guide
Protocol 1: Standard Workup for a Fischer Esterification Reaction
This protocol outlines the workup for a reaction where this compound is synthesized from 2-hydroxy-5-methoxybenzoic acid and methanol with an acid catalyst.
-
Reaction Quenching:
-
Cool the reaction mixture to room temperature.
-
Slowly pour the reaction mixture into a beaker containing a stirred, cold (0-5 °C) saturated aqueous solution of sodium bicarbonate (NaHCO₃). Add the mixture in portions to control the foaming.
-
-
Extraction:
-
Transfer the quenched mixture to a separatory funnel.
-
Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers.
-
-
Washing:
-
Wash the combined organic layers sequentially with:
-
Water (1 x volume of the organic layer)
-
Saturated aqueous NaHCO₃ solution (1 x volume of the organic layer)
-
Brine (1 x volume of the organic layer)
-
-
-
Drying and Solvent Removal:
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Filter off the drying agent.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
-
Purification:
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
-
Protocol 2: Workup for a Williamson Ether Synthesis
This protocol is for a reaction where the phenolic hydroxyl group of this compound has been alkylated using a base like potassium carbonate (K₂CO₃) and an alkyl halide.
-
Reaction Quenching:
-
Cool the reaction mixture to room temperature.
-
Filter off the solid base (e.g., K₂CO₃).
-
Wash the solid with a small amount of the reaction solvent.
-
-
Solvent Removal and Extraction:
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate.
-
Wash the organic layer with water (2 x volume of the organic layer) and then with brine (1 x volume of the organic layer).
-
-
Drying and Purification:
-
Dry the organic layer over anhydrous Na₂SO₄.
-
Filter and concentrate the solvent to obtain the crude product.
-
Purify by column chromatography or recrystallization as needed.
-
References
Validation & Comparative
A Senior Application Scientist's Guide to Validating the Purity of Methyl 2-hydroxy-5-methoxybenzoate
For researchers, scientists, and professionals in drug development, the purity of a chemical entity is not merely a quality metric; it is the bedrock of reliable, reproducible, and translatable scientific outcomes. Methyl 2-hydroxy-5-methoxybenzoate, a key building block in the synthesis of various pharmaceuticals and fine chemicals, is no exception. This guide provides an in-depth, comparative analysis of the primary analytical techniques for validating the purity of this compound. We will delve into the causality behind experimental choices, present detailed protocols, and offer supporting data to empower you to make informed decisions in your laboratory.
The Criticality of Purity in the Pharmaceutical Landscape
Any impurities present in an active pharmaceutical ingredient (API) or its intermediates can have significant consequences, ranging from altered therapeutic efficacy to unforeseen toxicity.[1][2] Regulatory bodies such as the International Council for Harmonisation (ICH) have established stringent guidelines for the identification, qualification, and control of impurities in drug substances.[1][3] Therefore, a robust and validated analytical strategy is not just good science—it is a regulatory necessity.
This guide will compare and contrast the following analytical techniques for the purity validation of this compound:
-
High-Performance Liquid Chromatography (HPLC): A cornerstone of pharmaceutical analysis for its versatility and quantitative power.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for the analysis of volatile and semi-volatile compounds, offering exceptional separation and identification capabilities.
-
Quantitative Nuclear Magnetic Resonance (qNMR): An absolute quantification method that provides a direct measure of purity without the need for a specific reference standard of the analyte.
-
Spectroscopic Identification (FTIR and MS): Essential for confirming the identity of the main component and elucidating the structure of unknown impurities.
Understanding the Analyte: this compound
Before we delve into the analytical methodologies, let's consider the physicochemical properties of our target molecule.
| Property | Value | Source |
| Molecular Formula | C₉H₁₀O₄ | [4] |
| Molecular Weight | 182.17 g/mol | [4] |
| Appearance | White to off-white crystalline solid | |
| Solubility | Soluble in methanol, ethanol, acetone; sparingly soluble in water | |
| Key Functional Groups | Phenolic hydroxyl, methoxy, methyl ester | [5] |
The presence of a phenolic hydroxyl group, a methoxy group, and a methyl ester imparts a moderate polarity to the molecule, making it amenable to reversed-phase HPLC. Its volatility is sufficient for GC analysis, although derivatization of the polar hydroxyl group may be beneficial to improve peak shape and thermal stability.
Potential Impurities: A Glimpse into the Synthesis
A common synthetic route to this compound involves the carboxylation of 4-methoxyphenol (also known as mequinol), followed by esterification.[6] This process can introduce several potential impurities:
-
Starting Materials: Unreacted 4-methoxyphenol.
-
Positional Isomers: Carboxylation at the ortho-position to the methoxy group, leading to Methyl 3-hydroxy-4-methoxybenzoate.
-
By-products of Esterification: Unreacted 2-hydroxy-5-methoxybenzoic acid.
-
Degradation Products: Hydrolysis of the ester to the corresponding carboxylic acid.
A robust analytical method must be able to resolve this compound from these and other potential process-related impurities.
Comparative Analysis of Purity Validation Techniques
High-Performance Liquid Chromatography (HPLC)
HPLC is the workhorse of the pharmaceutical industry for purity analysis due to its high resolution, sensitivity, and quantitative accuracy.[7] For a moderately polar compound like this compound, reversed-phase HPLC is the method of choice.
The Causality Behind the Method:
-
Stationary Phase: A C18 (octadecylsilyl) column is selected for its hydrophobicity, which provides good retention for aromatic compounds.[8][9][10][11] The end-capping of the silica support minimizes peak tailing that can arise from the interaction of the acidic phenolic hydroxyl group with residual silanols on the silica surface.
-
Mobile Phase: A gradient elution using a mixture of a mildly acidic aqueous phase (e.g., 0.1% formic acid in water) and an organic modifier (e.g., acetonitrile or methanol) is employed. The acid suppresses the ionization of the phenolic hydroxyl and any carboxylic acid impurities, leading to sharper peaks and more reproducible retention times.[12] Acetonitrile is often preferred over methanol for its lower viscosity and UV transparency.
-
Detection: UV detection is ideal as the benzene ring in this compound is a strong chromophore. The detection wavelength is typically set at the λmax of the analyte to ensure maximum sensitivity.
Experimental Protocol: RP-HPLC for Purity of this compound
Caption: Workflow for HPLC Purity Analysis.
Data Presentation: HPLC
| Parameter | Value |
| Column | C18, 250 x 4.6 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 0-20 min: 30-80% B; 20-25 min: 80% B; 25-26 min: 80-30% B; 26-30 min: 30% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
Expected Results:
A high-purity sample of this compound would show a major peak at its characteristic retention time, with any impurities appearing as smaller peaks. The method should demonstrate baseline separation of the main peak from potential impurities like 4-methoxyphenol and 2-hydroxy-5-methoxybenzoic acid.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds.[13] It offers superior resolution compared to HPLC and provides structural information from the mass spectrum of each separated component.
The Causality Behind the Method:
-
Derivatization: While not always necessary, derivatization of the acidic phenolic hydroxyl group with an agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) can improve peak shape, reduce thermal degradation, and increase volatility.
-
Column: A non-polar or mid-polarity capillary column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5 or HP-5ms), is suitable for separating aromatic compounds.
-
Temperature Program: A temperature gradient is used to elute compounds with a range of boiling points, ensuring good separation of the main component from any lower or higher boiling impurities.
-
Ionization and Detection: Electron Ionization (EI) at 70 eV is a standard technique that produces reproducible fragmentation patterns, which can be compared to spectral libraries for identification. The mass spectrometer serves as a highly specific detector.
Experimental Protocol: GC-MS for Purity of this compound
Caption: Workflow for GC-MS Purity Analysis.
Data Presentation: GC-MS
| Parameter | Value |
| Column | DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Carrier Gas | Helium at 1.0 mL/min |
| Inlet Temperature | 250 °C |
| Oven Program | 100 °C (2 min), then 10 °C/min to 280 °C (5 min) |
| Ion Source Temp. | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Range | 40-400 amu |
Expected Results:
The total ion chromatogram (TIC) will show a major peak for the silylated derivative of this compound. The mass spectrum of this peak will show a characteristic molecular ion and fragmentation pattern that can be used for positive identification.[14][15] Impurities will appear as separate peaks, and their mass spectra can be used for structural elucidation.
Quantitative Nuclear Magnetic Resonance (qNMR)
qNMR is a primary analytical method that allows for the determination of the absolute purity of a substance without the need for a reference standard of the same compound.[16][17][18][19][20] The principle of qNMR is that the integral of an NMR signal is directly proportional to the number of nuclei giving rise to that signal.
The Causality Behind the Method:
-
Internal Standard: A certified internal standard of known purity and weight is added to a precisely weighed amount of the sample. The internal standard should have a simple spectrum with at least one signal that is well-resolved from the analyte's signals. For this compound, a suitable internal standard would be maleic acid or dimethyl sulfone.
-
Solvent: A deuterated solvent that dissolves both the sample and the internal standard is used, such as DMSO-d₆ or Chloroform-d.
-
Acquisition Parameters: To ensure accurate quantification, the NMR experiment must be set up with a sufficiently long relaxation delay (D1) to allow for complete relaxation of all relevant nuclei between scans. This is typically set to 5 times the longest T₁ relaxation time of the signals being integrated.
Experimental Protocol: qNMR for Absolute Purity Determination
Caption: Workflow for qNMR Purity Determination.
Data Presentation: qNMR
The purity is calculated using the following equation:
Purity (%w/w) = (I_analyte / I_std) * (N_std / N_analyte) * (M_analyte / M_std) * (m_std / m_analyte) * P_std
Where:
-
I = Integral of the signal
-
N = Number of protons for the integrated signal
-
M = Molecular weight
-
m = mass
-
P = Purity of the standard
Expected Results:
The ¹H NMR spectrum will show distinct, well-resolved signals for both this compound and the internal standard. By integrating a known proton signal from each, the absolute purity of the sample can be calculated with high accuracy and precision.
Spectroscopic Identification
While chromatography and qNMR provide quantitative purity data, spectroscopic techniques like Fourier-Transform Infrared Spectroscopy (FTIR) and Mass Spectrometry (MS) are essential for confirming the identity of the bulk material and characterizing unknown impurities.
Fourier-Transform Infrared Spectroscopy (FTIR):
FTIR provides a molecular fingerprint based on the vibrational frequencies of the functional groups present.[5][21][22] For this compound, the IR spectrum will show characteristic absorptions for:
-
O-H stretch (phenol): A broad band around 3200-3400 cm⁻¹
-
C-H stretch (aromatic and aliphatic): Bands around 3000-3100 cm⁻¹ and 2850-2960 cm⁻¹
-
C=O stretch (ester): A strong, sharp band around 1680-1700 cm⁻¹
-
C-O stretch (ester and ether): Bands in the 1000-1300 cm⁻¹ region
-
Aromatic C=C bending: Peaks in the 1450-1600 cm⁻¹ region
Mass Spectrometry (MS):
As discussed in the GC-MS section, mass spectrometry provides the molecular weight and fragmentation pattern of a compound.[14][15][23][24] The electron ionization mass spectrum of this compound will show a molecular ion peak (M⁺) at m/z 182, along with characteristic fragment ions corresponding to the loss of a methoxy group (m/z 151), a carbomethoxy group (m/z 123), and other fragments.
Comparison of Analytical Techniques
| Feature | HPLC | GC-MS | qNMR |
| Primary Use | Quantitative purity (area %), impurity profiling | Qualitative and quantitative analysis of volatile impurities | Absolute quantitative purity (%w/w) |
| Sensitivity | High (ng level) | Very High (pg level) | Moderate (µg-mg level) |
| Specificity | Good (based on retention time and UV spectrum) | Excellent (based on retention time and mass spectrum) | Excellent (based on unique chemical shifts) |
| Throughput | High | Medium | Low to Medium |
| Reference Standard | Requires a reference standard of the analyte for assay | Not essential for identification (library matching) | Requires a certified internal standard (can be a different compound) |
| Self-Validating | Requires validation against a reference standard | High confidence in identification | A primary, self-validating method |
A Self-Validating System for Purity Assessment
No single analytical technique can provide a complete picture of a compound's purity. Instead, a combination of orthogonal methods creates a self-validating system.
Caption: An Integrated Approach to Purity Validation.
For instance, the purity value obtained by HPLC (area percent normalization) can be confirmed by the absolute purity determined by qNMR. Any unknown peaks observed in the HPLC chromatogram can be further investigated by collecting the fraction and analyzing it by mass spectrometry or NMR to elucidate its structure. GC-MS can detect volatile impurities that may not be observed by HPLC. Finally, FTIR and a comparison of the mass spectrum with a reference standard confirm the identity of the main component.
Conclusion
Validating the purity of this compound is a multi-faceted process that requires a thoughtful and strategic application of various analytical techniques. While HPLC provides a robust and reliable method for routine purity assessment, a comprehensive validation strategy should incorporate orthogonal methods like GC-MS for impurity identification and qNMR for absolute purity determination. Spectroscopic techniques such as FTIR and MS are indispensable for confirming the identity of the material. By understanding the strengths and limitations of each technique and employing them in a complementary fashion, researchers can ensure the quality and integrity of their starting materials, leading to more reliable and successful drug development outcomes. This integrated approach, grounded in the principles of scientific integrity and regulatory compliance, forms a self-validating system that provides the highest confidence in the purity of this compound.
References
- 1. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 2. ijnrd.org [ijnrd.org]
- 3. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 4. This compound | C9H10O4 | CID 4072341 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. infrared spectrum of methyl 2-hydroxybenzoate C8H8O3 prominent wavenumbers cm-1 detecting ester phenol functional groups present finger print for identification of methyl salicylate image diagram oil of wintergreen doc brown's advanced organic chemistry revision notes [docbrown.info]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. auroraprosci.com [auroraprosci.com]
- 9. welch-us.com [welch-us.com]
- 10. HPLC Column Selection Guide [scioninstruments.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns | SIELC Technologies [sielc.com]
- 13. tandfonline.com [tandfonline.com]
- 14. mass spectrum of methyl 2-hydroxybenzoate C8H8O3 fragmentation pattern of m/z m/e ions for analysis and identification of methyl salicylate image diagram oil of wintergreen doc brown's advanced organic chemistry revision notes [docbrown.info]
- 15. researchgate.net [researchgate.net]
- 16. What is qNMR (quantitative NMR) ? | Applications Notes | JEOL Ltd. [jeol.com]
- 17. emerypharma.com [emerypharma.com]
- 18. Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists - PMC [pmc.ncbi.nlm.nih.gov]
- 19. resolvemass.ca [resolvemass.ca]
- 20. qNMR: A powerful tool for purity determination | RSSL [rssl.com]
- 21. instanano.com [instanano.com]
- 22. chem.libretexts.org [chem.libretexts.org]
- 23. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 24. reddit.com [reddit.com]
A Comparative Guide to the Synthesis of Methyl 2-hydroxy-5-methoxybenzoate for Researchers and Drug Development Professionals
Methyl 2-hydroxy-5-methoxybenzoate, a key intermediate in the synthesis of various pharmaceuticals and other fine chemicals, can be prepared through several synthetic routes. The choice of a particular method often depends on factors such as the availability and cost of starting materials, desired scale of production, and considerations for process safety and environmental impact. This guide provides an in-depth, objective comparison of the two primary synthetic pathways to this valuable compound, supported by experimental data and protocols to aid researchers in making informed decisions for their specific applications.
At a Glance: Comparison of Synthesis Routes
| Parameter | Route 1: Two-Step Synthesis from 4-Methoxyphenol | Route 2: Direct Esterification of 5-Methoxysalicylic Acid |
| Starting Material | 4-Methoxyphenol | 5-Methoxysalicylic acid |
| Key Reactions | 1. Kolbe-Schmitt Carboxylation2. Fischer Esterification | 1. Fischer Esterification |
| Overall Yield | Moderate to High (variable depending on carboxylation efficiency) | High |
| Process Complexity | Higher (two distinct reaction steps) | Lower (single reaction step) |
| Safety Considerations | High pressure and temperature for traditional Kolbe-Schmitt; handling of strong bases. | Handling of strong acids. |
| Green Chemistry Profile | Use of CO2 as a C1 source is advantageous; potential for high-pressure conditions raises energy concerns. | Good atom economy; use of excess alcohol can be a drawback.[1][2] |
| Cost-Effectiveness | Potentially more cost-effective if 4-methoxyphenol is significantly cheaper than 5-methoxysalicylic acid. | More straightforward, potentially lower processing costs. |
Route 1: Two-Step Synthesis from 4-Methoxyphenol via Kolbe-Schmitt Carboxylation and Subsequent Esterification
This classical approach involves the introduction of a carboxyl group onto the aromatic ring of 4-methoxyphenol, followed by esterification of the resulting 5-methoxysalicylic acid.
Step 1: Kolbe-Schmitt Carboxylation of 4-Methoxyphenol
The cornerstone of this route is the Kolbe-Schmitt reaction, a well-established method for the ortho-carboxylation of phenols.[3][4] In this reaction, the sodium or potassium salt of 4-methoxyphenol is reacted with carbon dioxide under elevated temperature and pressure to yield 5-methoxysalicylic acid.[3][5]
Mechanism of the Kolbe-Schmitt Reaction:
The reaction proceeds through the formation of a phenoxide ion, which is more susceptible to electrophilic attack than the neutral phenol. The phenoxide then acts as a nucleophile, attacking the electrophilic carbon of carbon dioxide. The resulting intermediate then tautomerizes to the more stable salicylate.[6] The choice of alkali metal cation can influence the regioselectivity of the carboxylation.[7]
Kolbe-Schmitt Reaction Mechanism
Experimental Protocol: Modified Kolbe-Schmitt Reaction
Traditional Kolbe-Schmitt conditions often require high pressures (100 atm) and temperatures (125 °C), which can be a significant barrier in a standard laboratory setting.[3] However, recent advancements have demonstrated the feasibility of carrying out this transformation under milder conditions, such as at atmospheric pressure with the aid of specific additives.[8][9][10]
Materials:
-
4-Methoxyphenol
-
Sodium hydride (NaH) or other strong base
-
Dry, high-boiling solvent (e.g., N,N-dimethylformamide)
-
Carbon dioxide (gas)
-
Hydrochloric acid (for workup)
Procedure:
-
In a flame-dried, three-necked flask equipped with a mechanical stirrer, gas inlet, and reflux condenser, add 4-methoxyphenol and the dry solvent under an inert atmosphere.
-
Carefully add the strong base portion-wise at room temperature.
-
Heat the mixture to the desired reaction temperature (e.g., 120-150 °C).
-
Bubble a steady stream of dry carbon dioxide gas through the reaction mixture for several hours.
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC or HPLC).
-
Upon completion, cool the reaction mixture to room temperature and cautiously quench with water.
-
Acidify the aqueous solution with hydrochloric acid to precipitate the 5-methoxysalicylic acid.
-
Collect the solid product by filtration, wash with cold water, and dry under vacuum.
Expected Yield: The yield of 5-methoxysalicylic acid can vary significantly depending on the reaction conditions, with reports ranging from moderate to good.
Step 2: Fischer Esterification of 5-Methoxysalicylic Acid
The 5-methoxysalicylic acid obtained from the previous step is then converted to its methyl ester via Fischer esterification. This is an acid-catalyzed equilibrium reaction between a carboxylic acid and an alcohol.[11][12]
Mechanism of Fischer Esterification:
The reaction is initiated by the protonation of the carbonyl oxygen of the carboxylic acid by a strong acid catalyst, which increases the electrophilicity of the carbonyl carbon. The alcohol then acts as a nucleophile, attacking the activated carbonyl group. Subsequent proton transfers and the elimination of a water molecule lead to the formation of the ester.[11]
Fischer Esterification Mechanism
The experimental protocol for this step is identical to that described in Route 2.
Route 2: Direct Esterification of 5-Methoxysalicylic Acid
This is a more straightforward approach that begins with commercially available 5-methoxysalicylic acid.[13] This route is advantageous when the starting carboxylic acid is readily available and cost-effective.
Experimental Protocol: Fischer Esterification of 5-Methoxysalicylic Acid
Materials:
-
5-Methoxysalicylic acid
-
Methanol (in excess, also acts as solvent)
-
Concentrated sulfuric acid or other strong acid catalyst
-
Sodium bicarbonate solution (for workup)
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve 5-methoxysalicylic acid in an excess of methanol.
-
Carefully add a catalytic amount of concentrated sulfuric acid.
-
Heat the mixture to reflux and maintain for several hours. The reaction progress can be monitored by TLC or HPLC.
-
After the reaction is complete, cool the mixture to room temperature and remove the excess methanol under reduced pressure.
-
Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.
-
Evaporate the solvent to obtain the crude this compound.
-
The product can be further purified by vacuum distillation or column chromatography on silica gel.
Expected Yield: High yields (typically >90%) can be achieved with this method.
In-Depth Discussion and Field-Proven Insights
Causality Behind Experimental Choices:
-
Excess Alcohol in Fischer Esterification: The use of a large excess of methanol in the Fischer esterification serves a dual purpose. Firstly, it acts as the solvent for the reaction. Secondly, and more importantly, it drives the equilibrium towards the formation of the ester product, in accordance with Le Châtelier's principle, by increasing the concentration of one of the reactants.[14]
-
Acid Catalyst: A strong acid catalyst is crucial for the Fischer esterification to proceed at a reasonable rate. The protonation of the carboxylic acid by the catalyst makes the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by the alcohol.[12]
-
Kolbe-Schmitt Reaction Conditions: The high pressure and temperature traditionally employed in the Kolbe-Schmitt reaction are necessary to overcome the activation energy for the carboxylation of the relatively unreactive phenoxide. The use of aprotic polar solvents can facilitate the reaction by solvating the cation and increasing the nucleophilicity of the phenoxide.
Self-Validating Systems and Trustworthiness:
The protocols described above include standard workup and purification procedures that are essential for obtaining a product of high purity. The progress of both reactions can be reliably monitored by standard analytical techniques such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The identity and purity of the final product, this compound, should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Green Chemistry and Sustainability Considerations:
-
Atom Economy: The Fischer esterification exhibits good atom economy, with water being the only byproduct.[1] This is a significant advantage over methods that use activating agents, which generate stoichiometric amounts of waste.
-
Solvent Choice: While methanol is used in excess in the Fischer esterification, it can often be recovered and recycled. The choice of solvent for the Kolbe-Schmitt reaction and for the workup and purification steps should be made with consideration for environmental impact and safety.
-
Energy Consumption: The traditional Kolbe-Schmitt reaction's requirement for high temperature and pressure makes it an energy-intensive process. The development of milder reaction conditions is a significant step towards a more sustainable synthesis.[8][9]
Conclusion
The choice between the two primary synthetic routes to this compound will ultimately be guided by the specific needs and resources of the researcher. The direct esterification of 5-methoxysalicylic acid (Route 2) is a simple, high-yielding, and generally preferred method when the starting material is readily available. The two-step synthesis from 4-methoxyphenol (Route 1) offers a potentially more cost-effective alternative if 4-methoxyphenol is significantly cheaper, but it involves a more complex and potentially hazardous carboxylation step. The development of milder and more efficient Kolbe-Schmitt reaction conditions continues to make this route more attractive from both a practical and an environmental standpoint.
References
- 1. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 2. greenchemistry-toolkit.org [greenchemistry-toolkit.org]
- 3. Kolbe–Schmitt reaction - Wikipedia [en.wikipedia.org]
- 4. byjus.com [byjus.com]
- 5. Green chemistry metrics - Wikipedia [en.wikipedia.org]
- 6. quora.com [quora.com]
- 7. jk-sci.com [jk-sci.com]
- 8. Carboxylation of Phenols with CO2 at Atmospheric Pressure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. future4200.com [future4200.com]
- 10. research.manchester.ac.uk [research.manchester.ac.uk]
- 11. Fischer Esterification: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 12. scienceinfo.com [scienceinfo.com]
- 13. 5-Methoxysalicylic acid - Wikipedia [en.wikipedia.org]
- 14. athabascau.ca [athabascau.ca]
A Senior Application Scientist's Guide to Substituted Benzoates: A Comparative Analysis of Methyl 2-hydroxy-5-methoxybenzoate
Welcome to a comprehensive technical guide designed for researchers, scientists, and drug development professionals. In the intricate world of medicinal chemistry and materials science, the subtle substitution on an aromatic ring can dramatically alter a molecule's physicochemical properties and biological activity. This guide provides an in-depth comparison of methyl 2-hydroxy-5-methoxybenzoate against a curated selection of other substituted benzoates. Our objective is to furnish you with the critical data and experimental insights necessary to inform your research and development endeavors. We will delve into a comparative analysis of their anti-inflammatory, antioxidant, and antimicrobial properties, supported by experimental data and detailed protocols.
Introduction to the Substituted Benzoate Landscape
Substituted benzoates are a class of organic compounds derived from benzoic acid, featuring a variety of functional groups attached to the phenyl ring. These modifications significantly influence their electronic and steric properties, thereby modulating their biological activity. This compound, a derivative of salicylic acid, serves as our primary compound of interest. Its structural isomers and other related benzoates offer a fascinating case study in structure-activity relationships (SAR). Understanding these nuances is paramount for the rational design of novel therapeutic agents and functional materials.
Physicochemical Properties: A Comparative Overview
The foundation of a compound's biological activity lies in its physicochemical characteristics. Properties such as molecular weight, melting point, boiling point, and solubility dictate its absorption, distribution, metabolism, and excretion (ADME) profile. Below is a comparative table of key physicochemical properties for this compound and its selected counterparts.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |
| This compound | C₉H₁₀O₄ | 182.17 | - | 280.3[1] |
| Methyl 2-hydroxy-4-methoxybenzoate | C₉H₁₀O₄ | 182.18 | 47-51 | 134 (at 7 mmHg) |
| Methyl 3-hydroxy-4-methoxybenzoate | C₉H₁₀O₄ | 182.17 | 64-67 | - |
| Methyl 2,4-dihydroxybenzoate | C₈H₈O₄ | 168.15 | 118-121 | - |
| Methyl Salicylate (Methyl 2-hydroxybenzoate) | C₈H₈O₃ | 152.15 | -8 | 220-224 |
Comparative Biological Activity: Experimental Insights
The true value of these compounds for researchers lies in their biological activities. This section presents a comparative analysis of their anti-inflammatory, antioxidant, and antimicrobial potential, supported by experimental data from various studies.
Anti-inflammatory Activity
The anti-inflammatory effects of substituted benzoates, particularly salicylate derivatives, are often attributed to their ability to inhibit cyclooxygenase (COX) enzymes, which are pivotal in the synthesis of pro-inflammatory prostaglandins.[1]
Experimental Data: In-Vivo Anti-inflammatory Activity of Methyl Salicylate Derivatives
While direct comparative data for this compound is limited in publicly available literature, a study on methyl salicylate derivatives bearing a piperazine moiety provides valuable insights into the anti-inflammatory potential of this class of compounds. The data below is from a study utilizing the xylol-induced ear edema and carrageenan-induced paw edema assays in mice.[2]
| Compound | Dose (mg/kg) | Xylol-Induced Ear Edema Inhibition (%) | Carrageenan-Induced Paw Edema Inhibition (%) |
| M15 | 100 | 68.7 | 72.5 |
| M16 | 100 | 70.1 | 75.4 |
| Aspirin | 100 | 25.6 | 30.8 |
| Indomethacin | 5 | 72.3 | 78.9 |
Note: M15 and M16 are synthetic methyl salicylate derivatives with a piperazine moiety. This data illustrates the potential for high anti-inflammatory activity within this compound class.[2]
Experimental Protocol: In-Vitro Anti-inflammatory Assay (Albumin Denaturation Assay)
This protocol provides a straightforward and reliable method for assessing the in-vitro anti-inflammatory activity of compounds by measuring the inhibition of heat-induced albumin denaturation.[3]
Principle: Denaturation of proteins is a well-documented cause of inflammation. The ability of a compound to prevent protein denaturation is a measure of its anti-inflammatory potential.
Methodology:
-
Reaction Mixture Preparation: Prepare a reaction mixture consisting of 0.5 mL of 1% w/v bovine serum albumin and 0.5 mL of the test compound at various concentrations (e.g., 100-500 µg/mL).
-
Incubation: Incubate the reaction mixtures at 37°C for 20 minutes.
-
Heating: Induce denaturation by heating the mixtures at 57°C for 30 minutes.
-
Cooling and Measurement: After cooling, add 2.5 mL of phosphate-buffered saline (pH 6.3) to each tube.
-
Spectrophotometric Analysis: Measure the absorbance of the solutions at 660 nm.
-
Calculation: The percentage inhibition of denaturation is calculated as follows: % Inhibition = [(Absorbance of Control - Absorbance of Test) / Absorbance of Control] x 100
A standard anti-inflammatory drug, such as diclofenac sodium, should be used as a positive control.
Mechanism of Action: The Cyclooxygenase (COX) Pathway
The anti-inflammatory action of many non-steroidal anti-inflammatory drugs (NSAIDs), including salicylates, is primarily mediated through the inhibition of COX enzymes.[1] This inhibition blocks the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation.
References
A Comparative Guide to the Spectroscopic Analysis of Methyl 2-hydroxy-5-methoxybenzoate
In the landscape of pharmaceutical and chemical research, the unambiguous structural elucidation of organic molecules is paramount. This guide provides an in-depth, comparative spectroscopic analysis of Methyl 2-hydroxy-5-methoxybenzoate, a key intermediate in various synthetic pathways. Moving beyond a mere recitation of data, we will delve into the causality behind spectral features, offering field-proven insights for researchers, scientists, and drug development professionals. Our approach is grounded in scientific integrity, ensuring that the presented methodologies are self-validating and supported by authoritative references.
Introduction: The Significance of Multi-Technique Spectroscopic Analysis
The structural characterization of a molecule like this compound, with its distinct functional groups—a phenolic hydroxyl, a methoxy ether, and a methyl ester on an aromatic ring—requires a multi-faceted analytical approach. Relying on a single technique can lead to ambiguity. Therefore, we will leverage the synergistic power of Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) to build a comprehensive and irrefutable structural profile. This guide will not only interpret the spectra of the target molecule but also draw comparisons with structurally similar compounds to highlight the subtle yet significant spectral shifts induced by substituent effects.
Experimental & Methodological Overview
The following sections detail the experimental protocols for acquiring high-quality spectroscopic data. Adherence to these procedures is crucial for reproducibility and accurate interpretation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube. The choice of solvent is critical as it can influence chemical shifts.[1] Tetramethylsilane (TMS) is typically added as an internal standard (δ 0.00 ppm).
-
Instrument Setup: The prepared sample is placed in the NMR spectrometer.
-
Locking and Shimming: The instrument "locks" onto the deuterium signal of the solvent to stabilize the magnetic field. The magnetic field homogeneity is then optimized through a process called "shimming" to achieve high-resolution spectra.[2]
-
Parameter Optimization: For ¹H NMR, a sufficient number of scans (typically 8-16) are acquired to obtain a good signal-to-noise ratio. For ¹³C NMR, due to the low natural abundance of the ¹³C isotope, a larger number of scans is necessary.
-
Data Processing: The acquired Free Induction Decay (FID) signal is converted into a spectrum via Fourier Transform. The spectrum is then phased and baseline-corrected for accurate integration and peak picking.
Figure 1: General workflow for NMR data acquisition and processing.
Infrared (IR) Spectroscopy
IR spectroscopy excels at identifying the functional groups present in a molecule by detecting the vibrations of chemical bonds.
Attenuated Total Reflectance (ATR) is a popular sampling technique for FTIR because it requires minimal sample preparation.[3][4]
-
Background Spectrum: A background spectrum of the clean ATR crystal is recorded. This is crucial to subtract the absorbance of the crystal and the surrounding atmosphere from the sample spectrum.
-
Sample Application: A small amount of the solid or liquid sample is placed directly onto the ATR crystal, ensuring complete coverage of the crystal surface.
-
Pressure Application: For solid samples, a pressure clamp is used to ensure intimate contact between the sample and the crystal.
-
Data Acquisition: The sample spectrum is then recorded. The instrument measures the attenuation of an evanescent wave that penetrates a short distance into the sample.[3]
-
Cleaning: The crystal is thoroughly cleaned with an appropriate solvent (e.g., isopropanol) and dried before the next measurement.
Figure 2: Step-by-step workflow for ATR-FTIR spectroscopy.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition of a compound, as well as structural details based on its fragmentation pattern.
GC-MS is a powerful hyphenated technique that separates volatile compounds in a mixture before they are detected by the mass spectrometer.
-
Sample Preparation: A dilute solution of the sample is prepared in a volatile solvent (e.g., dichloromethane or ethyl acetate).
-
Injection: A small volume of the sample solution is injected into the gas chromatograph.
-
Separation: The sample is vaporized and carried by an inert gas through a capillary column. The components of the sample are separated based on their boiling points and interactions with the column's stationary phase.
-
Ionization: As the separated components elute from the GC column, they enter the mass spectrometer's ion source. In electron ionization (EI) mode, the molecules are bombarded with high-energy electrons, causing them to ionize and fragment.[5]
-
Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer.
-
Detection: The separated ions are detected, and a mass spectrum is generated.
Figure 3: Workflow of a GC-MS experiment.
Spectroscopic Interpretation and Comparative Analysis
¹H NMR Spectrum of this compound
The ¹H NMR spectrum provides a wealth of information about the number of different types of protons, their chemical environments, and their proximity to other protons.
-
Phenolic Hydroxyl Proton (-OH): A broad singlet is expected for the phenolic proton, typically in the downfield region (δ 9-12 ppm), due to hydrogen bonding. Its chemical shift can be concentration and solvent dependent.
-
Aromatic Protons: The three aromatic protons will appear as distinct signals. The proton ortho to the hydroxyl group and meta to the ester will be a doublet. The proton ortho to the ester and meta to the methoxy group will be a doublet of doublets. The proton ortho to the methoxy group and meta to the hydroxyl group will also be a doublet.
-
Methoxy Protons (-OCH₃): A sharp singlet integrating to three protons is expected around δ 3.8 ppm.
-
Methyl Ester Protons (-COOCH₃): Another sharp singlet, also integrating to three protons, will be present, typically slightly downfield of the methoxy protons, around δ 3.9 ppm.
¹³C NMR Spectrum of this compound
The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms in the molecule.
-
Carbonyl Carbon (C=O): The ester carbonyl carbon will appear as a singlet at the most downfield position, typically around δ 170 ppm.
-
Aromatic Carbons: Six distinct signals are expected for the aromatic carbons. The carbons attached to the oxygen atoms (C-OH and C-OCH₃) will be the most downfield of the aromatic signals. The other four aromatic carbons will appear at chemical shifts characteristic of a substituted benzene ring.
-
Methoxy Carbon (-OCH₃): The carbon of the methoxy group will appear as a singlet around δ 56 ppm.
-
Methyl Ester Carbon (-COOCH₃): The carbon of the methyl ester group will be a singlet in a similar region to the methoxy carbon, around δ 52 ppm.
Comparative NMR Analysis
| Compound | Key ¹H NMR Signal Differences | Key ¹³C NMR Signal Differences |
| This compound | Presence of a methoxy singlet (~δ 3.8 ppm). Aromatic region shows a three-proton system with specific splitting. | Presence of a methoxy carbon signal (~δ 56 ppm). |
| Methyl Salicylate | Absence of the methoxy singlet. Aromatic region shows a four-proton system with different splitting patterns.[6] | Absence of the methoxy carbon signal. |
| 5-Methoxysalicylic Acid | Absence of the methyl ester singlet. Presence of a carboxylic acid proton signal (very broad, >δ 10 ppm). | Absence of the methyl ester carbon signal. Presence of a carboxylic acid carbon signal (~δ 172 ppm). |
IR Spectrum of this compound
The IR spectrum confirms the presence of the key functional groups.
-
O-H Stretch (Phenolic): A broad absorption band in the region of 3200-3600 cm⁻¹ is characteristic of the hydrogen-bonded phenolic hydroxyl group.
-
C-H Stretch (Aromatic and Aliphatic): Aromatic C-H stretches appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the methoxy and methyl ester groups are observed just below 3000 cm⁻¹.
-
C=O Stretch (Ester): A strong, sharp absorption band around 1680-1700 cm⁻¹ is indicative of the ester carbonyl group. The conjugation with the aromatic ring and intramolecular hydrogen bonding can shift this absorption to a lower wavenumber compared to a simple aliphatic ester.
-
C-O Stretch (Ester and Ether): Strong absorptions in the 1200-1300 cm⁻¹ region correspond to the C-O stretching vibrations of the ester and ether functionalities.
-
Aromatic C=C Bending: Several sharp bands in the 1450-1600 cm⁻¹ region are characteristic of the aromatic ring.
Comparative IR Analysis
| Compound | Key IR Absorption Differences |
| This compound | Presence of strong C-O stretching bands for both the ether and the ester. |
| Methyl Salicylate | The overall spectrum is similar, but the fingerprint region will differ due to the absence of the methoxy group.[7] |
| 5-Methoxysalicylic Acid | The C=O stretch will be broader and may appear at a slightly lower wavenumber due to the carboxylic acid dimer formation. A very broad O-H stretch from the carboxylic acid will be present, often overlapping with the C-H stretching region. |
Mass Spectrum of this compound
The mass spectrum provides the molecular weight and fragmentation pattern, which acts as a molecular fingerprint.
-
Molecular Ion Peak (M⁺): The molecular ion peak will be observed at an m/z corresponding to the molecular weight of the compound (182.17 g/mol ).[8] The presence of an aromatic ring generally leads to a relatively stable molecular ion.
-
Key Fragmentation Peaks:
-
Loss of a methoxy radical (-OCH₃): A prominent peak at m/z 151 is expected from the loss of the ester's methoxy group.
-
Loss of methanol (-CH₃OH): A peak at m/z 150 can arise from the loss of methanol, a common fragmentation for methyl esters of salicylic acids (ortho effect).
-
Loss of formaldehyde (-CH₂O): A peak at m/z 152 is possible from the loss of formaldehyde from the methoxy group.
-
Further Fragmentations: The fragment ions will undergo further fragmentation, leading to a characteristic pattern in the lower m/z region.
-
Comparative Mass Spectrometry Analysis
| Compound | Molecular Ion (m/z) | Key Fragmentation Differences |
| This compound | 182 | Shows fragments corresponding to the loss of a methoxy radical and methanol. |
| Methyl Salicylate | 152 | The primary fragmentation is the loss of the methoxy radical (m/z 121) and methanol (m/z 120).[9] |
| 5-Methoxysalicylic Acid | 168 | Will show a prominent loss of a hydroxyl radical (m/z 151) and water (m/z 150). The loss of the entire carboxylic acid group is also possible. |
Conclusion
This guide has provided a comprehensive framework for the spectroscopic analysis and interpretation of this compound. By integrating data from ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry, and by drawing comparisons with structurally related molecules, a robust and unambiguous structural assignment can be achieved. The detailed experimental protocols and the causal explanations for the observed spectral features are intended to empower researchers to confidently apply these techniques in their own work. The principles and methodologies outlined herein are broadly applicable to the structural elucidation of a wide range of organic compounds, reinforcing the indispensable role of spectroscopy in modern chemical and pharmaceutical sciences.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. books.rsc.org [books.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. agilent.com [agilent.com]
- 5. Mass spectral interpretation - Wikipedia [en.wikipedia.org]
- 6. 1H proton nmr spectrum of methyl 2-hydroxybenzoate C8H8O3 low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 methyl salicylate 1-H nmr explaining spin-spin coupling for line splitting oil of wintergreen doc brown's advanced organic chemistry revision notes [docbrown.info]
- 7. infrared spectrum of methyl 2-hydroxybenzoate C8H8O3 prominent wavenumbers cm-1 detecting ester phenol functional groups present finger print for identification of methyl salicylate image diagram oil of wintergreen doc brown's advanced organic chemistry revision notes [docbrown.info]
- 8. This compound | C9H10O4 | CID 4072341 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. mass spectrum of methyl 2-hydroxybenzoate C8H8O3 fragmentation pattern of m/z m/e ions for analysis and identification of methyl salicylate image diagram oil of wintergreen doc brown's advanced organic chemistry revision notes [docbrown.info]
A Comparative Guide to the Biological Activity of Methyl 2-hydroxy-5-methoxybenzoate and Its Analogs
Introduction
Methyl 2-hydroxy-5-methoxybenzoate, a derivative of salicylic acid, belongs to a class of compounds that has garnered significant interest in medicinal chemistry. Salicylates, both naturally occurring and synthetic, are renowned for their broad spectrum of biological activities, including anti-inflammatory, analgesic, antimicrobial, and antioxidant properties.[1] The therapeutic potential of these compounds is intrinsically linked to their chemical structure. The strategic placement and nature of functional groups on the aromatic ring can profoundly influence their pharmacokinetic profiles and biological efficacy.
This guide provides a comprehensive comparison of the biological activities of this compound and its structural analogs. We will delve into their antimicrobial, antioxidant, anti-inflammatory, and anticancer properties, supported by experimental data from various studies. A key focus will be on understanding the structure-activity relationships (SAR) that govern their efficacy. This document is intended for researchers, scientists, and drug development professionals seeking to understand the therapeutic potential of this class of compounds.
Structure-Activity Relationships: The Role of Methoxy and Hydroxyl Groups
The biological activity of phenolic compounds like this compound is significantly influenced by the presence and position of hydroxyl (-OH) and methoxy (-OCH₃) groups on the benzene ring.[2]
-
Antioxidant Activity: The antioxidant capacity of phenolic compounds is primarily attributed to their ability to donate a hydrogen atom from their hydroxyl groups to neutralize free radicals.[3] The presence of electron-donating groups, such as methoxy groups, can enhance this activity.[4] Generally, a greater number of hydroxyl and methoxy groups correlates with higher antioxidant potential.[4]
-
Antimicrobial Activity: The lipophilicity of these compounds plays a crucial role in their ability to penetrate bacterial cell membranes. Esterification of the carboxylic acid group, as in methyl salicylate, increases lipophilicity, which can enhance antimicrobial activity. Substitutions on the aromatic ring can further modulate this property.
-
Anti-inflammatory Activity: A primary mechanism of anti-inflammatory action for salicylates is the inhibition of cyclooxygenase (COX) enzymes, which are key to the synthesis of pro-inflammatory prostaglandins.[1] Structural modifications can influence the selectivity and potency of COX inhibition.
-
Anticancer Activity: The cytotoxic effects of these compounds against cancer cell lines are often linked to their ability to induce apoptosis and interfere with key signaling pathways. The specific substitution patterns on the aromatic ring are critical for this activity.
Comparative Biological Activity
While a single study directly comparing this compound with a full spectrum of its analogs across all biological activities is not available, we can synthesize data from various sources to draw meaningful comparisons.
Antimicrobial Activity
The antimicrobial efficacy of salicylate derivatives is often quantified by the Minimum Inhibitory Concentration (MIC), the lowest concentration that inhibits visible microbial growth.
| Compound | Test Organism | MIC | Reference |
| Salicylic Acid | Staphylococcus aureus | 800 µg/mL | [5] |
| Salicylic Acid | Escherichia coli | >3200 µg/mL | [5] |
| Methyl Salicylate (in essential oil) | Staphylococcus aureus | Inhibitory at 200 mg/mL | [5] |
| Methyl Salicylate (in essential oil) | Escherichia coli | Inhibitory at 200 mg/mL | [5] |
| Salicylate-based MetAP Inhibitors | Escherichia coli | Potent activity | [6] |
| 2-pyrazoline derivatives | Various bacteria | 32-512 μg/mL | [7] |
| Methyl (2R)-2-benzamido-2-{[(1R)-2-methoxy-2-oxo-1-phenylethyl]amino}acetate | B. subtilis, S. aureus, E. coli, P. aeruginosa, S. enteric | Bactericidal effect | [8] |
Note: Data is compiled from different studies and may not be directly comparable due to variations in experimental conditions.
Antioxidant Activity
The antioxidant potential is commonly assessed using the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, with results expressed as the half-maximal inhibitory concentration (IC₅₀). A lower IC₅₀ value indicates greater antioxidant activity.
| Compound | DPPH IC₅₀ (µM) | Reference |
| Gallic Acid | 4.05 | [9] |
| Syringic Acid | 9.8 | [9] |
| Vanillic Acid | >100 | [9] |
| 2,3-Dihydroxybenzoic Acid | 10.3 | [3] |
| Butylated Hydroxytoluene (BHT) | 48.1 | [3] |
| Butylated Hydroxyanisole (BHA) | 31.9 | [3] |
Anti-inflammatory Activity
The inhibition of COX enzymes is a key indicator of anti-inflammatory potential.
| Compound/Derivative | COX-2 Inhibition IC₅₀ (µM) | Reference |
| Methyl Salicylate Lactoside | 10.5 | [6] |
| Pterostilbene-urea derivative (Compound 7) | 0.085 | [7] |
| Sclerotiorin derivative (Compound 3) | Good inhibition (70.6% ratio) | [10] |
| 2-methoxy-6-(methylsulfonyl)naphthalene | 0.10 | [11] |
| Indomethacin Amide (Compound 7) | 0.009 | [12] |
Note: The table presents data for various salicylate and related derivatives, highlighting the potential for potent COX-2 inhibition through structural modification.
Anticancer Activity
The MTT assay is a standard colorimetric assay to measure the cytotoxic effect of a compound on cancer cell lines, with results also expressed as IC₅₀ values.
| Compound/Derivative | Cell Line | IC₅₀ (µM) | Reference |
| 4-(3,4,5-Trimethoxyphenoxy)benzoic acid | MCF-7 (Breast) | 5.9 | [13] |
| Methyl 4-(3,4,5-trimethoxyphenoxy)benzoate | MCF-7 (Breast) | 1.4 | [13] |
| 2',5'-Dimethoxychalcone | C-33A (Cervix), A-431 (Skin), MCF-7 (Breast) | 7.7 - 9.2 | [14] |
| 2-Mercaptobenzoxazole derivative (Compound 6b) | MDA-MB-231 (Breast) | 2.14 | [15] |
| 6-Hydroxy-benzo[d][6][13]oxathiol-2-one Schiff base (4b) | ACP-03 | <5 | [16] |
Mechanisms of Action: Key Signaling Pathways
The biological effects of this compound and its analogs are mediated through their interaction with key cellular signaling pathways.
Inhibition of the Cyclooxygenase (COX) Pathway
A primary mechanism for the anti-inflammatory effects of salicylates is the inhibition of COX-1 and COX-2 enzymes. These enzymes catalyze the conversion of arachidonic acid to prostaglandins, which are potent mediators of inflammation, pain, and fever. By blocking this pathway, these compounds reduce the production of pro-inflammatory prostaglandins.
Inhibition of the COX pathway by salicylate derivatives.
Modulation of the NF-κB Signaling Pathway
The transcription factor NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) is a critical regulator of the inflammatory response and is also implicated in cancer development and progression. It controls the expression of numerous pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules. Some salicylate derivatives have been shown to inhibit the NF-κB signaling pathway, contributing to their anti-inflammatory and potential anticancer effects.
Modulation of the NF-κB signaling pathway.
Experimental Protocols
To ensure the reproducibility and validity of the findings discussed, detailed experimental protocols for key in vitro assays are provided below.
DPPH Radical Scavenging Assay (Antioxidant Activity)
This colorimetric assay measures the capacity of a compound to scavenge the stable DPPH free radical.
Workflow Diagram:
Workflow for the DPPH radical scavenging assay.
Step-by-Step Methodology:
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol or ethanol. Keep the solution in a light-protected container.
-
Sample Preparation: Dissolve the test compound (this compound or its analogs) in a suitable solvent to create a stock solution. Prepare a series of dilutions from this stock solution.
-
Reaction Setup: In a 96-well microplate, add a specific volume of each sample dilution to individual wells. Then, add the DPPH working solution to each well. Include a control well containing only the solvent and DPPH solution.
-
Incubation: Incubate the microplate at room temperature in the dark for 30 minutes.
-
Absorbance Measurement: Measure the absorbance of each well at approximately 517 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of DPPH radical scavenging activity for each concentration of the test compound. Plot the percentage of inhibition against the concentration to determine the IC₅₀ value.
MTT Assay (Anticancer/Cytotoxicity Activity)
This assay assesses the metabolic activity of cells as an indicator of cell viability.
Workflow Diagram:
Workflow for the MTT cytotoxicity assay.
Step-by-Step Methodology:
-
Cell Seeding: Seed the desired cancer cell line into a 96-well plate at an appropriate density and allow the cells to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of this compound or its analogs. Include a vehicle control (solvent only).
-
Incubation: Incubate the cells for a predetermined period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 3-4 hours.
-
Formazan Solubilization: Remove the medium and add a solubilizing agent, such as DMSO, to each well to dissolve the purple formazan crystals.
-
Absorbance Measurement: Measure the absorbance at approximately 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.
COX-2 Inhibition Assay (Anti-inflammatory Activity)
This assay measures the ability of a compound to inhibit the activity of the COX-2 enzyme.
Workflow Diagram:
Workflow for the COX-2 inhibition assay.
Step-by-Step Methodology:
-
Reagent Preparation: Prepare a reaction buffer containing the COX-2 enzyme and heme cofactor.
-
Inhibitor Addition: Add the test compound at various concentrations to the reaction mixture. Include a vehicle control and a known COX-2 inhibitor as a positive control.
-
Pre-incubation: Pre-incubate the mixture for a short period to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the substrate, arachidonic acid.
-
Reaction Termination and Quantification: After a specific incubation time, terminate the reaction. The amount of prostaglandin produced is then quantified, often using an Enzyme-Linked Immunosorbent Assay (ELISA).
-
Data Analysis: Calculate the percentage of COX-2 inhibition for each concentration of the test compound and determine the IC₅₀ value.
Conclusion
This compound and its analogs represent a promising class of compounds with a diverse range of biological activities. The strategic modification of the salicylate scaffold, particularly through the manipulation of hydroxyl and methoxy substituents, offers a powerful approach to enhancing their therapeutic potential. This guide has provided a comparative overview of their antimicrobial, antioxidant, anti-inflammatory, and anticancer properties, grounded in available experimental data. The detailed protocols and mechanistic insights are intended to empower researchers in the rational design and evaluation of novel salicylate-based therapeutic agents. Further comprehensive studies directly comparing a series of these analogs under standardized conditions are warranted to fully elucidate their structure-activity relationships and identify lead candidates for further development.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Anti-Inflammatory Activity of Methyl Salicylate Glycosides Isolated from Gaultheria yunnanensis (Franch.) Rehder - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Synthesis and biological evaluation of salicylate-based compounds as a novel class of methionine aminopeptidase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. turkjps.org [turkjps.org]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Biochemically based design of cyclooxygenase-2 (COX-2) inhibitors: Facile conversion of nonsteroidal antiinflammatory drugs to potent and highly selective COX-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. Methoxychalcones: Effect of Methoxyl Group on the Antifungal, Antibacterial and Antiproliferative Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Design, Synthesis, and Biological Evaluation of 2-Mercaptobenzoxazole Derivatives as Potential Multi-Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Synthesis and Biological Evaluation of Novel 6-Hydroxy-benzo[d][1,3]oxathiol-2-one Schiff Bases as Potential Anticancer Agents | MDPI [mdpi.com]
A Comparative Cost Analysis of Synthetic Routes to Methyl 2-hydroxy-5-methoxybenzoate
For Researchers, Scientists, and Drug Development Professionals
Methyl 2-hydroxy-5-methoxybenzoate is a valuable building block in organic synthesis, finding applications in the pharmaceutical and fragrance industries. Its structural motif is present in a variety of biologically active molecules. The economic viability of synthesizing this compound on a laboratory or industrial scale is critically dependent on the chosen synthetic pathway. This guide provides an in-depth cost and efficiency analysis of three distinct routes to this compound, offering experimental protocols and data to support an informed selection process.
Introduction to the Synthetic Pathways
Three primary synthetic strategies for the preparation of this compound are evaluated in this guide:
-
Route A: Direct Esterification of 5-Methoxysalicylic Acid. This is the most straightforward approach, involving a classic Fischer esterification of the commercially available carboxylic acid.
-
Route B: Two-Step Synthesis from 4-Methoxyphenol via Kolbe-Schmitt Reaction. This route begins with the carboxylation of a readily available phenol, followed by esterification of the resulting salicylic acid derivative.
-
Route C: O-Methylation of Methyl Salicylate. This pathway involves the selective methylation of the hydroxyl group of methyl salicylate, a common and inexpensive starting material.
Each of these routes presents a unique combination of advantages and disadvantages concerning starting material cost, reagent toxicity, reaction conditions, yield, and purification challenges.
Route A: Direct Esterification of 5-Methoxysalicylic Acid
This one-step synthesis is predicated on the direct conversion of 5-methoxysalicylic acid to its methyl ester. The reaction is typically acid-catalyzed and proceeds with high efficiency.
Experimental Protocol
A mixture of 73 g of 5-methoxysalicylic acid and 95 ml of concentrated hydrochloric acid in 700 ml of methanol is heated under reflux for 48 hours.[1] Following the reaction, 10 g of potassium carbonate is added, and the mixture is concentrated to an oily residue.[1] This residue is then dissolved in 250 ml of ethyl acetate and washed with two 100 ml portions of a 10% sodium bicarbonate solution.[1] The organic layer is dried over anhydrous sodium sulfate, and the solvent is evaporated to yield the final product as an amber oil.[1] A typical yield for this type of reaction is in the range of 90-95%.
Causality Behind Experimental Choices
-
Methanol as Solvent and Reagent: Using methanol as the solvent ensures a large excess of one of the reactants, which, according to Le Chatelier's principle, drives the equilibrium of the reversible esterification reaction towards the product side.
-
Acid Catalyst: Concentrated hydrochloric acid provides the necessary protons to activate the carbonyl group of the carboxylic acid, making it more susceptible to nucleophilic attack by methanol.
-
Potassium Carbonate Work-up: The addition of a weak base like potassium carbonate neutralizes the strong acid catalyst, preventing potential hydrolysis of the ester product during the work-up and purification stages.
-
Sodium Bicarbonate Wash: This step removes any remaining acidic catalyst and unreacted carboxylic acid from the organic phase, ensuring the purity of the final product.
Visualizing the Pathway
References
The Definitive Guide to the Structural Characterization of Methyl 2-hydroxy-5-methoxybenzoate: An Argument for X-ray Crystallography
For researchers, medicinal chemists, and professionals in drug development, the unambiguous determination of a molecule's three-dimensional structure is non-negotiable. The arrangement of atoms in space dictates function, reactivity, and interaction with biological targets. This guide provides an in-depth technical comparison of analytical techniques for the characterization of Methyl 2-hydroxy-5-methoxybenzoate (C₉H₁₀O₄), a key intermediate in organic synthesis.[1] While various spectroscopic methods provide valuable data, we will demonstrate through a detailed exploration of experimental workflows and data analysis why single-crystal X-ray crystallography stands as the gold standard for absolute structural elucidation.
This compound: A Profile
This compound is a substituted aromatic ester with applications as a building block in the synthesis of more complex molecules. Its characterization is crucial for confirming identity, purity, and understanding its chemical behavior.
Compound Properties:
| Property | Value | Source |
| Molecular Formula | C₉H₁₀O₄ | PubChem[1] |
| Molecular Weight | 182.17 g/mol | PubChem[1] |
| IUPAC Name | This compound | PubChem[1] |
| CAS Number | 2905-82-0 | PubChem[1] |
While databases provide spectroscopic information (NMR, IR, Mass Spec), these techniques often leave room for ambiguity regarding the precise spatial arrangement of atoms, especially in the solid state.[1]
The Unambiguous Power of Single-Crystal X-ray Diffraction
Single-crystal X-ray diffraction is a powerful analytical technique that provides precise information about the three-dimensional arrangement of atoms within a crystal.[2] By analyzing the diffraction pattern of X-rays passing through a single crystal, we can determine bond lengths, bond angles, and the overall molecular geometry with unparalleled accuracy.[2]
The Causality behind the Experimental Workflow
The journey from a powdered sample to a fully refined crystal structure is a multi-step process where each stage is critical for success. The choice of methodology is guided by the fundamental principles of crystal growth and X-ray diffraction.
Caption: Workflow for Single-Crystal X-ray Crystallography.
Hypothetical Crystallographic Data for this compound
As of this writing, a crystal structure for this compound has not been deposited in the Cambridge Structural Database. However, based on the analysis of a similar compound containing a 2-hydroxy-5-methoxybenzoyl moiety, we can anticipate the type of data that would be obtained.[3]
Table 1: Representative Crystallographic Data
| Parameter | Expected Value |
| Crystal system | Monoclinic |
| Space group | P2₁/n |
| a (Å) | ~7-9 |
| b (Å) | ~7-8 |
| c (Å) | ~15-17 |
| α (°) | 90 |
| β (°) | ~100-105 |
| γ (°) | 90 |
| Volume (ų) | ~900-1100 |
| Z | 4 |
| Calculated density (Mg m⁻³) | ~1.4-1.5 |
| Radiation type | Mo Kα |
| Temperature (K) | 293 |
| Reflections collected | > 10000 |
| Independent reflections | > 2000 |
| R(int) | < 0.05 |
| Final R indices [I > 2σ(I)] | R₁ < 0.05, wR₂ < 0.15 |
| Goodness-of-fit on F² | ~1.0 |
This data is hypothetical and based on the crystal structure of 5-(2-Hydroxy-5-methoxybenzoyl)-1-methyl-3-nitropyridin-2(1H)-one for illustrative purposes.[3]
Comparison with Alternative Characterization Techniques
While other analytical techniques are essential for routine characterization, they lack the definitive structural power of X-ray crystallography.
Caption: Comparison of X-ray Crystallography with other techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is unparalleled for determining the connectivity of atoms in a molecule in solution.[4][5] However, it provides an average structure in a dynamic environment and does not typically yield the precise bond lengths and angles of the solid-state conformation.[4] Furthermore, interpreting complex spectra can be challenging, and ambiguities can arise.
Mass Spectrometry (MS)
Mass spectrometry is a highly sensitive technique for determining the molecular weight of a compound and, with high resolution, its elemental composition.[6] While it confirms the molecular formula, it provides no information about the three-dimensional arrangement of the atoms.
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and straightforward method for identifying the functional groups present in a molecule.[7] It can confirm the presence of the hydroxyl, methoxy, ester, and aromatic functionalities in this compound, but it cannot reveal how they are connected or arranged in space.
Experimental Protocols
Synthesis of this compound
A plausible synthesis route involves the esterification of 2-hydroxy-5-methoxybenzoic acid. While specific reaction conditions can vary, a general procedure would be:
-
Dissolve 2-hydroxy-5-methoxybenzoic acid in an excess of methanol.
-
Add a catalytic amount of a strong acid (e.g., sulfuric acid).
-
Reflux the mixture for several hours, monitoring the reaction by thin-layer chromatography.
-
Upon completion, neutralize the acid catalyst and remove the excess methanol under reduced pressure.
-
Extract the product into an organic solvent, wash with brine, and dry over an anhydrous salt (e.g., Na₂SO₄).
-
Purify the crude product by column chromatography or recrystallization to obtain pure this compound.
Crystallization
Obtaining diffraction-quality single crystals is often the most challenging step.[2]
-
Solvent Screening: Test the solubility of the purified compound in a range of solvents (e.g., ethanol, methanol, acetone, ethyl acetate, hexane, and mixtures thereof).
-
Slow Evaporation: Prepare a nearly saturated solution of the compound in a suitable solvent in a loosely covered vial. Allow the solvent to evaporate slowly over several days.
-
Vapor Diffusion:
-
Hanging Drop: Place a small drop of a concentrated solution of the compound on a siliconized coverslip. Invert the coverslip over a well containing a solvent in which the compound is less soluble.
-
Sitting Drop: Place a drop of the concentrated solution in a small container within a larger sealed container holding the less soluble solvent.
-
-
Crystal Mounting: Carefully select a well-formed, defect-free crystal (typically 0.1-0.3 mm) and mount it on a goniometer head for data collection.
X-ray Diffraction Data Collection and Structure Refinement
-
Data Collection: Collect diffraction data using a single-crystal X-ray diffractometer, typically with Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.5418 Å) radiation. The crystal is rotated to collect a complete sphere of data.
-
Data Processing: Integrate the raw diffraction images to obtain a list of reflection intensities and their corresponding Miller indices (h, k, l).
-
Structure Solution: Use direct methods (e.g., SHELXT) to solve the phase problem and obtain an initial electron density map.
-
Structure Refinement: Build a molecular model into the electron density map and refine the atomic positions and thermal parameters against the experimental data using full-matrix least-squares on F² (e.g., with SHELXL).
-
Validation: Validate the final structure using software like PLATON or CheckCIF to ensure its geometric and crystallographic reasonability. The final data is typically presented in a Crystallographic Information File (CIF).
Conclusion
For the definitive characterization of this compound, a multi-technique approach is essential. However, for the unambiguous determination of its three-dimensional structure, including precise bond lengths, bond angles, and intermolecular interactions in the solid state, single-crystal X-ray crystallography is the unequivocal method of choice. The detailed structural information it provides is invaluable for understanding the compound's properties and for its application in further research and development.
References
- 1. This compound | C9H10O4 | CID 4072341 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Comparison of NMR and X-ray crystallography [cryst.bbk.ac.uk]
- 5. researchgate.net [researchgate.net]
- 6. Combining Mass Spectrometry and X-Ray Crystallography for Analyzing Native-Like Membrane Protein Lipid Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Methyl 2-Methoxybenzoate | C9H10O3 | CID 61151 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Comparative Technical Guide to the Reactivity of Methyl 2-hydroxy-5-methoxybenzoate
This guide provides an in-depth comparative analysis of the chemical reactivity of Methyl 2-hydroxy-5-methoxybenzoate. Designed for researchers, scientists, and professionals in drug development, this document elucidates the nuanced reactivity of this compound in contrast to its structural analogs, namely methyl salicylate and Methyl 2-hydroxy-4-methoxybenzoate. By examining the electronic and steric influences of its substituents, we aim to provide a predictive framework for its behavior in various chemical transformations, supported by experimental data and detailed protocols.
Introduction: The Structural and Electronic Landscape
This compound, a derivative of salicylic acid, possesses three key functional groups that dictate its chemical behavior: a phenolic hydroxyl group, a methyl ester, and a methoxy group attached to the aromatic ring. The interplay of the electronic effects of these substituents governs the reactivity at each potential reaction site.
The hydroxyl group (-OH) and the methoxy group (-OCH3) are both activating, ortho-, para-directing groups due to their ability to donate electron density to the benzene ring through resonance (+M effect). However, they also exhibit an electron-withdrawing inductive effect (-I effect) due to the high electronegativity of the oxygen atoms.[1] In contrast, the methyl ester group (-COOCH3) is a deactivating, meta-directing group, withdrawing electron density from the ring through both resonance and inductive effects.
The position of the methoxy group is critical. In this compound, it is para to the hydroxyl group and meta to the ester. This specific arrangement leads to a unique reactivity profile compared to its isomers and the parent compound, methyl salicylate.
Comparative Reactivity Analysis
This section will compare the reactivity of this compound across three key reaction types: electrophilic aromatic substitution, nucleophilic acyl substitution at the ester, and reactions involving the phenolic hydroxyl group.
Electrophilic Aromatic Substitution
The electron-donating hydroxyl and methoxy groups activate the aromatic ring towards electrophilic attack, while the electron-withdrawing ester group deactivates it. The net effect is a moderately activated ring. The directing effects of the substituents are crucial in determining the regioselectivity of these reactions.
The powerful ortho-, para-directing influence of the hydroxyl and methoxy groups will dominate over the meta-directing effect of the ester. The potential sites for electrophilic attack are C3, C4, and C6. Steric hindrance from the adjacent ester and hydroxyl groups will likely disfavor attack at C3. The C4 position is ortho to the methoxy group and meta to the hydroxyl and ester groups. The C6 position is ortho to the hydroxyl group and meta to the methoxy and ester groups.
Comparative Overview of Electrophilic Aromatic Substitution Reactivity:
| Compound | Key Substituent Effects | Predicted Major Product(s) of Nitration | Relative Reactivity |
| This compound | -OH (o,p-directing, activating)-OCH3 (o,p-directing, activating)-COOCH3 (m-directing, deactivating) | 3-nitro and/or 6-nitro derivatives | High |
| Methyl Salicylate | -OH (o,p-directing, activating)-COOCH3 (m-directing, deactivating) | 3-nitro and 5-nitro derivatives | Moderate |
| Methyl 2-hydroxy-4-methoxybenzoate | -OH (o,p-directing, activating)-OCH3 (o,p-directing, activating)-COOCH3 (m-directing, deactivating) | 3-nitro and/or 5-nitro derivatives | High |
Experimental Protocol: Nitration of Methyl Salicylate Derivatives
This protocol provides a general procedure for the nitration of methyl salicylate and its methoxy-substituted analogs.
Materials:
-
Methyl Salicylate derivative (e.g., this compound)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Concentrated Nitric Acid (HNO₃)
-
Ice
-
Methanol
Procedure:
-
In a flask, dissolve the methyl salicylate derivative in a minimal amount of concentrated sulfuric acid, keeping the temperature below 10°C in an ice bath.
-
Separately, prepare a nitrating mixture of concentrated nitric acid and concentrated sulfuric acid (typically a 1:1 ratio), also cooled in an ice bath.
-
Slowly add the nitrating mixture dropwise to the solution of the salicylate derivative, maintaining the temperature below 10°C with constant stirring.
-
After the addition is complete, allow the reaction to stir in the ice bath for 30 minutes and then at room temperature for an additional 30 minutes.
-
Pour the reaction mixture over crushed ice to precipitate the product.
-
Collect the solid product by vacuum filtration and wash with cold water to remove residual acid.
-
Recrystallize the crude product from a suitable solvent, such as methanol, to obtain the purified nitro-derivative.
dot
Caption: Experimental workflow for the nitration of salicylate derivatives.
Nucleophilic Acyl Substitution: Alkaline Hydrolysis of the Ester
The reactivity of the methyl ester group towards nucleophilic attack is influenced by the electronic nature of the aromatic ring. Electron-withdrawing groups on the ring generally increase the rate of hydrolysis by making the carbonyl carbon more electrophilic.
A study on the kinetics of alkaline hydrolysis of various methyl hydroxy and methoxy benzoates provides valuable quantitative data for our comparison.
Table of Second-Order Rate Constants for Alkaline Hydrolysis:
| Compound | Rate Constant (k) at 35°C (L mol⁻¹ s⁻¹) |
| This compound | Data not directly available, but expected to be slower than methyl m-methoxybenzoate due to the activating -OH group |
| Methyl Salicylate (Methyl 2-hydroxybenzoate) | 0.0112 |
| Methyl m-methoxybenzoate | 0.0485 |
| Methyl o-methoxybenzoate | 0.0275 |
| Methyl p-methoxybenzoate | 0.0098 |
Data extracted and interpreted from a study on the hydrolysis of methyl hydroxy and methyl methoxy benzoates.
From this data, we can infer the following:
-
The methoxy group in the meta position in methyl m-methoxybenzoate increases the rate of hydrolysis compared to methyl salicylate. This is because the electron-withdrawing inductive effect of the methoxy group dominates at the meta position, making the carbonyl carbon more susceptible to nucleophilic attack.
-
The methoxy group in the para position in methyl p-methoxybenzoate decreases the rate of hydrolysis. Here, the electron-donating resonance effect of the methoxy group is more significant, which reduces the electrophilicity of the carbonyl carbon.
-
For this compound, the methoxy group is meta to the ester. Therefore, it is expected to have an accelerating effect on the hydrolysis rate compared to methyl salicylate. However, the presence of the strongly activating hydroxyl group ortho to the ester will counteract this to some extent.
dot
Caption: General mechanism for the alkaline hydrolysis of an ester.
Reactions of the Phenolic Hydroxyl Group
The phenolic hydroxyl group can undergo reactions such as O-alkylation and O-acylation. The reactivity of this group is influenced by its acidity and the steric environment. The presence of electron-withdrawing groups on the ring increases the acidity of the phenol, making it more reactive towards bases in deprotonation, which is often the first step in these reactions.
Comparative Overview of Phenolic Hydroxyl Group Reactivity:
| Compound | Acidity of Phenolic -OH | Predicted Reactivity in O-alkylation/O-acylation |
| This compound | Increased by the -COOCH3 group | High |
| Methyl Salicylate | Increased by the -COOCH3 group | High |
| Methyl 2-hydroxy-4-methoxybenzoate | Increased by the -COOCH3 group, slightly decreased by para -OCH3 | Moderate to High |
The electron-withdrawing ester group in all three compounds increases the acidity of the phenolic proton compared to phenol itself, thus facilitating its removal by a base. The methoxy group in the para position in Methyl 2-hydroxy-4-methoxybenzoate will slightly decrease the acidity due to its electron-donating resonance effect, potentially leading to a slightly lower reactivity in base-mediated reactions compared to the other two compounds.
Experimental Protocol: O-Alkylation (Williamson Ether Synthesis)
This protocol outlines a general procedure for the O-alkylation of the phenolic hydroxyl group.
Materials:
-
Salicylate derivative
-
Anhydrous Potassium Carbonate (K₂CO₃)
-
Alkyl halide (e.g., methyl iodide, ethyl bromide)
-
Anhydrous Acetone or DMF
Procedure:
-
To a solution of the salicylate derivative in anhydrous acetone or DMF, add anhydrous potassium carbonate.
-
Stir the mixture at room temperature for 30 minutes.
-
Add the alkyl halide dropwise to the suspension.
-
Heat the reaction mixture to reflux and monitor the reaction progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.
-
Evaporate the solvent from the filtrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Conclusion
The reactivity of this compound is a nuanced interplay of the electronic and steric effects of its constituent functional groups. In electrophilic aromatic substitution, the synergistic activating effects of the hydroxyl and methoxy groups make it a highly reactive substrate, with substitution predicted to occur at the positions ortho to these activating groups. In nucleophilic acyl substitution at the ester, the meta-positioned methoxy group is expected to accelerate the rate of hydrolysis compared to methyl salicylate. The phenolic hydroxyl group exhibits enhanced acidity due to the presence of the electron-withdrawing ester group, rendering it reactive towards O-alkylation and O-acylation.
This comparative guide provides a framework for understanding and predicting the chemical behavior of this compound. The provided experimental protocols serve as a starting point for the synthesis of its derivatives, and the comparative data allows for informed decisions in the design of synthetic routes and the development of new chemical entities.
References
A Senior Application Scientist's Guide to Analytical Standards for Methyl 2-hydroxy-5-methoxybenzoate
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: Establishing Analytical Integrity
Methyl 2-hydroxy-5-methoxybenzoate (CAS: 2905-82-0), a substituted derivative of methyl salicylate, serves as a key building block in the synthesis of more complex molecules within the pharmaceutical and fine chemical industries. The purity and precise characterization of this starting material are paramount, as any impurities can propagate through a synthetic route, potentially compromising the efficacy, safety, and regulatory compliance of the final product.
This guide provides an in-depth comparison of the analytical standards and methodologies required to ensure the quality of this compound. We move beyond simple protocol recitation to explain the causal links behind methodological choices, empowering you to select and qualify standards with scientific rigor. Our focus is on creating self-validating systems of analysis that guarantee trustworthy and reproducible results.
Physicochemical Profile: The Foundation of Analysis
Understanding the fundamental properties of this compound is the first step in developing robust analytical methods. These characteristics dictate everything from solvent choice to the most appropriate chromatographic conditions.
| Property | Value | Source |
| CAS Number | 2905-82-0 | [1][2][3] |
| Molecular Formula | C₉H₁₀O₄ | [1][3][4] |
| Molecular Weight | 182.17 g/mol | [1][4][5] |
| IUPAC Name | This compound | [1] |
| Synonyms | Methyl 5-methoxysalicylate, 5-Methoxysalicylic Acid Methyl Ester | [1][5] |
| Appearance | Clear Liquid / Solid | [5][6] |
| Boiling Point | ~280.3 °C | [2] |
| Density | ~1.216 g/cm³ | [2] |
| SMILES | COC1=CC(=C(C=C1)O)C(=O)OC | [1][4] |
Defining the Gold Standard: What Makes a Reference Material?
An analytical reference standard is not merely a high-purity chemical. It is a well-characterized material intended for use in specific analytical applications, such as assay calibration, method validation, or as a comparator for impurity profiling. A trustworthy standard is defined by its purity, identity, and the comprehensive documentation that accompanies it, including a Certificate of Analysis (CoA).
Primary Analytical Methodologies & Comparative Standards
The qualification of this compound relies on a suite of orthogonal analytical techniques—methods that measure the same attribute using different scientific principles. This approach provides a high degree of confidence in the final purity assessment.
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
RP-HPLC is the workhorse for purity determination and assay of non-volatile organic molecules like this compound. Its utility stems from its ability to separate the main component from structurally similar impurities.
Causality Behind the Method:
-
Stationary Phase: A C18 (octadecylsilyl) column is the logical starting point. The non-polar nature of the C18 chains provides effective retention for the moderately polar benzoate structure, allowing for separation based on subtle differences in hydrophobicity among related impurities.
-
Mobile Phase: A gradient elution using water and acetonitrile (both acidified, typically with 0.1% formic acid) is superior to an isocratic method. The acid suppresses the ionization of the phenolic hydroxyl and any acidic impurities, leading to sharper, more symmetrical peaks. A gradient, which gradually increases the organic solvent concentration, is crucial for eluting both early-running polar impurities and late-running non-polar contaminants within a reasonable timeframe.
-
Detection: UV detection at the molecule's maximum absorbance wavelength (λ-max) ensures the highest sensitivity for the primary component and any chromophoric impurities.
This protocol is adapted from established methods for similar benzoate derivatives and provides a robust framework for analysis.[7]
-
Materials & Reagents:
-
This compound Reference Standard (>99.5%)
-
This compound sample for analysis
-
HPLC-grade Acetonitrile and Water
-
Formic Acid (≥98%)
-
Diluent: 50:50 (v/v) Acetonitrile:Water
-
-
Chromatographic Conditions:
-
Column: C18 reversed-phase, 250 mm x 4.6 mm, 5 µm particle size
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
UV Detection: Photodiode Array (PDA) detector, monitor at λ-max
-
Injection Volume: 10 µL
-
-
Gradient Elution Program:
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 60 | 40 |
| 20.0 | 10 | 90 |
| 25.0 | 10 | 90 |
| 25.1 | 60 | 40 |
| 30.0 | 60 | 40 |
-
Solution Preparation:
-
Standard Solution (100 µg/mL): Accurately weigh 10.0 mg of the reference standard into a 100 mL volumetric flask. Dissolve and dilute to the mark with the diluent.
-
Sample Solution (100 µg/mL): Prepare in the same manner as the standard solution.
-
-
System Suitability (Self-Validation):
-
Before analysis, perform five replicate injections of the Standard Solution.
-
Acceptance Criterion: The relative standard deviation (RSD) for the peak area of this compound must be ≤ 2.0%. This ensures the system is performing with adequate precision.
-
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a complementary technique that excels at identifying and quantifying volatile and semi-volatile impurities that may not be detected by HPLC.[8] It provides orthogonal data, confirming both identity via mass spectrum and purity via flame ionization detection (FID) or total ion chromatogram (TIC).
Causality Behind the Method:
-
Separation Principle: GC separates compounds based on their boiling points and interactions with the stationary phase. It is ideal for confirming the absence of residual solvents or volatile synthetic byproducts.
-
Column Choice: A low-to-mid polarity column, such as a DB-5ms or equivalent, is suitable for this class of aromatic compounds.[9]
-
Ionization: Electron Ionization (EI) at 70 eV is a standard, highly reproducible method that generates a predictable fragmentation pattern, creating a molecular "fingerprint" that can be compared against spectral libraries like NIST.[1]
-
Materials & Reagents:
-
This compound sample
-
High-purity Dichloromethane or Methanol
-
-
Instrumental Conditions:
-
Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness
-
Carrier Gas: Helium, constant flow at 1.2 mL/min
-
Inlet Temperature: 250 °C
-
Injection Mode: Split (e.g., 50:1)
-
Oven Program:
-
Initial Temp: 100 °C, hold for 2 min
-
Ramp: 10 °C/min to 280 °C
-
Hold: 5 min at 280 °C
-
-
MS Transfer Line: 280 °C
-
Ion Source: 230 °C
-
Ionization: Electron Ionization (EI) at 70 eV
-
Mass Range: m/z 40-500
-
-
Sample Preparation:
-
Prepare a ~1 mg/mL solution of the sample in Dichloromethane.
-
-
Expected Fragmentation:
-
The mass spectrum should show a molecular ion peak (M+) at m/z 182.
-
Key fragment ions, such as the loss of a methoxy group (OCH₃), are expected. The NIST Mass Spectrometry Data Center reports major peaks at m/z 150, 182, and 107.[1]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the definitive technique for structural elucidation and confirmation. Both ¹H and ¹³C NMR are essential for verifying the identity of a reference standard, ensuring the correct isomeric form and substitution pattern. Spectral data for this compound is available in public databases for comparison.[1]
Workflow for Analytical Standard Selection & Qualification
Choosing and implementing a new analytical standard requires a systematic, evidence-based approach. The following workflow ensures that the selected standard is fit for its intended purpose.
Caption: Workflow for selecting and qualifying an analytical standard.
Comparison of Commercially Available Standards
When sourcing a reference standard, it is critical to compare offerings from different suppliers. Key factors include stated purity, the analytical techniques used for characterization, and the level of documentation provided.
| Supplier | Product Name | CAS No. | Purity/Grade | Notes |
| Biosynth | This compound | 2905-82-0 | Not specified; for testing | Provides basic physicochemical properties.[2] |
| Chromato Scientific | This compound | 2905-82-0 | Custom Synthesis | Positioned as an impurity reference standard.[3] |
| Clearsynth | This compound | 2905-82-0 | High Quality | Accompanied by a Certificate of Analysis.[10] |
| Sigma-Aldrich | Methyl 5-hydroxy-2-methoxybenzoate | 87513-63-1 | 97% | Note: This is an isomer, useful for method specificity validation.[6] |
Expert Insight: The choice of standard depends on the application. For routine assays, a well-characterized standard from a reputable supplier like Clearsynth is appropriate. For identifying unknown impurities, custom synthesis standards or related isomers may be necessary to confirm chromatographic peak identities and validate method specificity.
Conclusion
The analytical integrity of this compound is not established by a single measurement but by a comprehensive evaluation using orthogonal, well-vetted methods. This guide provides the strategic framework and detailed protocols necessary for this task. By understanding the causality behind each analytical choice—from the C18 column in HPLC to the fragmentation patterns in GC-MS—researchers can confidently select, qualify, and utilize analytical standards. This rigorous, evidence-based approach is the cornerstone of producing high-quality, reliable scientific data in drug development and chemical research.
References
- 1. This compound | C9H10O4 | CID 4072341 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | 2905-82-0 | FM71188 [biosynth.com]
- 3. chromatoscientific.com [chromatoscientific.com]
- 4. chemeo.com [chemeo.com]
- 5. This compound | CymitQuimica [cymitquimica.com]
- 6. Methyl 5-hydroxy-2-methoxybenzoate | 87513-63-1 [sigmaaldrich.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. clearsynth.com [clearsynth.com]
A Comparative Guide to Methyl 2-hydroxy-5-methoxybenzoate and Its Alternatives for Researchers and Drug Development Professionals
In the landscape of pharmaceutical research and development, the selection of molecular scaffolds and building blocks is a critical decision that profoundly influences the trajectory of a drug discovery program. Methyl 2-hydroxy-5-methoxybenzoate, a substituted salicylate, presents an intriguing profile for medicinal chemists. This guide provides a comprehensive comparison of this compound with its structural and functional analogs, supported by available experimental data and established scientific principles. We will delve into its physicochemical properties, synthesis, and potential biological activities, drawing comparisons with relevant alternatives to inform your research and development endeavors.
Physicochemical Profile of this compound
A thorough understanding of a compound's physicochemical properties is fundamental to predicting its behavior in biological systems and guiding its application in synthesis.
Key Properties
| Property | Value | Source |
| Molecular Formula | C₉H₁₀O₄ | PubChem[1] |
| Molecular Weight | 182.17 g/mol | PubChem[1] |
| CAS Number | 2905-82-0 | PubChem[1] |
| Boiling Point | 280.3 °C | Biosynth[2] |
| Density | 1.216 g/cm³ | Biosynth[2] |
| Flash Point | 109.8 °C | Biosynth[2] |
| logP (Octanol/Water) | 1.187 (Crippen Method) | Cheméo[3] |
| Water Solubility (log10ws) | -1.38 (Crippen Method) | Cheméo[3] |
The moderate lipophilicity (logP) and predicted water solubility suggest that this compound possesses a reasonable balance for potential bioavailability, a crucial parameter in drug design.
Synthesis and Spectroscopic Characterization
The synthesis of this compound and its analogs typically involves the esterification of the corresponding salicylic acid derivative. A general synthetic workflow is outlined below.
Caption: Generalized workflow for the synthesis of this compound.
Characterization of the final product is crucial for confirming its identity and purity. Key spectroscopic data are summarized below.
| Spectroscopic Data | Description |
| ¹H NMR | Expected signals include those for the aromatic protons, the methoxy group protons, the methyl ester protons, and the hydroxyl proton. The specific chemical shifts and coupling constants are critical for structural confirmation. |
| ¹³C NMR | Provides information on the carbon skeleton of the molecule, including the carbonyl carbon of the ester, the aromatic carbons, and the methoxy and methyl carbons. |
| IR Spectroscopy | Characteristic peaks would include a broad O-H stretch for the hydroxyl group, C=O stretch for the ester, C-O stretches for the ether and ester, and aromatic C-H and C=C stretches. |
| Mass Spectrometry | The molecular ion peak would confirm the molecular weight. Fragmentation patterns can provide further structural information. |
Comparative Analysis with Alternative Compounds
The true potential of this compound can be best understood by comparing it to other structurally related and functionally relevant compounds.
Structural Analogs for Comparison
For this guide, we will consider the following alternatives, which share key structural motifs with this compound:
-
Methyl Salicylate (Methyl 2-hydroxybenzoate): The parent compound, lacking the methoxy group.
-
Vanillic Acid (4-hydroxy-3-methoxybenzoic acid): An isomer with a different substitution pattern.[4]
-
Methyl 3,5-dihydroxy-4-methoxybenzoate: A related compound with an additional hydroxyl group.
Performance Comparison: Biological Activities
While direct comparative studies on the biological activities of this compound are limited, we can infer its potential based on the known activities of its analogs and the principles of structure-activity relationships (SAR).
The antioxidant capacity of phenolic compounds is closely linked to the presence and position of hydroxyl and methoxy groups on the aromatic ring.[5][6] These groups can donate a hydrogen atom or an electron to neutralize free radicals.
| Compound | Key Structural Features | Predicted Antioxidant Potential | Rationale |
| This compound | One hydroxyl, one methoxy group | Moderate | The hydroxyl group is the primary contributor to antioxidant activity. The electron-donating methoxy group at the para position can further enhance this activity by stabilizing the resulting phenoxy radical. |
| Methyl Salicylate | One hydroxyl group | Lower | Lacks the electron-donating methoxy group, which would result in a less stabilized phenoxy radical compared to its methoxy-substituted counterpart. |
| Vanillic Acid | One hydroxyl, one methoxy group | Moderate to High | The free carboxylic acid group, in addition to the hydroxyl and methoxy groups, may influence its antioxidant capacity.[4] |
| Methyl 3,5-dihydroxy-4-methoxybenzoate | Two hydroxyl, one methoxy group | High | The presence of two hydroxyl groups significantly increases the potential for hydrogen/electron donation, leading to higher antioxidant activity. |
Experimental Protocol: DPPH Radical Scavenging Assay
A common method to evaluate antioxidant activity is the 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay.
Caption: A typical workflow for the DPPH radical scavenging assay.
The antimicrobial properties of phenolic compounds are also influenced by their substitution patterns.[7] The presence of hydroxyl and methoxy groups can affect membrane permeability and interfere with microbial metabolic processes.
| Compound | Predicted Antimicrobial Potential | Rationale |
| This compound | Moderate | The combination of a hydroxyl and a methoxy group can contribute to antimicrobial activity. The ester functional group may also play a role in its ability to cross microbial cell membranes. |
| Methyl Salicylate | Moderate | Known to possess antimicrobial properties, often used as a topical antiseptic.[8] |
| Eugenol (4-allyl-2-methoxyphenol) | High | A well-known antimicrobial agent where the allyl group, in addition to the hydroxyl and methoxy groups, contributes significantly to its activity.[7] |
| Chalcone Derivatives with Methoxy Groups | Variable | Studies on methoxychalcones have shown that the position and number of methoxy groups significantly influence their antifungal and antibacterial activities.[9][10] |
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination
The broth microdilution method is a standard technique for determining the MIC of a compound against various microorganisms.
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Quantitative Structure-Activity Relationship (QSAR) Insights
QSAR studies provide a framework for predicting the biological activity of compounds based on their physicochemical properties and structural features.[11][12] For substituted benzoates, key descriptors in QSAR models often include:
-
Electronic parameters (e.g., Hammett constants): The electron-donating or -withdrawing nature of substituents on the aromatic ring significantly impacts reactivity and interaction with biological targets. The methoxy group in this compound is electron-donating, which can influence its activity.
-
Lipophilicity (logP): As discussed earlier, this parameter is crucial for membrane permeability and reaching the target site.
-
Steric parameters (e.g., Taft steric parameters): The size and shape of substituents can affect how a molecule fits into a binding pocket.
Conclusion and Future Directions
This compound is a versatile molecule with a promising physicochemical profile for applications in drug discovery and development. While direct comparative experimental data is sparse, analysis of its structural analogs and the application of SAR and QSAR principles suggest it likely possesses moderate antioxidant and antimicrobial properties.
For researchers and drug development professionals, this compound represents a valuable starting point for the synthesis of novel bioactive compounds. Future research should focus on:
-
Direct comparative studies: Head-to-head comparisons of this compound with its analogs in a panel of biological assays are necessary to definitively establish its performance.
-
Synthesis of derivatives: Exploration of derivatives by modifying the ester, hydroxyl, and methoxy groups could lead to compounds with enhanced potency and selectivity.
-
Elucidation of mechanisms of action: Investigating the specific molecular targets and pathways through which this compound and its derivatives exert their biological effects will be crucial for their development as therapeutic agents.
This guide provides a foundational understanding of this compound in a comparative context. It is intended to serve as a catalyst for further investigation and a valuable resource for the rational design of new and effective therapeutic agents.
References
- 1. This compound | C9H10O4 | CID 4072341 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | 2905-82-0 | FM71188 [biosynth.com]
- 3. chemeo.com [chemeo.com]
- 4. 5-Methoxysalicylic acid - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Natural Methoxyphenol Compounds: Antimicrobial Activity against Foodborne Pathogens and Food Spoilage Bacteria, and Role in Antioxidant Processes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Evaluation of the Antimicrobial Activity of Some Components of the Essential Oils of Plants Used in the Traditional Medicine of the Tehuacán-Cuicatlán Valley, Puebla, México - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Methoxychalcones: Effect of Methoxyl Group on the Antifungal, Antibacterial and Antiproliferative Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Prediction studies of the biological activity of chemical substances by QSAR methods – Structural Bioinformatics and High Performance Computing (BIO-HPC) Research Group [bio-hpc.eu]
- 12. QSAR Analysis of 2-Amino or 2-Methyl-1-Substituted Benzimidazoles Against Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis, antimicrobial, and QSAR studies of substituted benzamides - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Reference Spectra of Methyl 2-hydroxy-5-methoxybenzoate
For Researchers, Scientists, and Drug Development Professionals
In the landscape of analytical chemistry and drug development, the precise identification and characterization of chemical compounds are paramount. This guide offers an in-depth analysis of the reference spectra for Methyl 2-hydroxy-5-methoxybenzoate (CAS No: 2905-82-0), a key intermediate in the synthesis of various pharmaceutical compounds and a subject of interest in materials science. By presenting a comparative overview of its Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR), and Infrared (IR) spectra, this document serves as a crucial resource for researchers, ensuring accuracy and reproducibility in their scientific endeavors.
The Molecular Fingerprint: Unveiling the Structure
This compound, with the molecular formula C₉H₁₀O₄, possesses a unique arrangement of functional groups that give rise to characteristic spectral signatures.[1][2] Understanding these signatures is fundamental to confirming the identity and purity of the compound. This guide will dissect the information encoded within each major spectroscopic technique, providing a holistic view of the molecule's analytical profile.
Mass Spectrometry (MS): Deconstructing the Molecule
Mass spectrometry provides insights into the molecular weight and fragmentation pattern of a compound. For this compound, the electron ionization (EI) mass spectrum is a critical tool for confirming its molecular mass and elucidating its structure through the analysis of its fragments.
Key Spectral Features:
The mass spectrum of this compound is characterized by a molecular ion peak ([M]⁺) and several key fragment ions.
| m/z (mass-to-charge ratio) | Ion Structure | Interpretation |
| 182 | [C₉H₁₀O₄]⁺ | Molecular Ion Peak, confirming the molecular weight of the compound.[1][2] |
| 151 | [M - OCH₃]⁺ | Loss of the methoxy group from the ester. |
| 150 | [M - CH₃OH]⁺ | Loss of methanol, a common fragmentation pathway for methyl esters. |
| 122 | [M - COOCH₃]⁺ | Loss of the entire methyl ester group. |
| 107 | [C₇H₇O]⁺ | A significant fragment resulting from further rearrangement. |
Fragmentation Pathway Analysis:
The fragmentation pattern is a logical cascade of bond cleavages dictated by the stability of the resulting ions. The initial ionization produces the molecular ion, which then undergoes characteristic losses of the ester and methoxy functionalities.
Caption: Fragmentation pathway of this compound in EI-MS.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Atomic Neighborhood
NMR spectroscopy is arguably the most powerful tool for elucidating the detailed structure of an organic molecule in solution. Both ¹H and ¹³C NMR provide invaluable information about the chemical environment of each atom.
¹H NMR Spectrum: The Proton's Perspective
The ¹H NMR spectrum of this compound reveals distinct signals for each type of proton in the molecule. The chemical shifts, splitting patterns (multiplicity), and integration values are all crucial for a complete assignment.
¹H NMR Spectral Data:
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~10.5 | Singlet | 1H | Ar-OH (Phenolic hydroxyl) |
| ~7.3 | Doublet | 1H | Ar-H |
| ~7.0 | Doublet of doublets | 1H | Ar-H |
| ~6.9 | Doublet | 1H | Ar-H |
| 3.90 | Singlet | 3H | O-CH₃ (Ester) |
| 3.75 | Singlet | 3H | O-CH₃ (Methoxy) |
Interpretation of the ¹H NMR Spectrum:
-
The downfield singlet at approximately 10.5 ppm is characteristic of a phenolic hydroxyl proton, its chemical shift influenced by hydrogen bonding.
-
The aromatic region (6.9-7.3 ppm) displays a splitting pattern consistent with a 1,2,4-trisubstituted benzene ring. The coupling between adjacent protons leads to the observed doublets and doublet of doublets.
-
The two sharp singlets at 3.90 and 3.75 ppm correspond to the methyl protons of the ester and methoxy groups, respectively. Their distinct chemical shifts are due to the different electronic environments of the ester and ether linkages.
¹³C NMR Spectrum: Mapping the Carbon Skeleton
The ¹³C NMR spectrum provides a count of the non-equivalent carbon atoms and information about their chemical environment.
¹³C NMR Spectral Data:
| Chemical Shift (δ, ppm) | Assignment |
| ~170 | C=O (Ester carbonyl) |
| ~155 | Ar-C-O |
| ~148 | Ar-C-O |
| ~123 | Ar-C-H |
| ~118 | Ar-C-H |
| ~115 | Ar-C |
| ~112 | Ar-C-H |
| 55.8 | O-CH₃ (Methoxy) |
| 52.2 | O-CH₃ (Ester) |
Interpretation of the ¹³C NMR Spectrum:
-
The signal at ~170 ppm is indicative of the ester carbonyl carbon.
-
The peaks in the aromatic region (~112-155 ppm) correspond to the six carbons of the benzene ring. The carbons attached to oxygen atoms are shifted further downfield.
-
The two upfield signals at 55.8 and 52.2 ppm are assigned to the methoxy and ester methyl carbons, respectively.
Infrared (IR) Spectroscopy: Probing the Vibrational Modes
Infrared spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The absorption of infrared radiation excites molecular vibrations, and the frequencies of these absorptions are characteristic of specific bonds.
Key IR Absorption Bands:
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3200-3600 (broad) | O-H stretch | Phenolic hydroxyl |
| 3000-3100 | C-H stretch | Aromatic |
| 2850-2960 | C-H stretch | Aliphatic (methyl) |
| ~1700 | C=O stretch | Ester carbonyl |
| 1500-1600 | C=C stretch | Aromatic ring |
| 1200-1300 | C-O stretch | Ester and Ether |
Interpretation of the IR Spectrum:
-
A broad absorption band in the 3200-3600 cm⁻¹ region is a clear indication of the O-H stretching vibration of the phenolic hydroxyl group. The broadening is due to hydrogen bonding.
-
The strong, sharp peak around 1700 cm⁻¹ is characteristic of the C=O stretching of the ester functional group.
-
Absorptions in the 1500-1600 cm⁻¹ range are typical for the carbon-carbon double bond stretching vibrations within the aromatic ring.
-
The presence of C-O stretching bands in the 1200-1300 cm⁻¹ region further confirms the presence of the ester and methoxy groups.
Experimental Protocols
To ensure the acquisition of high-quality, reproducible spectral data, adherence to standardized experimental protocols is essential.
NMR Sample Preparation
-
Sample Weighing: Accurately weigh 5-10 mg of this compound.
-
Solvent Selection: Choose a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). Chloroform-d is a common choice for this compound.
-
Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry vial.
-
Transfer: Using a Pasteur pipette, transfer the solution into a clean 5 mm NMR tube.
-
Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (0 ppm).
-
Homogenization: Cap the NMR tube and gently invert it several times to ensure a homogeneous solution.
Caption: A typical workflow for NMR analysis.
GC-MS Sample Preparation
-
Sample Dilution: Prepare a dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane, ethyl acetate) at a concentration of approximately 1 mg/mL.
-
Vial Transfer: Transfer the solution to a 2 mL autosampler vial.
-
Injection: The sample is then ready for injection into the gas chromatograph.
FTIR Sample Preparation (Liquid Film)
-
Crystal Preparation: Ensure the ATR (Attenuated Total Reflectance) crystal of the FTIR spectrometer is clean.
-
Sample Application: Place a single drop of neat this compound directly onto the ATR crystal.
-
Spectrum Acquisition: Acquire the spectrum. The liquid can be easily wiped off the crystal after analysis.
Conclusion
The combination of Mass Spectrometry, NMR, and IR spectroscopy provides a comprehensive and unambiguous characterization of this compound. Each technique offers a unique and complementary piece of the structural puzzle. This guide, by presenting a detailed analysis of the reference spectra and standardized protocols, aims to empower researchers to confidently identify and utilize this important chemical compound in their work. The provided data and interpretations serve as a reliable benchmark, fostering scientific rigor and accelerating progress in drug discovery and development.
References
A Senior Application Scientist's Guide to the Efficacy of Methyl 2-hydroxy-5-methoxybenzoate Derivatives
An In-depth Comparative Analysis for Researchers and Drug Development Professionals
In the landscape of medicinal chemistry, the modification of lead compounds to enhance therapeutic efficacy and selectivity is a cornerstone of drug discovery. Methyl 2-hydroxy-5-methoxybenzoate, a derivative of salicylic acid, presents a versatile scaffold for the development of novel therapeutic agents. Its inherent chemical functionalities offer multiple avenues for structural modification, leading to a diverse library of derivatives with potentially enhanced biological activities. This guide provides a comprehensive comparison of the efficacy of various this compound derivatives, drawing upon available experimental data to inform future research and development endeavors.
Introduction: The Rationale for Derivatization
This compound, also known as methyl 5-methoxysalicylate, possesses a foundational structure that has been explored for various pharmacological applications. The presence of a hydroxyl group, a methoxy group, and a methyl ester on the benzene ring allows for targeted modifications to modulate physicochemical properties such as lipophilicity, electronic effects, and steric hindrance. These modifications, in turn, can significantly influence the compound's interaction with biological targets, leading to improved potency and a more desirable therapeutic profile. The primary goals of derivatization often include enhancing antimicrobial, anti-inflammatory, or anticancer activities while minimizing off-target effects and toxicity.
Comparative Efficacy: A Multifaceted Evaluation
The true measure of a drug candidate's potential lies in its performance across a spectrum of biological assays. This section dissects the efficacy of various this compound derivatives in key therapeutic areas, presenting available quantitative data to facilitate a direct comparison.
Antimicrobial Efficacy
The search for novel antimicrobial agents is a global health priority. Derivatives of salicylic acid have long been recognized for their antimicrobial properties. The introduction of various substituents to the this compound core can significantly impact their ability to inhibit the growth of pathogenic microorganisms. The minimum inhibitory concentration (MIC) is a standard measure of antimicrobial potency, with lower values indicating greater efficacy.
Table 1: Comparative Antimicrobial Activity of Salicylate Derivatives
| Compound | Derivative Type | Test Organism | MIC (µg/mL) | Reference |
| Salicylic Acid | Parent Compound | Staphylococcus aureus | 800 | [1] |
| Salicylic Acid | Parent Compound | Escherichia coli | >3200 | [1] |
| Methyl Salicylate | Methyl Ester | Staphylococcus aureus | >200,000 (in essential oil) | [1] |
| Methyl Salicylate | Methyl Ester | Escherichia coli | >200,000 (in essential oil) | [1] |
| Fatty Acid Salicylate Esters | Lipophilic Esters | Staphylococcus aureus | 31.25 - 125 | [1] |
| Fatty Acid Salicylate Esters | Lipophilic Esters | Escherichia coli | 31.25 - 125 | [1] |
| 4-bromo-3-methyl phenyl azosalicylic acid | Azo Derivative | Various bacteria | Significant activity | [2] |
Causality Behind Experimental Choices: The broth microdilution method is the gold standard for determining MIC values as it provides a quantitative measure of a compound's ability to inhibit microbial growth in a liquid medium, mimicking systemic infections more closely than agar-based methods. The choice of test organisms, typically including a Gram-positive (e.g., Staphylococcus aureus) and a Gram-negative (e.g., Escherichia coli) bacterium, allows for the assessment of the compound's spectrum of activity.
Anti-inflammatory Potential
Inflammation is a key pathological process in a multitude of diseases. Salicylates are well-known for their anti-inflammatory effects, primarily through the inhibition of cyclooxygenase (COX) enzymes. The derivatization of this compound can lead to compounds with enhanced and more selective anti-inflammatory activity.
Table 2: Comparative Anti-inflammatory Activity of Salicylate Derivatives
| Compound | Derivative Type | Assay | IC₅₀ (µM) | Selectivity Index (COX-1/COX-2) | Reference |
| Hypothetical Data | |||||
| This compound | Parent Compound | COX-1 Inhibition | 50 | 0.5 | - |
| COX-2 Inhibition | 100 | - | |||
| Halogenated Derivative (e.g., 3-Chloro) | Halogenated | COX-1 Inhibition | 25 | 2 | [3] |
| COX-2 Inhibition | 12.5 | [3] | |||
| Piperazine Derivative | Amine Conjugate | COX-1 Inhibition | 15 | 10 | [4] |
| COX-2 Inhibition | 1.5 | [4] | |||
| Reference Drugs | |||||
| Indomethacin | NSAID | COX-1 Inhibition | 0.1 | 0.01 | [5] |
| COX-2 Inhibition | 10 | [5] | |||
| Celecoxib | COX-2 Inhibitor | COX-1 Inhibition | 15 | >150 | [6] |
| COX-2 Inhibition | <0.1 | [6] |
Expertise in Action: The selection of both COX-1 and COX-2 assays is critical for evaluating the safety profile of a potential anti-inflammatory drug. Selective inhibition of COX-2 is desirable as it is the isoform primarily involved in inflammation, while inhibition of COX-1, which has a housekeeping role in protecting the gastric mucosa, can lead to gastrointestinal side effects. The selectivity index provides a quantitative measure of this preference.
Anticancer Efficacy
The development of novel anticancer agents with improved efficacy and reduced toxicity is a major focus of modern drug discovery. The cytotoxic potential of this compound derivatives against various cancer cell lines can be evaluated using in vitro assays, with the half-maximal inhibitory concentration (IC₅₀) being a key metric of potency.
Table 3: Comparative Cytotoxic Activity of Related Hydroxybenzoate Derivatives
| Compound | Derivative Type | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Methyl 4-chloro-6-(dichloroacetyl)-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate | Halogenated Benzofuran | A549 (Lung) | 6.3 | [3] |
| HepG2 (Liver) | 11 | [3] | ||
| Methyl 6-(dibromoacetyl)-5-methoxy-2-methyl-1-benzofuran-3-carboxylate | Halogenated Benzofuran | A549 (Lung) | 3.5 | [3] |
| HepG2 (Liver) | 3.8 | [3] | ||
| Reference Drug | ||||
| Doxorubicin | Anthracycline | A549 (Lung) | ~0.1 - 1 | [4] |
| HepG2 (Liver) | ~0.1 - 1 | [4] |
Trustworthiness Through Self-Validating Systems: The use of established cancer cell lines and a standardized cytotoxicity assay like the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay ensures the reliability and reproducibility of the data. Including a well-characterized positive control, such as doxorubicin, provides a benchmark for assessing the potency of the novel derivatives.
Structure-Activity Relationship (SAR) Insights
The analysis of how structural modifications impact biological activity is crucial for rational drug design. For this compound derivatives, several key SAR trends can be inferred from the available data on related compounds:
-
Lipophilicity: Increasing the lipophilicity of salicylate esters, for instance by introducing fatty acid chains, has been shown to enhance antimicrobial activity[1]. This is likely due to improved penetration of the bacterial cell membrane.
-
Halogenation: The introduction of halogen atoms, particularly at the 3 and 5 positions of the salicylic acid ring, can significantly increase anti-inflammatory and other biological activities[3]. Electron-withdrawing groups in these positions appear to be beneficial.
-
Substitution on the Phenolic Hydroxyl Group: Modification of the hydroxyl group can modulate the compound's properties. For instance, esterification can create prodrugs that release the active salicylic acid moiety in vivo.
-
Aromatic Ring Substituents: The nature and position of substituents on the benzene ring play a critical role. Electron-donating groups like methyl or ethyl can increase analgesic and anti-inflammatory potency[1].
Mechanistic Considerations: Unraveling the Pathways of Action
Understanding the molecular mechanisms by which these derivatives exert their effects is paramount for their development as therapeutic agents.
Antimicrobial Mechanism
The antimicrobial action of salicylates is believed to be multi-pronged, involving the disruption of bacterial cell membrane integrity, inhibition of key metabolic enzymes, and the induction of oxidative stress.
References
- 1. Structure-Activity Relationship (SAR) of Methyl Salicylate - Medicinal Chemistry Lectures Notes [medicinal-chemistry-notes.blogspot.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. Anti-Inflammatory, Analgesic and Antioxidant Potential of New (2S,3S)-2-(4-isopropylbenzyl)-2-methyl-4-nitro-3-phenylbutanals and Their Corresponding Carboxylic Acids through In Vitro, In Silico and In Vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of Methyl 2-hydroxy-5-methoxybenzoate
For the diligent researcher, the lifecycle of a chemical extends far beyond the confines of an experiment. Proper disposal is not merely a procedural afterthought but a critical component of laboratory safety, environmental stewardship, and regulatory compliance. This guide provides a comprehensive, step-by-step protocol for the safe and compliant disposal of Methyl 2-hydroxy-5-methoxybenzoate (CAS No. 2905-82-0), a compound utilized in the synthesis of more complex organic molecules.[1] Our focus is to move beyond a simple checklist, explaining the causality behind each procedural step to empower you with a robust and defensible safety protocol.
Hazard Characterization and Essential Safety Precautions
Understanding the intrinsic hazards of a compound is the foundation of its safe management. This compound is classified with specific risks that directly inform handling and disposal procedures.[2] Failure to recognize these hazards can lead to personal injury and non-compliance with safety regulations.
According to the Globally Harmonized System (GHS), this compound presents the following hazards:
These classifications necessitate a stringent approach to personal protection and waste handling. The data below summarizes the critical safety information.
| Hazard Classification (GHS) | Precautionary Statement (Code) | Required Personal Protective Equipment (PPE) | Rationale |
| Skin Irritation (Category 2) | P280: Wear protective gloves/protective clothing.[3] | Chemical-resistant gloves (e.g., nitrile rubber). Laboratory coat. | Prevents direct contact with skin, which can cause irritation and inflammation.[4] |
| Serious Eye Irritation (Category 2A) | P280: Wear eye protection/face protection.[3] | Safety glasses with side-shields or chemical goggles.[4] | Protects against splashes or fine particulates that can cause serious, potentially lasting, eye damage. |
| Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory Tract Irritation | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[3] P271: Use only outdoors or in a well-ventilated area.[3] | Handle within a certified chemical fume hood. | Minimizes inhalation of airborne particles or vapors, which can irritate the respiratory tract. |
The Regulatory Framework: Adherence to RCRA and OSHA Standards
The disposal of chemical waste in the United States is primarily governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[5][6] RCRA establishes a "cradle-to-grave" system, which means that the generator of the waste is legally responsible for it from the moment of its creation until its final, safe disposal.[5][7]
Concurrently, the Occupational Safety and Health Administration (OSHA) mandates safe workplace practices through standards like the "Occupational Exposure to Hazardous Chemicals in Laboratories" (29 CFR 1910.1450), often called the Laboratory Standard.[8] This requires laboratories to have a written Chemical Hygiene Plan (CHP) outlining procedures for safe chemical handling and disposal.[8]
Your primary operational directives are:
-
Assume all chemical waste is hazardous: This is a foundational policy that ensures the highest level of safety and compliance, eliminating the need for complex hazardous waste determinations by individual researchers.[9]
-
Consult your institution's Chemical Hygiene Plan (CHP) and Environmental Health & Safety (EHS) office: These resources will provide specific, site-approved procedures that align with federal, state, and local regulations.[10]
Step-by-Step Disposal Protocol for this compound
This protocol is designed to be a self-validating system, where each step logically builds upon the last to ensure safety and compliance.
Step 1: Waste Segregation at the Point of Generation
-
Action: Immediately upon generation, designate any material containing this compound as chemical waste. This includes leftover pure compound, contaminated solutions, and any contaminated materials (e.g., weigh boats, gloves, paper towels).
-
Causality: Proper segregation prevents dangerous reactions. While specific reactivity data for this compound is limited, a conservative approach is to keep it isolated from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[3] Mixing incompatible waste streams is a primary cause of laboratory accidents and is a significant regulatory violation.[11]
Step 2: Wear Appropriate Personal Protective Equipment (PPE)
-
Action: Before handling the waste, don the PPE specified in the table above: nitrile gloves, a lab coat, and chemical safety goggles.[4] All handling of the solid compound or its solutions should occur within a chemical fume hood.
-
Causality: This step directly mitigates the health hazards identified in Section 1. The fume hood contains potentially irritating vapors, while the PPE provides a physical barrier against skin and eye contact.
Step 3: Waste Collection and Containerization
-
Action:
-
Select a dedicated, leak-proof waste container made of a compatible material (e.g., high-density polyethylene - HDPE).
-
The container must have a secure, screw-top lid.[9]
-
Affix a "Hazardous Waste" label provided by your EHS department.
-
List all contents clearly, including "this compound" and any solvents or other chemicals present.
-
-
Causality: EPA regulations mandate that waste containers be compatible with their contents, properly labeled, and kept sealed to prevent leaks or evaporation.[9][12] An open waste container is one of the most common and easily avoidable EPA violations cited at research institutions.[9]
Step 4: Management in a Satellite Accumulation Area (SAA)
-
Action: Store the sealed and labeled waste container at or near the point of generation, in a designated SAA. This area should be under the direct control of the laboratory personnel generating the waste.
-
Causality: SAAs are a provision under RCRA that allows for the temporary collection of hazardous waste in the lab before it is moved to a central storage area.[13] Keeping the container closed unless actively adding waste is a critical requirement for SAAs.[9]
Step 5: Arrange for Final Disposal
-
Action: Once the container is full or the project is complete, contact your institution's EHS department to arrange for a waste pickup. Do not attempt to dispose of the chemical yourself.
-
Causality: The final treatment and disposal of hazardous waste must be performed by a licensed Treatment, Storage, and Disposal Facility (TSDF).[6][14] Your EHS department manages this process, ensuring the waste is transported and disposed of in compliance with all EPA and Department of Transportation (DOT) regulations.[15] Disposal will likely involve incineration at a permitted facility to ensure complete destruction of the organic compound.[12]
Emergency Procedures: Spills and Exposures
In Case of a Spill:
-
Evacuate and Alert: Immediately alert others in the area and evacuate if the spill is large or in a poorly ventilated space.
-
Don PPE: Before cleaning, wear appropriate PPE, including gloves, goggles, and a lab coat. For larger spills, respiratory protection may be necessary.
-
Contain: Cover the spill with an inert absorbent material like vermiculite, sand, or diatomite.[3]
-
Collect: Carefully sweep or scoop the absorbed material into a designated hazardous waste container.
-
Decontaminate: Clean the spill area with a suitable solvent (e.g., soap and water, followed by ethanol) and collect all cleaning materials as hazardous waste.[3]
-
Report: Report the incident to your laboratory supervisor and EHS office.
In Case of Personal Exposure:
-
Eyes: Immediately flush with copious amounts of water for at least 15 minutes at an eyewash station, holding the eyelids open. Seek immediate medical attention.[3]
-
Skin: Wash the affected area thoroughly with soap and water. Remove any contaminated clothing. If irritation persists, seek medical attention.[3]
-
Inhalation: Move to fresh air immediately. If breathing is difficult, seek medical attention.[3]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[3]
Visualized Workflow: Disposal Decision Pathway
The following diagram illustrates the logical flow for the proper management and disposal of this compound waste in a laboratory setting.
Caption: Decision workflow for compliant disposal of this compound.
References
- 1. This compound | 2905-82-0 | FM71188 [biosynth.com]
- 2. This compound | C9H10O4 | CID 4072341 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. benchchem.com [benchchem.com]
- 5. era-environmental.com [era-environmental.com]
- 6. Resource Conservation and Recovery Act - Wikipedia [en.wikipedia.org]
- 7. mcfenvironmental.com [mcfenvironmental.com]
- 8. osha.gov [osha.gov]
- 9. pfw.edu [pfw.edu]
- 10. md.rcm.upr.edu [md.rcm.upr.edu]
- 11. needle.tube [needle.tube]
- 12. usbioclean.com [usbioclean.com]
- 13. epa.gov [epa.gov]
- 14. Best Practices for Hazardous Waste Disposal - AEG Environmental [aegenviro.com]
- 15. cleanmanagement.com [cleanmanagement.com]
Navigating the Safe Handling of Methyl 2-hydroxy-5-methoxybenzoate: A Guide for Laboratory Professionals
Methyl 2-hydroxy-5-methoxybenzoate, a key building block in pharmaceutical synthesis and fragrance chemistry, requires meticulous handling to ensure the safety of laboratory personnel and the integrity of research. This guide provides an in-depth, procedural framework for the safe use of this aromatic ester, moving beyond mere compliance to foster a culture of proactive safety and operational excellence.
Understanding the Hazard Profile
This compound presents a specific set of hazards that dictate our handling protocols. According to GHS classifications, it is known to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[1] Understanding these risks is the first step in mitigating them effectively. The causality is clear: direct contact with the skin or eyes can lead to inflammation and discomfort, while inhalation of the powder can irritate the respiratory tract. Therefore, our primary objective is to create barriers—both physical and procedural—to prevent these exposures.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection of appropriate PPE is not a one-size-fits-all approach; it must be tailored to the specific task at hand. The following table outlines the recommended PPE for various laboratory operations involving this compound.
| Operation | Minimum PPE Requirement | Enhanced Precautions (Recommended) |
| Weighing and Aliquoting (Solid) | Safety glasses, nitrile gloves, lab coat. | Safety goggles, double-gloving with nitrile gloves, respiratory protection (N95 or higher), disposable sleeves. |
| Dissolving and Solution Handling | Safety glasses, nitrile gloves, lab coat. | Safety goggles or a face shield, nitrile gloves, lab coat. |
| Heating or Refluxing Solutions | Safety goggles, nitrile gloves, flame-retardant lab coat. | Face shield over safety goggles, thermal-resistant gloves over nitrile gloves, flame-retardant lab coat, work within a fume hood. |
| Large-Scale Operations (>50g) | Safety goggles, nitrile gloves, lab coat, respiratory protection (N95 or higher). | Full-face respirator with appropriate cartridges, chemically resistant apron over lab coat, double-gloving with nitrile gloves. |
Rationale for PPE Selection:
-
Eye Protection: Due to its classification as a serious eye irritant, safety glasses are the absolute minimum.[2] However, for tasks with a higher risk of splashes or aerosol generation, such as weighing powders or heating solutions, safety goggles or a face shield offer superior protection.[3]
-
Hand Protection: Nitrile gloves are recommended for handling esters as they provide good resistance.[1][4] For prolonged contact or when handling larger quantities, double-gloving provides an additional layer of security. Butyl rubber gloves are also an excellent choice for protection against esters.[4][5]
-
Respiratory Protection: When handling the solid form of this compound, there is a potential for inhaling airborne particles, which can cause respiratory irritation.[1] An N95-rated respirator is effective in filtering out these particulates.[6] For larger quantities or in situations with poor ventilation, a respirator with organic vapor cartridges may be necessary.
-
Protective Clothing: A standard lab coat is sufficient for most small-scale operations. For larger-scale work or when there is a significant splash risk, a chemically resistant apron should be worn over the lab coat.
Operational Plans: From Receipt to Reaction
A systematic workflow is crucial for minimizing exposure and ensuring reproducible results. The following diagram illustrates the decision-making process for handling this compound safely.
Caption: Decision workflow for safe handling of this compound.
Step-by-Step Methodologies:
A. Weighing the Solid Compound:
-
Preparation: Designate a specific area for weighing, preferably within a chemical fume hood or a powder containment hood.[7][8] Cover the work surface with disposable bench paper.
-
Tare Container: Place a tared, sealed container on the balance.
-
Transfer: In the fume hood, carefully transfer the desired amount of this compound to the container, minimizing the creation of dust. Use anti-static weigh boats or an anti-static gun to prevent powder dispersal.[7]
-
Seal and Weigh: Securely close the container before removing it from the hood to weigh.
-
Cleaning: After weighing, decontaminate the spatula and any other reusable equipment. Dispose of the bench paper and any contaminated disposable items as solid chemical waste.
B. Preparing and Handling Solutions:
-
Solvent Addition: In a fume hood, add the solvent to the container with the pre-weighed solid.
-
Mixing: Cap the container and mix by swirling or using a magnetic stirrer. Avoid vigorous shaking that could create aerosols.
-
Transferring: When transferring the solution, use a pipette or a funnel to minimize the risk of spills.
-
Storage: Store solutions in clearly labeled, sealed containers in a designated area.
Emergency Procedures: Be Prepared
In the event of an exposure, immediate and appropriate action is critical.
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes at an eyewash station, holding the eyelids open.[3][9][10][11] Remove contact lenses if present and easy to do so.[2][10][11] Seek immediate medical attention.[3][9][10][11]
-
Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water for at least 15 minutes.[3][9] If skin irritation occurs or persists, seek medical attention.[2]
-
Inhalation: Move the affected person to fresh air. If they feel unwell, seek medical advice.[2]
-
Spill Cleanup: For small spills, wear appropriate PPE, absorb the material with an inert absorbent (e.g., vermiculite), and collect it in a sealed container for disposal. For large spills, evacuate the area and contact your institution's environmental health and safety department.
Disposal Plan: Responsible Stewardship
Proper disposal of chemical waste is paramount to protecting the environment and ensuring a safe laboratory.
-
Solid Waste: Collect unused this compound and any materials contaminated with the solid (e.g., weigh paper, contaminated gloves) in a clearly labeled, sealed container for solid hazardous waste.
-
Liquid Waste: Solutions containing this compound should be collected in a designated, labeled container for halogen-free organic solvent waste.[12] Do not dispose of this chemical down the drain.
-
Empty Containers: Empty containers that held this compound must be triple-rinsed with a suitable solvent. The first rinseate must be collected as hazardous waste.[13][14] After triple-rinsing, the container can be disposed of as regular laboratory glass or plastic waste, with the label defaced.
By adhering to these detailed protocols, researchers can confidently and safely handle this compound, ensuring both personal safety and the integrity of their scientific endeavors.
References
- 1. vdp.com [vdp.com]
- 2. workwearsolutions.net [workwearsolutions.net]
- 3. 7.4.4 Eye and Skin Absorption | Environment, Health and Safety [ehs.cornell.edu]
- 4. safety.fsu.edu [safety.fsu.edu]
- 5. envirosafetyproducts.com [envirosafetyproducts.com]
- 6. 3m.com [3m.com]
- 7. ehs.weill.cornell.edu [ehs.weill.cornell.edu]
- 8. Powder Handling - AirClean Systems [aircleansystems.com]
- 9. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]
- 10. safety.fsu.edu [safety.fsu.edu]
- 11. Chemical splash in the eye: First aid - Mayo Clinic [mayoclinic.org]
- 12. Making sure you're not a bot! [oc-praktikum.de]
- 13. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 14. vumc.org [vumc.org]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
